molecular formula C13H28N2O7 B611193 Boc-Aminooxy-PEG4-NH2 CAS No. 2062663-66-3

Boc-Aminooxy-PEG4-NH2

カタログ番号: B611193
CAS番号: 2062663-66-3
分子量: 324.37 g/mol
InChIキー: GPICMCQWZAOHIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

t-Boc-Aminooxy-PEG3-oxyamine is an Aminooxy PEG Linker. These PEG Linkers may be useful in bioconjugation experiments.

特性

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICMCQWZAOHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130794
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-66-3
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG4-NH2 is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal aminooxy group. The strategic arrangement of these functionalities provides researchers with a versatile tool for the modular synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The PEG4 spacer enhances aqueous solubility and minimizes immunogenicity of the resulting conjugate. The terminal functional groups—a Boc-protected amine and an aminooxy group—offer orthogonal reactivity. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to carboxylic acids or their activated esters. This allows for a controlled, stepwise conjugation strategy.

Chemical Structure and Properties

The chemical structure of this compound features a central PEG4 chain that imparts flexibility and hydrophilicity. One terminus is functionalized with an aminooxy group, while the other is an amine protected by a Boc group.

Chemical Structure:

Caption: 2D structure of this compound.

Quantitative Data
PropertyValueReference
Molecular Formula C15H32N2O7[1]
Molecular Weight 352.43 g/mol [1]
CAS Number 2062663-66-3[2]
Appearance Colorless to light yellow liquid[3]
Purity ≥95%[1]
Density 1.114 g/cm³[3]
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[1]
Canonical SMILES O=C(OC(C)(C)C)NCCOCCOCCOCCOCCON[1]

Core Applications

This compound is a versatile tool for building complex molecular architectures. Its heterobifunctional nature allows for the sequential and specific conjugation of different molecules.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker component in a PROTAC.[3][4]

A typical synthetic strategy involves:

  • Conjugating a ligand for the target protein to one end of the linker.

  • Deprotecting the other end of the linker.

  • Conjugating a ligand for an E3 ubiquitin ligase to the newly deprotected functional group.

The PEG4 spacer in this compound provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action poi_ligand Target Protein Ligand (with aldehyde/ketone) intermediate1 POI-Linker-Boc poi_ligand->intermediate1 Oxime Formation linker This compound linker->intermediate1 deprotection Boc Deprotection (Acidic Conditions) intermediate1->deprotection intermediate2 POI-Linker-NH2 deprotection->intermediate2 protac Final PROTAC Molecule intermediate2->protac Amide Bond Formation e3_ligand E3 Ligase Ligand (with carboxylic acid) e3_ligand->protac protac_moa PROTAC protac->protac_moa Cellular Application ternary_complex Ternary Complex (POI-PROTAC-E3) protac_moa->ternary_complex poi Target Protein (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation POI Degradation ubiquitination->degradation proteasome 26S Proteasome proteasome->degradation

Caption: PROTAC synthesis and mechanism of action workflow.

Experimental Protocols

The following are generalized protocols. Specific reaction conditions, such as stoichiometry, concentration, and reaction time, should be optimized for each specific application.

General Two-Step Bioconjugation Protocol

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using this compound.

Step 1: Conjugation of Molecule A (containing an aldehyde or ketone)

  • Dissolve Molecule A and a slight molar excess of this compound in an appropriate buffer (e.g., PBS, pH 6.5-7.5).

  • Allow the reaction to proceed at room temperature for 1-4 hours to form the oxime bond.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Purify the resulting conjugate (Molecule A-PEG4-NH-Boc) using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and Molecule A.

Step 2: Boc Deprotection and Conjugation of Molecule B (containing a carboxylic acid)

  • Lyophilize the purified Molecule A-PEG4-NH-Boc conjugate.

  • Dissolve the conjugate in a deprotection solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), and incubate for 30-60 minutes at room temperature.

  • Remove the deprotection reagent by evaporation under a stream of nitrogen.

  • Immediately dissolve the deprotected conjugate (Molecule A-PEG4-NH2) in a suitable buffer (e.g., PBS, pH 7.5-8.0).

  • In a separate reaction, activate the carboxylic acid group of Molecule B using a carbodiimide (B86325) crosslinker such as EDC in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMSO or DMF.

  • Add the activated Molecule B to the solution of the deprotected conjugate.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate (Molecule A-PEG4-Molecule B) using SEC or another appropriate chromatographic technique.

Bioconjugation_Workflow molA Molecule A (with Aldehyde/Ketone) step1 Step 1: Oxime Ligation molA->step1 linker This compound linker->step1 intermediate1 Intermediate Conjugate (Molecule A-Linker-Boc) step1->intermediate1 purify1 Purification (e.g., SEC) intermediate1->purify1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) purify1->step2 intermediate2 Deprotected Intermediate (Molecule A-Linker-NH2) step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 molB Molecule B (with Carboxylic Acid) activation Activation of Molecule B (EDC/NHS) molB->activation activated_molB Activated Molecule B (NHS Ester) activation->activated_molB activated_molB->step3 final_conjugate Final Conjugate (Molecule A-Linker-Molecule B) step3->final_conjugate purify2 Final Purification (e.g., SEC) final_conjugate->purify2

Caption: General workflow for a two-step bioconjugation.

Preparation of Stock Solutions for In Vivo Experiments

For in vivo studies, proper solubilization of this compound is crucial. A common method involves the use of co-solvents.[3]

  • Stock Solution: Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • Working Solution: A working solution can be prepared by sequentially adding and mixing the following solvents:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

For a 1 mL working solution, one would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3] It is recommended to prepare the working solution fresh on the day of use.[3]

Storage and Stability

This compound should be stored at 4°C in a sealed container, away from moisture.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided.[3]

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-Aminooxy-PEG4-NH2, a valuable heterobifunctional linker widely employed in the development of advanced bioconjugates and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible and robust synthetic pathway, compiles relevant quantitative data, and includes detailed experimental protocols and visual workflows to assist researchers in the successful production of this key molecule.

Introduction

This compound, with the systematic name tert-butyl (1-(aminooxy)-11-amino-3,6,9-trioxaundecane)carbamate, is a versatile chemical tool featuring a Boc-protected aminooxy group and a free primary amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy functionality allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction commonly utilized in bioconjugation. The terminal amine provides a reactive handle for amide bond formation with carboxylic acids or activated esters. The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available tetraethylene glycol. The general strategy involves the sequential functionalization of the terminal hydroxyl groups to introduce the protected aminooxy and the primary amine functionalities. Key transformations include the introduction of good leaving groups, nucleophilic substitutions, and protection/deprotection steps.

A logical and efficient synthetic workflow is depicted below:

Synthesis_Workflow A Tetraethylene Glycol B Mono-tosylated PEG4 A->B TsCl, Pyridine (B92270) C Azido-PEG4-alcohol B->C NaN3, DMF D Azido-PEG4-mesylate C->D MsCl, Et3N E Boc-Aminooxy-PEG4-azide D->E N-Boc-hydroxylamine, NaH, DMF F Boc-Aminooxy-PEG4-amine E->F H2, Pd/C

A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of Mono-tosyl-tetraethylene glycol (2)

This initial step involves the selective functionalization of one hydroxyl group of tetraethylene glycol with a tosyl group, which serves as a good leaving group for subsequent nucleophilic substitution.

Reaction Scheme:

step1 cluster_reagents reactant1 HO-(CH2CH2O)4-H product TsO-(CH2CH2O)4-H reactant1->product reactant2 TsCl reactant2->product reagents Pyridine, 0 °C to RT

Tosylation of tetraethylene glycol.

Procedure:

  • Dissolve tetraethylene glycol (1 equivalent) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (e.g., 1:1).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford mono-tosyl-tetraethylene glycol as a colorless oil.

ParameterValue
Typical Yield 60-70%
Purity >95% (by NMR)
Synthesis of 1-Azido-11-hydroxy-3,6,9-trioxaundecane (3)

The tosyl group is displaced by an azide (B81097) nucleophile to introduce the precursor to one of the amine functionalities.

Reaction Scheme:

step2 cluster_reagents reactant1 TsO-(CH2CH2O)4-H product N3-(CH2CH2O)4-H reactant1->product reactant2 NaN3 reactant2->product reagents DMF, 80 °C

Azide substitution of the tosylated PEG4.

Procedure:

  • Dissolve mono-tosyl-tetraethylene glycol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Add sodium azide (NaN3, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the azido-PEG4-alcohol, which can often be used in the next step without further purification.

ParameterValue
Typical Yield 85-95%
Purity >90% (by NMR)
Synthesis of 1-Azido-11-mesyloxy-3,6,9-trioxaundecane (4)

The remaining hydroxyl group is activated as a mesylate to prepare for the introduction of the Boc-aminooxy group.

Reaction Scheme:

step3 cluster_reagents reactant1 N3-(CH2CH2O)4-H product N3-(CH2CH2O)4-OMs reactant1->product reactant2 MsCl reactant2->product reagents Et3N, DCM, 0 °C

Mesylation of the azido-PEG4-alcohol.

Procedure:

  • Dissolve azido-PEG4-alcohol (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) and cool to 0 °C.

  • Add triethylamine (B128534) (Et3N, 1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate to give the crude mesylate, which is typically used immediately in the next step.

ParameterValue
Typical Yield Quantitative (used crude)
Synthesis of tert-butyl (1-(azido)-11-oxo-3,6,9-trioxaundecan-1-yl)oxycarbamate (5)

The Boc-aminooxy group is introduced via nucleophilic substitution of the mesylate.

Reaction Scheme:

step4 cluster_reagents reactant1 N3-(CH2CH2O)4-OMs product N3-(CH2CH2O)4-ONHBoc reactant1->product reactant2 Boc-NHOH reactant2->product reagents NaH, DMF, 0 °C to RT

Introduction of the Boc-aminooxy group.

Procedure:

  • To a solution of N-Boc-hydroxylamine (1.5 equivalents) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the crude azido-PEG4-mesylate (1 equivalent) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

ParameterValue
Typical Yield 50-60% over 2 steps
Purity >95% (by HPLC)
Synthesis of this compound (6)

The final step involves the reduction of the azide group to the primary amine.

Reaction Scheme:

step5 cluster_reagents reactant1 N3-(CH2CH2O)4-ONHBoc product H2N-(CH2CH2O)4-ONHBoc reactant1->product reagents H2, Pd/C, MeOH

Reduction of the azide to the amine.

Procedure:

  • Dissolve the Boc-aminooxy-PEG4-azide (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

ParameterValue
Typical Yield >90%
Purity >98% (by HPLC)

Purification and Characterization

Purification

The primary method for purifying this compound and its intermediates is flash column chromatography.

Purification Workflow:

purification_workflow A Crude Product B Column Chromatography A->B C Fraction Collection B->C D Purity Analysis (TLC/LC-MS) C->D D->C Pool Pure Fractions E Solvent Evaporation D->E F Pure Product E->F

General workflow for the purification of PEGylated compounds.

Typical Conditions for Flash Chromatography:

Stationary PhaseMobile Phase GradientApplication
Silica Gel0-10% Methanol in DichloromethanePurification of polar intermediates and final product.
C18 Reversed-Phase Silica10-90% Acetonitrile in Water (with 0.1% TFA)High-purity final product purification and analysis.
Characterization

The structure and purity of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The outlined procedures, based on established and reliable chemical transformations, offer a clear path for researchers to obtain this important bifunctional linker in high purity and reasonable yield. Adherence to the described protocols and purification strategies will enable the successful application of this molecule in the construction of sophisticated bioconjugates and targeted drug delivery systems.

An In-depth Technical Guide to the Boc-Aminooxy-PEG4-NH2 Linker: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount in the design and efficacy of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Boc-Aminooxy-PEG4-NH2 has emerged as a versatile and highly valuable tool. This heterobifunctional linker incorporates three key chemical motifs: a Boc-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine. This unique combination of features provides researchers with a powerful scaffold for the precise and controlled assembly of novel bioconjugates.

This technical guide provides a comprehensive overview of the core features of the this compound linker, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of targeted therapies.

Core Features of this compound

The utility of this compound as a linker stems from its distinct functional ends, which allow for sequential and orthogonal conjugation strategies.

  • Boc-Protected Aminooxy Group: This functionality enables the formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until its desired reaction, preventing premature or non-specific conjugation. The deprotection is typically achieved under mild acidic conditions, revealing the reactive aminooxy group for subsequent ligation.

  • Terminal Primary Amine: The free amine group at the other end of the linker provides a reactive handle for conjugation to various electrophilic groups. Most commonly, it is used to form a stable amide bond with carboxylic acids, activated esters (such as NHS esters), or other acylating agents.

  • PEG4 Spacer: The tetraethylene glycol spacer confers several advantageous properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule, which is often a challenge when working with hydrophobic drugs or ligands.[1][2] The flexibility and length of the PEG4 spacer can also be critical for optimal positioning of the conjugated molecules, for instance, to ensure proper protein-protein interactions in a PROTAC-induced ternary complex or to facilitate the release of a cytotoxic payload from an ADC.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound linker based on available information from various suppliers.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₃H₂₈N₂O₇[3]
Molecular Weight 324.37 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Purity ≥95%[3][4]
Density ~1.114 g/cm³[3]

Table 2: Solubility Data

SolventSolubilityReference(s)
DMSO ≥ 100 mg/mL (≥ 308.29 mM)[3]
In Vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3][5]
In Vivo Formulation 2 ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[3]
In Vivo Formulation 3 ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[3]

Table 3: Storage and Handling

ConditionRecommendationReference(s)
Long-term Storage (Solid/Neat) 4°C, sealed, away from moisture[3]
Stock Solution in Solvent -80°C for up to 6 months; -20°C for up to 1 month[3]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving the this compound linker.

Protocol 1: Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of linker).

  • To the stirred solution, add an equal volume of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (Aminooxy-PEG4-NH2) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine form of the linker.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol outlines the conjugation of the deprotected aminooxy group to a molecule containing an aldehyde functionality.

Materials:

  • Deprotected Aminooxy-PEG4-NH2 (from Protocol 1)

  • Aldehyde-containing molecule

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Aniline (B41778) (as a catalyst, optional)

  • DMSO (if needed for solubility)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the aldehyde-containing molecule in the conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

  • Dissolve the deprotected Aminooxy-PEG4-NH2 in the conjugation buffer.

  • Add the Aminooxy-PEG4-NH2 solution to the aldehyde-containing molecule solution. A molar excess (e.g., 5 to 20-fold) of the linker may be used to drive the reaction to completion.

  • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate method such as SEC to remove excess linker and other reagents.

Protocol 3: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the terminal amine of the linker to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification system (e.g., Preparative Reverse-Phase HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA or TEA (2-3 equivalents).

  • Add the activated NHS ester solution to the this compound solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent. The crude product is then purified by a suitable method, such as flash column chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

ADC_Synthesis_Workflow

Conclusion

The this compound linker is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, allows for a high degree of control in the synthesis of ADCs, PROTACs, and other targeted molecules. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this linker in their drug discovery and development efforts. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-characterized and versatile linkers will undoubtedly increase.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the strategic design and synthesis of complex bioconjugates and drug delivery systems. Its application to polyethylene (B3416737) glycol (PEG) linkers provides a robust and versatile tool for medicinal chemists and biotechnologists. This technical guide delves into the core principles of Boc protection in the context of PEG linkers, offering a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule, enabling regioselective modifications. The Boc group's stability under a wide range of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with a variety of synthetic transformations.[1][2] Its defining characteristic is its lability under acidic conditions, which allows for the clean and efficient regeneration of the free amine for subsequent conjugation steps.[1][3][4]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne, or azide) at the other, are instrumental in multi-step bioconjugation strategies.[1][3] This "orthogonal" protection strategy allows for the controlled, stepwise assembly of complex architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, thereby preventing undesirable side reactions.[1][5][6]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection
(Boc)₂O, DIPEA, DCMRoom Temperature3-12>90
(Boc)₂O, PEG-400 (solvent-free)Room Temperature0.5-2>95

Data compiled from multiple sources providing general reaction parameters.[1][7]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTime (min)Purity (%)
Trifluoroacetic acid (TFA)20-50%Dichloromethane (DCM)30-120>95
Hydrochloric acid (HCl)4M1,4-Dioxane60-120>95
Oxalyl Chloride3 equivalentsMethanol60-240>90

This table illustrates the effect of different acidic reagents on deprotection efficiency, as determined by HPLC analysis.[1][2][8]

Table 3: Comparison of Boc and Fmoc Protecting Groups

Protecting GroupCleavage ConditionStabilityCommon Applications
Boc Strong Acid (e.g., TFA, HCl)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

This table highlights the key differences in cleavage conditions and stability, which form the basis of orthogonal protection strategies in complex syntheses.[1][9][10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger, particularly for tryptophan-containing peptides)[8]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as TIS (2.5-5% v/v).[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (B28343) (3x) to help remove residual traces of TFA.[8]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[8]

Visualizing Workflows and Mechanisms

Diagrams are provided below to illustrate key processes involving Boc-protected PEG linkers.

Boc_Protection_Mechanism PEG_NH2 Amino-PEG Intermediate Tetrahedral Intermediate PEG_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product Boc-NH-PEG Intermediate->Product Elimination Byproducts t-BuOH + CO₂ + HB⁺ Intermediate->Byproducts Collapse Base Base (e.g., DIPEA) Boc_Deprotection_Mechanism Boc_NH_PEG Boc-NH-PEG Protonated Protonated Carbamate Boc_NH_PEG->Protonated TFA TFA (H⁺) TFA->Protonated Protonation Carbocation t-Butyl Cation Protonated->Carbocation Loss of t-Butyl Cation Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid PEG_NH3 PEG-NH₃⁺ Carbamic_Acid->PEG_NH3 Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 ADC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Bioconjugation Boc_PEG_X Boc-NH-PEG-X Boc_PEG_Drug Boc-NH-PEG-Drug Boc_PEG_X->Boc_PEG_Drug Drug Drug Drug->Boc_PEG_Drug Deprotection Boc Deprotection (TFA) Boc_PEG_Drug->Deprotection NH2_PEG_Drug H₂N-PEG-Drug Deprotection->NH2_PEG_Drug ADC Antibody-Drug Conjugate (ADC) NH2_PEG_Drug->ADC Antibody Antibody Antibody->ADC

References

The Strategic Advantage of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, the incorporation of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) unit, has emerged as a key strategy to overcome challenges associated with the hydrophobicity and stability of bifunctional constructs. This guide provides a comprehensive technical overview of the benefits of utilizing a PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Benefits of PEG4 Spacers

The integration of a PEG4 spacer into a bifunctional linker imparts several advantageous physicochemical and biological properties. These benefits primarily stem from the hydrophilic and flexible nature of the ethylene (B1197577) glycol repeats.

1. Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are inherently hydrophobic. This poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal pharmacokinetic profiles. The PEG4 spacer, with its repeating ether oxygens, forms hydrogen bonds with water molecules, creating a hydration shell that significantly improves the overall solubility of the bifunctional molecule.[1][2] This enhanced solubility is crucial for preventing aggregation, improving formulation stability, and ensuring better bioavailability.[1][3]

2. Improved Pharmacokinetics (PK): PEGylation, even with a short PEG4 spacer, can have a significant impact on the pharmacokinetic properties of a bioconjugate. The hydrophilic nature of the PEG chain can shield the molecule from proteolytic degradation and reduce non-specific clearance by the reticuloendothelial system.[1] This often leads to a longer circulation half-life, allowing for greater exposure of the therapeutic agent to the target tissue.[4] Furthermore, by increasing the hydrodynamic radius, PEGylation can reduce renal clearance.[2]

3. Reduced Immunogenicity: The presence of a PEG spacer can mask potential immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the therapeutic agent.[1] This is particularly important for ADCs, where the linker-payload component can be recognized as foreign by the immune system.

4. Optimized Binding and Ternary Complex Formation: In the context of PROTACs, the flexibility and length of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] A PEG4 spacer provides sufficient flexibility and an optimal distance to allow the two ends of the PROTAC to bind to their respective proteins without steric hindrance, a crucial factor for efficient ubiquitination and subsequent degradation of the target protein.[7][8]

5. Enhanced Stability: The PEG backbone is generally stable to enzymatic and chemical degradation, contributing to the overall stability of the bifunctional linker in biological media.[5] This stability is essential to prevent premature release of the payload in ADCs, which could lead to off-target toxicity, and to maintain the integrity of the PROTAC molecule until it reaches its intracellular target.

Quantitative Data on the Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on the properties of bifunctional conjugates. While direct comparisons of PEG4 versus no-PEG linkers are not always available, the data presented for various PEG lengths demonstrate the general trend and benefits of PEGylation.

Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-[4]
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reduction[4]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reduction[4]

Note: While this study used longer PEG chains, it illustrates the trend of how PEG length can influence cytotoxicity, a critical parameter to optimize in ADC design.

Table 2: Impact of PEG Spacer Length on the Pharmacokinetics of an IgG-based ADC in Rats

LinkerMean Residence Time (h)Clearance (mL/day/kg)Reference
No PEG6219.4[9]
PEG4 123 9.8 [9]
PEG81587.6[9]
PEG121647.3[9]

Table 3: Influence of PEGylation on the Solubility of a Small Molecule

CompoundExcipientSolubility (µM)Fold Increase in SolubilityReference
Small Molecule 10.5% DMSO0.2-[3]
Small Molecule 15% DMSO0.52.5[3]
Small Molecule 18% PEG-8K + 0.5% DMSO2.311.5[3]

Note: This data demonstrates the significant solubilizing effect of PEG on a hydrophobic small molecule, a key benefit for both ADC payloads and PROTAC components.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bifunctional linkers. Below are generalized protocols for key experimental procedures.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-PEG4-Acid Linker

This protocol outlines a general workflow for the conjugation of a thiol-reactive payload to an antibody via a PEG4 spacer.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Boc-PEG4-acid linker

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Thiol-containing cytotoxic payload

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the reducing agent using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the Boc-PEG4-acid linker and the amine-containing handle of the payload in anhydrous DMF or DMSO.

    • Activate the carboxylic acid of the linker using a coupling agent like HATU or HOBt/EDC.

    • React the activated linker with the payload.

    • Purify the linker-payload conjugate.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) to expose the amine.

    • React the amine of the PEG4-payload with the NHS-ester of the SMCC crosslinker to generate the maleimide-functionalized linker-payload.

    • Purify the final maleimide-activated linker-payload.

  • Conjugation:

    • Add the maleimide-activated linker-payload solution (typically in DMSO) to the reduced antibody solution. A common molar excess of linker-payload to antibody is 5-10 fold.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add a 3-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide (B117702) groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unreacted linker-payload, excess quenching reagent, and any aggregates.

    • Collect fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Protocol 2: Assessment of ADC Plasma Stability using LC-MS

This protocol provides a general method to evaluate the stability of an ADC in plasma by monitoring the change in DAR over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • Denaturing buffer

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately freeze the samples at -80°C until analysis.

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Add immunoaffinity beads to capture the ADC from the plasma.

    • Incubate for 1-2 hours at 4°C with gentle mixing.

    • Wash the beads several times with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS:

    • Elute the ADC from the beads using a low pH buffer or a denaturing buffer.

    • Neutralize the eluate if necessary.

    • For analysis of light and heavy chains, reduce the ADC by adding DTT and incubating at 60°C for 15 minutes.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase LC column suitable for protein analysis.

    • Elute the protein chains using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Analyze the eluting species by high-resolution mass spectrometry.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the light and heavy chains.

    • Calculate the average DAR at each time point by comparing the peak areas of the drug-conjugated and unconjugated chains.

    • Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and experimental workflows is facilitated by clear visual diagrams. The following are Graphviz (DOT language) scripts to generate such diagrams.

ADC Mechanism of Action

This diagram illustrates the process of an ADC targeting a cancer cell, internalizing, and releasing its cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG4 Linker) Receptor Target Antigen ADC->Receptor 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

This diagram shows the workflow of a PROTAC inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination 2. Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling 5. Dissociation & Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome 3. Recognition Degradation Degraded Protein Fragments Proteasome->Degradation 4. Degradation Recycling->PROTAC

Caption: PROTAC-mediated targeted protein degradation workflow.

Conclusion

The incorporation of a PEG4 spacer into bifunctional linkers represents a refined and highly effective strategy for optimizing the properties of advanced therapeutics like ADCs and PROTACs. The inherent hydrophilicity, flexibility, and biocompatibility of the PEG4 moiety directly address common challenges such as poor solubility, instability, and non-specific toxicity. By enhancing pharmacokinetic profiles, reducing immunogenicity, and facilitating optimal molecular interactions, the PEG4 spacer contributes significantly to the development of safer and more effective targeted therapies. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers and drug developers aiming to harness the full potential of PEGylated bifunctional linkers in their therapeutic design and development endeavors.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1] This unique dual-reactivity allows for the precise and sequential conjugation of two distinct molecules, such as a therapeutic drug and a targeting moiety.[1] The incorporation of the PEG spacer offers several advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and precise control over the distance between the linked molecules.[1][2][] This guide provides a comprehensive overview of the core properties, synthesis, and applications of heterobifunctional PEG linkers, with a focus on their role in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Core Properties and Advantages of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the specificity of the terminal functional groups.

  • Dual Reactivity : The presence of two distinct functional groups allows for the specific and controlled attachment of two different molecules. This is crucial for applications where precise orientation and stoichiometry are required.[1]

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs and biomolecules in aqueous environments, which is often a challenge in drug formulation and delivery.[1][4]

  • Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response and increasing the circulation half-life of the therapeutic.[1]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time and sustained therapeutic effect.[4]

  • Biocompatibility : PEG is generally considered non-toxic and biocompatible, making it a safe and effective choice for in vivo applications.

  • Customizable Lengths : The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to ensure proper folding and function.[1]

Common Heterobifunctional PEG Linker Chemistries

A wide variety of heterobifunctional PEG linkers are available, each with functional groups designed to react with specific chemical moieties on the target molecules.[5] The choice of linker is dictated by the available functional groups on the molecules to be conjugated and the desired stability of the resulting linkage.

Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Linkers

The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.

Linker NameFunctional Group 1Functional Group 2Number of PEG Units (n)Molecular Weight ( g/mol )Primary Applications
NHS-PEGn-MaleimideN-Hydroxysuccinimide (NHS) EsterMaleimide2-24Varies (e.g., ~1000 for n=12)[6]Antibody-Drug Conjugates (ADCs), protein-peptide conjugation
Azide-PEGn-AlkyneAzideAlkyne2-24VariesClick chemistry applications, bioconjugation
Carboxylic Acid-PEGn-NHSCarboxylic AcidN-Hydroxysuccinimide (NHS) Ester2-24VariesAmine-reactive conjugations, surface modification
Amine-PEGn-BiotinAmineBiotin2-24VariesAvidin-biotin based assays, targeted delivery
Thiol-PEGn-Carboxylic AcidThiolCarboxylic Acid2-24VariesConjugation to maleimides, surface modification

Note: The molecular weight and number of PEG units can be customized for specific applications. The values provided are illustrative.

Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of targeted therapies, most notably Antibody-Drug Conjugates (ADCs).[1]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[] The heterobifunctional PEG linker plays a critical role in connecting the antibody to the drug.[1] The linker's stability is crucial to prevent premature release of the drug in circulation, while its design can influence the drug's release mechanism at the target site.[4]

For instance, in the context of HER2-positive breast cancer, an ADC can be designed with an anti-HER2 antibody.[7][8] This antibody, via a heterobifunctional PEG linker, carries a cytotoxic payload. The ADC circulates in the bloodstream and specifically binds to the HER2 receptors on cancer cells.[7] Upon binding, the ADC-receptor complex is internalized, and the cytotoxic drug is released, leading to the death of the cancer cell.[7] The PEG linker in this construct enhances the ADC's solubility and stability, and its length can be optimized to ensure that the antibody's binding to the receptor is not sterically hindered.

Below is a diagram illustrating the general mechanism of action of a HER2-targeted ADC.

HER2_ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) - Anti-HER2 Antibody - PEG Linker - Cytotoxic Drug HER2_receptor HER2 Receptor ADC->HER2_receptor Binding Endosome Endosome HER2_receptor->Endosome Internalization Downstream Inhibition of Downstream Signaling (e.g., PI3K/AKT, MAPK) HER2_receptor->Downstream Blockade by Antibody Lysosome Lysosome Endosome->Lysosome Trafficking Drug_release Cytotoxic Drug Release Lysosome->Drug_release Degradation Apoptosis Cell Death (Apoptosis) Drug_release->Apoptosis

HER2-Targeted ADC Mechanism of Action
Other Applications

Beyond ADCs, heterobifunctional PEG linkers are used in:

  • Peptide-based therapeutics : To improve the stability and circulation time of therapeutic peptides.

  • Nanoparticle drug carriers : To attach targeting ligands and drugs to the surface of nanoparticles.[1]

  • Controlled drug release systems : By incorporating cleavable functionalities, the linker can be designed to release the drug in response to specific stimuli like pH or enzymes.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common heterobifunctional PEG linker and its application in bioconjugation.

Synthesis of NHS-PEG-Maleimide Linker

This protocol describes a general method for the synthesis of an NHS-PEG-Maleimide linker, a versatile tool for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

  • α-Amine-ω-hydroxyl PEG (NH2-PEG-OH)

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Synthesis of Maleimide-PEG-OH:

    • Dissolve NH2-PEG-OH (1 eq) and maleic anhydride (1.2 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Add TEA (1.5 eq) dropwise to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the organic layer with a mild acid (e.g., 0.1 M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting maleamic acid-PEG-OH is then cyclized by adding a dehydrating agent (e.g., acetic anhydride with sodium acetate) and heating.

    • Purify the Maleimide-PEG-OH product by precipitation in cold diethyl ether and drying under vacuum.

  • Activation with NHS:

    • Dissolve the Maleimide-PEG-OH (1 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

    • Remove the DCU precipitate by filtration.

    • Precipitate the final product, NHS-PEG-Maleimide, by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Characterize the final product using NMR and Mass Spectrometry.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the two-step conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).[9][10]

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule (Molecule-SH)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction vessels and stirring equipment

Procedure:

  • Reaction of Protein-NH2 with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.[9]

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently stirring.[9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS.[9]

  • Reaction of Maleimide-Activated Protein with Molecule-SH:

    • Immediately add the thiol-containing molecule (Molecule-SH) to the purified maleimide-activated protein. A 1.1- to 1.5-fold molar excess of the thiol-containing molecule over the protein is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted drug and other byproducts.

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or Hydrophobic Interaction Chromatography (HIC).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the development of an Antibody-Drug Conjugate using a heterobifunctional PEG linker.

ADC_Development_Workflow cluster_synthesis Linker Synthesis & Selection cluster_conjugation Bioconjugation cluster_characterization Purification & Characterization Linker_Selection Select Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) Linker_Synthesis Synthesize or Procure Linker Linker_Selection->Linker_Synthesis Reaction1 React Antibody with NHS-end of Linker Linker_Synthesis->Reaction1 Antibody_Prep Prepare Antibody (in appropriate buffer) Antibody_Prep->Reaction1 Drug_Prep Prepare Thiolated Drug Reaction2 React Activated Antibody with Thiolated Drug Drug_Prep->Reaction2 Purification1 Purify Activated Antibody (Desalting Column) Reaction1->Purification1 Purification1->Reaction2 Purification2 Purify Final ADC (e.g., SEC, HIC) Reaction2->Purification2 Characterization Characterize ADC (DAR, Purity, Potency) Purification2->Characterization Final_Product Final ADC Product Characterization->Final_Product

Workflow for ADC Development

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug development. Their unique properties enable the creation of sophisticated and highly effective targeted therapeutics. A thorough understanding of their chemistry, properties, and the methodologies for their use is essential for researchers and scientists working to develop the next generation of innovative medicines. As our understanding of disease biology and bioconjugation techniques continues to evolve, the applications for these remarkable linkers will undoubtedly continue to expand.

References

Navigating the Core Characteristics of Boc-Aminooxy-PEG4-NH2: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Boc-Aminooxy-PEG4-NH2, a critical bifunctional linker used in advanced biomedical research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a comprehensive overview of the molecule's core physicochemical properties, detailed experimental protocols, and practical application workflows.

Introduction to this compound

This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation chemistry. Its structure features a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4][5][6]. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates[7]. The terminal amine allows for conjugation to molecules bearing carboxylic acids or activated esters, while the Boc-protected aminooxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages[8][][10].

Quantitative Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. The hydrophilic PEG4 chain generally imparts good aqueous solubility. The following table summarizes the available quantitative data on its solubility in common laboratory solvents.

Solvent/SystemReported SolubilityMolar Concentration (approx.)NotesSource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL≥ 308.29 mMUse of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1][2][3][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 7.71 mMThis formulation represents a common vehicle for in vivo studies. The solution is reported to be clear.[1][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 7.71 mMAn alternative in vivo formulation. The solution is reported to be clear.[1][5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 7.71 mMA lipid-based formulation for in vivo administration. The solution is reported to be clear.[1][5]

Stability Characteristics and Storage Recommendations

The stability of this compound is crucial for ensuring the reproducibility of experimental results and the integrity of the final conjugate. The primary points of potential degradation are the Boc-protecting group and the aminooxy functionality.

ConditionRecommendationRationaleSource
Long-term Storage (Solid) Store at 4°C, sealed and protected from moisture.To prevent hydrolysis and maintain the integrity of the compound.[1]
Long-term Storage (In Solvent) Store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.To minimize degradation in solution and prevent inactivation due to repeated temperature changes.[1][2]
pH Sensitivity The Boc group is labile to acidic conditions.Acidic conditions will lead to the deprotection of the aminooxy group.[11]
General Handling Handle in a well-ventilated area and wear appropriate personal protective equipment.The compound is associated with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[12]

Experimental Protocols

While specific, validated protocols for the solubility and stability testing of this compound are not widely published, the following generalized methodologies, based on standard practices for similar PEGylated bifunctional linkers, can be adapted.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • 0.22 µm syringe filters

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations.

  • Sample Preparation: Add a small, fixed volume of each DMSO dilution to a microcentrifuge tube containing a known volume of PBS (e.g., 2 µL of DMSO stock into 98 µL of PBS). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its effect on solubility.

  • Equilibration: Incubate the samples at a controlled temperature (e.g., 25°C) with agitation for a set period (e.g., 1-2 hours) to allow for dissolution and equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved precipitate.

  • Sample Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC method.

  • Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to a standard curve of known concentrations. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol for Assessing Stability in Aqueous Solution

This protocol provides a framework for evaluating the stability of this compound in aqueous buffers at different pH values and temperatures over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column and detector

  • Quenching solution (if necessary, e.g., a neutral pH buffer)

Procedure:

  • Prepare Test Solutions: Prepare solutions of this compound at a known concentration in the different aqueous buffers.

  • Incubation: Aliquot the test solutions into multiple vials for each condition (pH and temperature) and time point. Place the vials in the respective incubators or water baths.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by, for example, neutralizing the pH of acidic or basic samples.

  • HPLC Analysis: Analyze the samples immediately by a validated HPLC method to determine the remaining concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life of the compound under each condition can be calculated.

Application Workflow: Synthesis of a PROTAC

This compound is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in this application.

PROTAC_Synthesis_Workflow start Start: this compound step1 Step 1: Amide Coupling (e.g., with E3 Ligase Ligand-COOH) start->step1 intermediate1 Intermediate 1: Boc-Aminooxy-PEG4-E3 Ligase Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate1->step2 intermediate2 Intermediate 2: Aminooxy-PEG4-E3 Ligase Ligand step2->intermediate2 step3 Step 3: Oxime Ligation (with Target Protein Ligand-Aldehyde/Ketone) intermediate2->step3 final_product Final Product: PROTAC Molecule step3->final_product

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a versatile and valuable tool in bioconjugation and drug development, offering a balance of reactivity and favorable physicochemical properties. A thorough understanding of its solubility and stability is paramount for its successful application. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this linker in their work, from initial experimental design to the synthesis of complex biomolecules. As with any chemical reagent, it is recommended to consult the supplier's specific documentation for the most accurate and up-to-date information.

References

Technical Guide: The Role and Application of Boc-Aminooxy-PEG4-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. The efficacy and properties of a PROTAC are critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. Boc-Aminooxy-PEG4-NH2 is a versatile heterobifunctional linker that offers precise control over the synthesis process, enhancing the modularity and efficiency of PROTAC development. Its polyethylene (B3416737) glycol (PEG) chain improves solubility and pharmacokinetic properties, while the distinct reactive groups—a Boc-protected aminooxy and a terminal amine—allow for sequential, controlled conjugation, preventing undesirable side reactions. This guide details the mechanism of action, experimental protocols, and practical applications of this compound in the synthesis of novel PROTACs.

Introduction to PROTACs and Linker Chemistry

A PROTAC is a bifunctional molecule comprising three key components: a ligand that binds to a target protein (Protein of Interest, POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a spacer; its length, flexibility, and chemical composition are crucial for the proper formation of a stable ternary complex between the POI and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation of the POI by the proteasome.

The choice of linker and the conjugation chemistry used to assemble the PROTAC are pivotal. Heterobifunctional linkers, such as this compound, are particularly valuable as they possess two different reactive groups. This allows for a directed, step-wise synthesis, minimizing the formation of homodimers and other impurities, thus simplifying the purification process.

Mechanism of Action of this compound in Synthesis

This compound is a PEG4 linker functionalized with two distinct reactive moieties at its ends: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected aminooxy (-ONH-Boc) group. This structural design dictates its mechanism of action in a sequential two-step conjugation strategy.

  • Amide Bond Formation: The free primary amine (-NH2) serves as a nucleophile, readily reacting with an activated carboxylic acid on either the E3 ligase ligand or the target protein ligand. This reaction, typically facilitated by peptide coupling reagents like HATU or HOBt/EDC, forms a stable amide bond. The Boc protecting group on the other end ensures the aminooxy group remains unreactive during this step.

  • Oxime Bond Formation: Following the first conjugation and purification, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to deprotect the aminooxy group (-ONH2). This newly exposed, highly reactive nucleophile is then specifically reacted with an aldehyde or ketone functional group previously installed on the second ligand (the one not used in step 1). This reaction proceeds efficiently under mild acidic conditions to form a stable oxime linkage, completing the PROTAC assembly.

This orthogonal, sequential approach provides a highly controlled and efficient method for PROTAC synthesis.

Experimental Protocol: Two-Step PROTAC Synthesis

This section provides a representative protocol for synthesizing a hypothetical PROTAC (POI-Linker-E3 Ligand) using this compound.

Step 1: Conjugation of Ligand 1 (with Carboxylic Acid) to the Linker

  • Objective: To form a stable amide bond between the linker's primary amine and a carboxylated ligand (e.g., a derivative of the VHL E3 ligase ligand, VHL-COOH).

  • Materials:

    • VHL-COOH (1 equivalent)

    • This compound (1.2 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve VHL-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound in DMF to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (VHL-Linker-ONH-Boc) by flash column chromatography.

Step 2: Deprotection and Final Conjugation to Ligand 2 (with Aldehyde)

  • Objective: To deprotect the aminooxy group and form a stable oxime bond with an aldehyde-functionalized target protein ligand (e.g., POI-CHO).

  • Materials:

    • Purified VHL-Linker-ONH-Boc (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • POI-CHO (1.1 equivalents)

    • Pyridine (B92270) or Aniline (as catalyst)

    • Methanol or Ethanol

  • Procedure:

    • Deprotection: Dissolve the VHL-Linker-ONH-Boc intermediate in a solution of 20-30% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Once complete, concentrate the mixture under vacuum to remove the TFA and DCM.

    • Oxime Ligation: Dissolve the deprotected intermediate (VHL-Linker-ONH2) in methanol.

    • Add the POI-CHO ligand, followed by a catalytic amount of pyridine or aniline.

    • Stir the reaction at room temperature for 12-24 hours. The reaction is often driven to completion by the stability of the oxime product. Monitor progress by LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule using reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to yield the final product. Characterize by high-resolution mass spectrometry and NMR.

Quantitative Data Summary

The efficiency of each reaction step is critical for the overall yield. The following table summarizes typical quantitative data for the synthesis described above.

ParameterStep 1: Amide CouplingStep 2: Oxime LigationOverall
Reactant Ratio 1.2 eq. Linker, 1.2 eq. HATU1.1 eq. POI-CHO-
Reaction Time 4 - 6 hours12 - 24 hours16 - 30 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield 60 - 80%50 - 75%30 - 60%
Purification Method Flash ChromatographyRP-HPLC-

Visualizing the Workflow and Mechanism

Diagrams are essential for understanding the multi-step synthesis and the final mechanism of action of the resulting PROTAC.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Deprotection & Oxime Ligation E3_COOH E3 Ligase Ligand (with -COOH) HATU HATU / DIPEA in DMF E3_COOH->HATU Linker_NH2 This compound Linker_NH2->HATU Intermediate_Boc Intermediate E3-Linker-ONH-Boc HATU->Intermediate_Boc 4-6h, RT TFA TFA in DCM Intermediate_Boc->TFA Intermediate_NH2 Deprotected Intermediate E3-Linker-ONH2 TFA->Intermediate_NH2 1-2h, RT Final_PROTAC Final PROTAC Molecule Intermediate_NH2->Final_PROTAC POI_CHO Target Protein Ligand (with -CHO) POI_CHO->Final_PROTAC G PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Methodological & Application

Application Notes and Protocols for Protein Modification using Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. One powerful strategy for achieving controlled bioconjugation is through oxime ligation, which involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone on a target protein to form a stable oxime bond.[1][2][3][4] Boc-Aminooxy-PEG4-NH2 is a versatile heterobifunctional linker that facilitates this process. It features a Boc-protected aminooxy group for conjugation to a protein's carbonyl group, a flexible PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (revealed after Boc deprotection) for subsequent functionalization.

This document provides detailed protocols for the use of this compound in protein modification, covering the generation of a reactive aldehyde on the protein, the preparation of the linker, the conjugation reaction, and the characterization of the final product.

Principle of the Method

The overall workflow for protein modification with this compound involves three key stages:

  • Protein Preparation: A reactive aldehyde group is introduced onto the target protein. A common and effective method is the mild oxidation of an N-terminal serine or threonine residue using sodium meta-periodate (NaIO₄), which converts the 1,2-amino alcohol to a glyoxylyl aldehyde.[5][6][7]

  • Linker Preparation: The Boc (tert-butyloxycarbonyl) protecting group on the this compound linker is removed under acidic conditions to expose the reactive aminooxy group.

  • Conjugation and Characterization: The aldehyde-modified protein is reacted with the deprotected aminooxy-PEG4-NH2 linker to form a stable oxime linkage. The resulting conjugate is then purified and characterized to confirm successful modification and determine the degree of labeling.

Materials and Reagents

  • Target protein with an N-terminal serine or threonine residue

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Coupling buffer: 0.1 M Sodium acetate, pH 5.5

  • Quenching solution: 10 mM L-methionine or ethylene (B1197577) glycol

  • Desalting columns (e.g., PD-10)

  • Analytical and preparative chromatography systems (SEC, IEX, or RP-HPLC)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Generation of Aldehyde on Target Protein

This protocol describes the site-specific generation of an aldehyde group at the N-terminus of a protein with a serine or threonine residue.

  • Protein Preparation: Dissolve the target protein in cold oxidation buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (like Tris) which can interfere with the reaction.

  • Periodate (B1199274) Solution Preparation: Prepare a fresh 10-20 mM solution of sodium meta-periodate in the oxidation buffer. Protect the solution from light.

  • Oxidation Reaction: Add the sodium meta-periodate solution to the protein solution to achieve a final periodate concentration of 1-10 mM. A 5-10 molar excess of periodate over the protein is a good starting point.[6][8]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at 4°C in the dark.[9] The reaction is rapid, and prolonged exposure can lead to off-target oxidation of methionine or cysteine residues.[7][8]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., L-methionine or ethylene glycol) to a final concentration of 10-20 mM to consume excess periodate. Incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified protein from excess reagents and byproducts using a desalting column equilibrated with an amine-free buffer (e.g., coupling buffer, pH 5.5). The purified protein is now ready for conjugation.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the active aminooxy-PEG4-NH2 linker.

  • Dissolution: Dissolve the this compound reagent in anhydrous dichloromethane (DCM).

  • Acidic Treatment: Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[10][11]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Final Preparation: The resulting deprotected linker (Aminooxy-PEG4-NH2) should be immediately dissolved in the coupling buffer for use in the conjugation reaction.

Protocol 3: Oxime Ligation of Linker to Protein

This protocol describes the conjugation of the deprotected aminooxy linker to the aldehyde-modified protein.

  • Reaction Setup: In a suitable reaction vessel, combine the aldehyde-modified protein (from Protocol 1) with a 10-50 molar excess of the freshly deprotected Aminooxy-PEG4-NH2 linker (from Protocol 2). The reaction is typically performed in the coupling buffer (pH 5.5-7.0).[9]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification of the Conjugate: After the reaction is complete, purify the protein-PEG conjugate from unreacted linker and protein. The choice of purification method depends on the properties of the protein and the conjugate.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller unreacted linker and native protein.[][13][14]

    • Ion Exchange Chromatography (IEX): Can be used to separate based on changes in surface charge after PEGylation. The neutral PEG chain can shield charged residues, altering the protein's elution profile.[][13][14]

    • Reverse Phase HPLC (RP-HPLC): Useful for analytical characterization and purification of smaller proteins and peptides.[]

Characterization of the Protein-PEG4-Amine Conjugate

Thorough characterization is essential to confirm the success of the conjugation and to determine its efficiency.

  • SDS-PAGE: A noticeable shift in the molecular weight band of the modified protein compared to the unmodified protein indicates successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to each protein molecule (degree of PEGylation).[15]

  • HPLC Analysis (SEC/RP-HPLC): Can be used to assess the purity of the conjugate and quantify the extent of modification by comparing peak areas of the modified and unmodified protein.[16]

Quantitative Data Summary

The following table presents hypothetical data from a typical protein modification experiment to illustrate the expected results and characterization data.

ParameterUnmodified ProteinAldehyde-Modified ProteinProtein-PEG4-Amine Conjugate
Molecular Weight (Da) by MS 25,00024,97025,294
Purity by SEC-HPLC (%) >98%>95%>95%
Modification Efficiency (%) N/A~90% (by MS)~85% (by HPLC)
Apparent MW on SDS-PAGE (kDa) 2525~28-30

Visualizations

Experimental Workflow

G cluster_0 Protein Preparation cluster_1 Linker Preparation cluster_2 Conjugation & Characterization P1 Target Protein (N-terminal Ser/Thr) P2 NaIO4 Oxidation (4°C, 30 min) P1->P2 P3 Quenching (L-methionine) P2->P3 P4 Purification (Desalting Column) P3->P4 P5 Aldehyde-Modified Protein P4->P5 C1 Oxime Ligation (RT, 2-4h) P5->C1 L1 This compound L2 TFA/DCM Treatment (RT, 30-60 min) L1->L2 L3 Solvent Removal L2->L3 L4 Deprotected Aminooxy-PEG4-NH2 L3->L4 L4->C1 C2 Purification (SEC/IEX) C1->C2 C3 Characterization (SDS-PAGE, MS, HPLC) C2->C3 C4 Final Conjugate: Protein-PEG4-NH2 C3->C4

Caption: Experimental workflow for protein modification.

Chemical Reaction Pathway

G Protein Protein-Ser-NH2 Aldehyde Protein-C(=O)H Protein->Aldehyde 1. NaIO4 2. Quench Conjugate Protein-CH=N-O-PEG4-NH2 Aldehyde->Conjugate Oxime Ligation (pH 5.5-7.0) Linker H2N-O-PEG4-NH2 Linker->Conjugate

Caption: Reaction scheme for oxime ligation.

Example Signaling Pathway Application

The resulting Protein-PEG4-NH2 conjugate can be further functionalized at the terminal amine. For instance, if the protein is an antibody, it could be linked to a cytotoxic drug to create an Antibody-Drug Conjugate (ADC) for targeted cancer therapy.

G ADC Antibody-Drug Conjugate (via Protein-PEG4-NH-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: ADC targeted therapy pathway.

References

Application Notes and Protocols: A Step-by-Step Guide for Oxime Ligation using Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone.[1][2] This chemoselective reaction proceeds under mild aqueous conditions, making it an ideal tool for the modification of sensitive biomolecules such as peptides, proteins, and oligonucleotides.[1][2] The use of Polyethylene Glycol (PEG) linkers, such as Boc-Aminooxy-PEG4-NH2, in this process offers the advantage of increasing the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[]

This document provides a detailed guide for the use of this compound in oxime ligation, including protocols for the deprotection of the Boc group and the subsequent conjugation reaction.

Reaction Principle

The overall process involves two key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety of this compound is removed under acidic conditions to yield the reactive aminooxy-PEG4-NH2.

  • Oxime Ligation: The deprotected aminooxy-PEG4-NH2 reacts with an aldehyde- or ketone-containing molecule in the presence of a catalyst to form a stable oxime linkage.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM). The deprotection is typically rapid and occurs at room temperature.[4]

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Remove the TFA and solvent under a stream of nitrogen or argon, followed by evaporation on a rotary evaporator.

  • Dry the resulting residue under high vacuum to remove residual TFA. The deprotected Aminooxy-PEG4-NH2 is now ready for the ligation step. For long-term storage, it is recommended to store the deprotected compound under an inert atmosphere at -20°C.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol outlines the conjugation of the deprotected Aminooxy-PEG4-NH2 to a target molecule.

Materials:

  • Deprotected Aminooxy-PEG4-NH2 (from Protocol 1)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: e.g., 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH 4.5-7. The optimal pH for oxime ligation is typically between 4 and 5.[5][6][7]

  • Catalyst: Aniline (B41778), p-phenylenediamine, or m-phenylenediamine (B132917). Phenylenediamine derivatives have been shown to be more efficient catalysts than aniline.[5][6][7][8]

  • Reaction solvent: Aqueous buffer, potentially with a co-solvent like DMSO or DMF for poorly soluble reactants.

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.[2][9]

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Dissolve the deprotected Aminooxy-PEG4-NH2 in the reaction buffer.

  • Add the Aminooxy-PEG4-NH2 solution to the solution of the aldehyde- or ketone-containing molecule. A slight excess (1.2-1.5 equivalents) of the aminooxy reagent is often used.

  • Add the catalyst to the reaction mixture. A typical catalyst concentration is 10-100 mM.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and catalyst used.[1][2] The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Once the reaction is complete, the product can be purified by RP-HPLC.[2][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for oxime ligation reactions.

ParameterValueNotesCitation
Reaction pH 4.0 - 7.0Optimal rates are often observed at the lower end of this range.[5][6][7]
Catalyst Aniline, p-phenylenediamine, m-phenylenediaminep-phenylenediamine can lead to a 19-fold faster rate than aniline at pH 7. m-phenylenediamine has also been shown to be a highly efficient catalyst.[5][6][7][8]
Catalyst Concentration 2 mM - 100 mMHigher catalyst concentrations can significantly increase the reaction rate.[5][6][7][8]
Reaction Time 5 minutes - 24 hoursHighly dependent on substrate, reactant concentrations, and catalyst. For some applications, complete ligation can be achieved in under 5 minutes.[1][2][10]
Yield >95% (in some cases)High yields can be achieved with optimized conditions.[2][10]

Visualizing the Process

Oxime Ligation Workflow

G Experimental Workflow for Oxime Ligation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Purification A This compound B Add TFA in DCM A->B C Deprotected Aminooxy-PEG4-NH2 B->C E Mix with Deprotected Linker + Catalyst in Buffer C->E D Aldehyde/Ketone Molecule D->E F Oxime-Linked Conjugate E->F G Purify by RP-HPLC F->G H Pure Conjugate G->H

Caption: A flowchart illustrating the key stages of oxime ligation.

Mechanism of Aniline-Catalyzed Oxime Ligation

G Aniline Catalysis in Oxime Ligation A Aldehyde/Ketone (R-CHO) C Protonated Schiff Base (R-CH=N+H-Ph) A->C + H+ B Aniline (Ph-NH2) B->C E Oxime Product (R-CH=N-O-R') C->E + R'-ONH2 - Aniline, -H+ D Aminooxy Compound (R'-ONH2)

Caption: The catalytic cycle of aniline in oxime bond formation.

References

Application Notes and Protocols for Boc Deprotection of Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Aminooxy-PEG4-NH2 is a critical step in bioconjugation and drug development. This process unmasks the aminooxy group, making it available for conjugation to molecules containing aldehyde or ketone functionalities, such as glycoproteins or modified antibodies. The bifunctional nature of the resulting Aminooxy-PEG4-NH2 linker, with a free amino group at the other end, allows for versatile applications in the construction of complex biomolecules.[1][2][3] This document provides detailed protocols for the acidic cleavage of the Boc group, summarizes key reaction parameters, and outlines the underlying chemical mechanism.

Data Presentation

The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, the solvent, reaction temperature, and time. Below is a summary of common conditions for Boc deprotection of amines and PEGylated compounds, which are applicable to this compound.

ReagentConcentrationSolventTemperature (°C)Time (hours)Typical Yield/PurityReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2>95%[4]
Trifluoroacetic Acid (TFA)Neat-Room Temp< 0.5High[5]
Hydrochloric Acid (HCl)4 M1,4-Dioxane (B91453)Room Temp1 - 4High[6]
Hydrochloric Acid (HCl)0.1 MMethanolRoom Temp< 3High[7]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Method A (Direct Precipitation):

      • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

      • Add cold diethyl ether to the residue to precipitate the product as a TFA salt.

      • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

      • Dry the product under vacuum.

    • Method B (Aqueous Work-up):

      • Slowly and carefully add the reaction mixture to a stirred, chilled solution of saturated NaHCO₃ to neutralize the excess TFA.

      • Extract the aqueous layer with DCM (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

      • Filter and concentrate the organic phase under reduced pressure to obtain the free amine product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can be advantageous in certain synthetic strategies.

Materials:

  • This compound

  • 1,4-Dioxane

  • 4 M HCl in 1,4-Dioxane solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve this compound in 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane to the reaction mixture.[6]

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

    • Add cold diethyl ether to the residue to precipitate the product as a hydrochloride salt.

    • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification (Optional) start Dissolve this compound in Anhydrous Solvent (DCM or Dioxane) cool Cool to 0 °C (for TFA method) start->cool TFA Protocol add_acid Add Acid (TFA or HCl in Dioxane) start->add_acid HCl Protocol cool->add_acid react Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate isolate Isolate Product (Filtration/Centrifugation) precipitate->isolate purify Further Purification (e.g., Chromatography) isolate->purify end Deprotected Aminooxy-PEG4-NH2 (as TFA or HCl salt) isolate->end purify->end

Caption: A generalized workflow for the Boc deprotection of this compound.

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_byproducts Byproducts start Boc-Protected Amine R-NH-Boc protonation Protonated Carbamate R-NH-Boc-H⁺ start->protonation + H⁺ (from TFA or HCl) carbamic_acid Carbamic Acid R-NH-COOH protonation->carbamic_acid Loss of tert-butyl cation tbutyl_cation tert-Butyl Cation protonation->tbutyl_cation amine_salt Amine Salt R-NH₃⁺ X⁻ carbamic_acid->amine_salt Decarboxylation co2 Carbon Dioxide carbamic_acid->co2

Caption: The chemical pathway for the removal of the Boc protecting group under acidic conditions.[5][9]

Discussion

Mechanism of Deprotection

The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[5] The tert-butyl group is then eliminated as a stable tert-butyl cation, which can be quenched by a nucleophile or deprotonate to form isobutene.[9] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][9] The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).

Potential Side Reactions and Considerations

  • Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to incomplete removal of the Boc group.[10] Monitoring the reaction is crucial.

  • Alkylation: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or other molecules present. While the aminooxy and primary amine groups are protonated and thus less nucleophilic under the acidic conditions, this can be a concern with more complex substrates.

  • Acid-Labile Groups: If the molecule contains other acid-sensitive functional groups, careful selection of the deprotection conditions is necessary to ensure selectivity.[11] Generally, the Boc group is more acid-labile than many other protecting groups.

Purification and Characterization

The final product is typically obtained as a salt (TFA or HCl). If the free amine is required, an aqueous basic work-up or passing a solution of the salt through a basic ion-exchange resin can be performed. The purity of the deprotected Aminooxy-PEG4-NH2 can be assessed by techniques such as HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy (monitoring the disappearance of the Boc group's characteristic proton signal at ~1.4 ppm).

References

Application Notes and Protocols for Boc-Aminooxy-PEG4-NH2 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-NH2 is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its unique structure, featuring a Boc-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, enables a controlled and stepwise approach to bioconjugation. This linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and the surface functionalization of nanoparticles, facilitating the targeted delivery of therapeutic agents.[1]

The aminooxy group allows for the formation of a stable oxime bond with aldehydes or ketones, a bioorthogonal reaction that can be performed under mild conditions.[2][3] The Boc protecting group provides a stable mask for the aminooxy functionality, which can be removed under acidic conditions to enable subsequent conjugation steps.[4] The PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties by increasing circulation half-life.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of key workflows.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies. This approach allows for the targeted delivery of the drug to cancer cells expressing a specific antigen, thereby increasing efficacy and reducing off-target toxicity.[8]

  • Nanoparticle Drug Delivery: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) with targeting ligands or to facilitate drug attachment.[9][10] PEGylation of nanoparticles is a well-established strategy to improve their stability, prolong circulation time, and enhance tumor accumulation.[7]

Data Presentation

The following tables summarize quantitative data from studies utilizing linkers and conjugation strategies similar to those involving this compound.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Oxime Linkage

Cell LineCompound/ConjugateIC50 (µM)Reference
MCF-7Indirubin oxime analog 200.4[11]
MCF-7Indirubin oxime analog 210.1[11]
A529Oxime-containing compound 716.09[11]
MGC-803Oxime-containing compound 717.66[11]
HepG2Oxime-containing compound 719.92[11]
T24Oxime-containing compound 714.31[11]
MelP (PRAME-positive)MMAE-based ADC (oxime linkage)Specific activity observed[3]
THP-1 (PRAME-positive)MMAE-based ADC (oxime linkage)Specific activity observed[3]
CT26 (PRAME-negative)MMAE-based ADC (oxime linkage)No decrease in viability[3]

Table 2: Pharmacokinetic and In Vitro Efficacy of PEGylated ADCs

ConjugateHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)In Vivo Tumor Growth InhibitionReference
ZHER2-PEG4K-MMAE2.54.5Effective[5][12]
ZHER2-PEG10K-MMAE11.222Most ideal at same dosages[5][12]

Table 3: Drug Loading in PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading CapacityDrug Loading Efficiency (%)Reference
PEG-functionalized Melanin (B1238610) NanoparticlesDoxorubicin (B1662922)0.7 mg/ml in 2 mg/ml of PEG-MNPsNot specified[13]
PEG-functionalized Magnetic NanoparticlesDoxorubicinNot specifiedSimilar across formulations[10][14]

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[4]

G Protocol 1: Boc-Deprotection Workflow start This compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor evaporate Remove solvent and excess TFA monitor->evaporate Reaction complete product Deprotected Linker (TFA salt) evaporate->product G Protocol 2: ADC Synthesis via Oxime Ligation antibody Aldehyde-modified Antibody conjugation Mix and Incubate (pH 4.5-5.5, RT, 2-24h) antibody->conjugation linker Deprotected Aminooxy-PEG4-Drug linker->conjugation purification Purify by Size Exclusion Chromatography (SEC) conjugation->purification characterization Characterize ADC (Concentration, DAR) purification->characterization final_adc Final Antibody-Drug Conjugate characterization->final_adc G Protocol 3: Nanoparticle Functionalization cluster_0 Activation cluster_1 Conjugation np Carboxylated Nanoparticles activate Add EDC/NHS in MES buffer np->activate activated_np Activated Nanoparticles activate->activated_np couple Mix and Incubate in PBS activated_np->couple linker This compound linker->couple conjugated_np Boc-Aminooxy-PEG4-Functionalized NP couple->conjugated_np purify Purify by Centrifugation/Dialysis conjugated_np->purify charac Characterize Nanoparticles purify->charac final_product Functionalized Nanoparticles charac->final_product

References

Application Notes and Protocols: Surface Modification of Nanoparticles using Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and other nanomedical applications. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[1] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Boc-Aminooxy-PEG4-NH2, a heterobifunctional linker that allows for a versatile and controlled approach to nanoparticle functionalization.

This compound possesses two key functional groups: an aminooxy group (-O-NH2) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc). The aminooxy group readily reacts with aldehydes or ketones on the nanoparticle surface to form a stable oxime linkage.[2][3] The Boc-protected amine provides a latent functional handle that can be deprotected under acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, therapeutic payloads, or imaging agents.[4][5]

Key Applications

  • Prolonged Systemic Circulation: The PEG spacer shields the nanoparticle surface, reducing protein adsorption and leading to longer circulation times in vivo.[1]

  • Targeted Drug Delivery: The terminal amine, after deprotection, can be conjugated to targeting moieties such as antibodies or peptides to direct the nanoparticle to specific cells or tissues.

  • Bioconjugation: The bifunctional nature of the linker facilitates the creation of complex, multifunctional nanoparticle systems.

Quantitative Data Summary

The following tables summarize representative quantitative data for nanoparticles before and after surface modification. The exact values will vary depending on the nanoparticle type, size, and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles

ParameterUnmodified NanoparticlesAldehyde-Functionalized NanoparticlesBoc-Aminooxy-PEG4-Modified NanoparticlesAmine-Terminated PEG4-Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5102 ± 5115 ± 6114 ± 6
Polydispersity Index (PDI) < 0.1< 0.1< 0.15< 0.15
Zeta Potential (mV) -25 ± 3-22 ± 3-15 ± 2+10 ± 2
Surface Aldehyde Density (groups/nm²) N/A1.5 - 3.0N/AN/A
PEG Grafting Density (chains/nm²) N/AN/A0.5 - 1.50.5 - 1.5
Surface Amine Density (groups/nm²) N/AN/AN/A0.4 - 1.2

Table 2: Quantification of Surface Functional Groups

Quantification MethodAnalyteTypical Range of Values
Fluorescence Spectroscopy (e.g., with Alexa Fluor 488 hydroxylamine) Surface Aldehyde Groups10 - 50 µmol/g of nanoparticles
Ninhydrin Assay Surface Primary Amine Groups5 - 20 µmol/g of nanoparticles[6][7]
Thermogravimetric Analysis (TGA) PEG Grafting Density5 - 15% weight loss
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (N, O, C, Si)Atomic percentage of relevant elements
Quantitative NMR (qNMR) Total Amine Content (after dissolution)10 - 40 µmol/g of nanoparticles[6]

Experimental Protocols

Protocol 1: Preparation of Aldehyde-Functionalized Nanoparticles

This protocol describes a general method for introducing aldehyde groups onto the surface of silica (B1680970) nanoparticles.

Materials:

  • Silica nanoparticles (10 mg/mL in ethanol)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde (B144438) solution (25% in water)

  • Anhydrous ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

Procedure:

  • Amination of Nanoparticles:

    • To 10 mL of the silica nanoparticle suspension, add 100 µL of APTES.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Stir the suspension at room temperature for 24 hours.

    • Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the aminated nanoparticles.

    • Remove the supernatant and wash the nanoparticle pellet three times with anhydrous ethanol by repeated centrifugation and resuspension.

  • Aldehyde Functionalization:

    • Resuspend the aminated nanoparticle pellet in 10 mL of PBS (pH 7.4).

    • Add 1 mL of 25% glutaraldehyde solution.

    • Stir the mixture at room temperature for 4 hours.

    • Centrifuge the suspension at 10,000 x g for 20 minutes.

    • Wash the aldehyde-functionalized nanoparticles three times with PBS (pH 7.4) to remove excess glutaraldehyde.

    • Resuspend the final nanoparticle pellet in 10 mL of PBS (pH 7.4) for immediate use or storage at 4°C.

Protocol 2: Surface Modification with this compound

This protocol details the conjugation of this compound to aldehyde-functionalized nanoparticles via oxime ligation.

Materials:

  • Aldehyde-functionalized nanoparticles (10 mg/mL in PBS, pH 7.4)

  • This compound

  • Aniline (B41778) (catalyst)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare this compound Solution:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO to prepare a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • To 10 mL of the aldehyde-functionalized nanoparticle suspension, add 500 µL of the this compound stock solution (a 10-50 fold molar excess over surface aldehyde groups is recommended).

    • Add 10 µL of aniline to catalyze the reaction.[2]

    • Stir the mixture at room temperature for 12-24 hours, protected from light.

  • Washing and Purification:

    • Centrifuge the suspension at 10,000 x g for 30 minutes to pellet the Boc-Aminooxy-PEG4-modified nanoparticles.

    • Remove the supernatant and wash the pellet three times with PBS (pH 7.4) to remove unreacted reagents.

    • Resuspend the purified nanoparticles in 10 mL of PBS (pH 7.4).

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-Aminooxy-PEG4-modified nanoparticles (10 mg/mL in PBS, pH 7.4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Centrifuge and centrifuge tubes

Procedure:

  • Solvent Exchange:

    • Centrifuge the Boc-Aminooxy-PEG4-modified nanoparticle suspension at 10,000 x g for 30 minutes.

    • Discard the supernatant and resuspend the pellet in 10 mL of DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20% (v/v).[5][8]

    • Incubate the mixture at room temperature for 1 hour with gentle stirring.

  • Washing and Final Resuspension:

    • Centrifuge the suspension at 10,000 x g for 30 minutes.

    • Carefully remove the supernatant containing TFA and DCM.

    • Wash the nanoparticle pellet three times with PBS (pH 7.4) to neutralize and remove residual acid.

    • Resuspend the final amine-terminated PEG4-modified nanoparticles in the desired buffer for subsequent conjugation or use.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_pegylation PEGylation cluster_functionalization Functionalization start Unmodified Nanoparticles aminated Aminated Nanoparticles start->aminated APTES aldehyde Aldehyde-Functionalized Nanoparticles aminated->aldehyde Glutaraldehyde boc_np Boc-Protected PEGylated Nanoparticles aldehyde->boc_np Oxime Ligation boc_peg This compound deprotected_np Amine-Terminated PEGylated Nanoparticles boc_np->deprotected_np TFA/DCM Deprotection functionalized_np Functionalized Nanoparticles deprotected_np->functionalized_np EDC/NHS Coupling targeting_ligand Targeting Ligand (e.g., Antibody) logical_relationship cluster_nanoparticle Modified Nanoparticle cluster_targeting Targeted Drug Delivery np Nanoparticle Core peg PEG4 Spacer np->peg drug Therapeutic Drug np->drug amine Terminal Amine peg->amine ligand Targeting Ligand amine->ligand cell Target Cell ligand->cell Binds to Receptor injection Systemic Administration circulation Prolonged Circulation (PEG Shielding) injection->circulation targeting Receptor-Mediated Endocytosis circulation->targeting release Intracellular Drug Release targeting->release

References

Application Notes and Protocols for Amine Coupling Reactions with Boc-Aminooxy-PEG4-NH2 and NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation and drug development, the precise and stable linking of molecules is paramount. Amine coupling reactions utilizing N-hydroxysuccinimide (NHS) esters are a cornerstone of this field due to their efficiency and selectivity for primary amines under mild aqueous conditions. This document provides detailed application notes and protocols for the amine coupling reaction between a heterobifunctional PEG linker, Boc-Aminooxy-PEG4-NH2, and molecules containing an NHS ester.

This compound is a versatile linker featuring a terminal primary amine and a Boc-protected aminooxy group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The primary amine serves as a reactive handle for conjugation with NHS esters, forming a stable amide bond. The protected aminooxy group can be subsequently deprotected to yield a reactive handle for chemoselective ligation with molecules containing an aldehyde or ketone, forming a stable oxime linkage. This two-step conjugation strategy allows for the controlled and orthogonal assembly of complex biomolecules, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[1][2][3][][5]

Reaction Mechanism and Workflow

The overall process involves a two-stage experimental workflow:

  • Amine Coupling: A nucleophilic acyl substitution reaction where the primary amine of this compound attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy moiety under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive aminooxy group.

This sequential approach allows for the purification of the intermediate conjugate before proceeding to the second ligation step, ensuring a higher purity of the final product.

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Boc Deprotection & Ligation Boc_Aminooxy_PEG4_NH2 This compound Amide_Formation Amide Bond Formation (pH 7.2-8.5) Boc_Aminooxy_PEG4_NH2->Amide_Formation NHS_Ester Molecule-NHS Ester NHS_Ester->Amide_Formation Intermediate Boc-Aminooxy-PEG4-Amide-Molecule Amide_Formation->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Final_Product Aminooxy-PEG4-Amide-Molecule Deprotection->Final_Product Oxime_Ligation Oxime Ligation Final_Product->Oxime_Ligation Aldehyde_Ketone Aldehyde/Ketone Molecule Aldehyde_Ketone->Oxime_Ligation Final_Conjugate Final Bioconjugate Oxime_Ligation->Final_Conjugate

Figure 1: Experimental workflow for the two-stage conjugation process.

Quantitative Data Summary

The efficiency of the amine coupling and Boc deprotection steps is crucial for the overall success of the conjugation. The following table summarizes typical reaction parameters and expected outcomes based on general protocols for similar molecules. Actual results may vary depending on the specific NHS ester-containing molecule.

ParameterAmine Coupling with NHS EsterBoc Deprotection
Reactants This compound, Molecule-NHS EsterBoc-Aminooxy-PEG4-Amide-Molecule
Molar Ratio 1:1 to 1:3 (Amine:NHS Ester)-
Solvent PBS, Borate Buffer, Bicarbonate Buffer (pH 7.2-8.5) with up to 10% DMSO or DMFDichloromethane (DCM)
Reagent -Trifluoroacetic acid (TFA), 20-50% v/v
Reaction Time 30 min - 4 hours at RT, or overnight at 4°C30 min - 2 hours at RT
Typical Yield > 90%> 95%
Purification RP-HPLC, Size-Exclusion ChromatographyEvaporation, precipitation, or aqueous work-up

Experimental Protocols

Protocol 1: Amine Coupling of this compound with an NHS Ester

This protocol describes a general procedure for the conjugation of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., RP-HPLC system with a C18 column)

Procedure:

  • Preparation of Reactants:

    • Equilibrate this compound and the NHS ester to room temperature.

    • Prepare a 10 mM stock solution of this compound in the Reaction Buffer.

    • Immediately before use, prepare a 20-30 mM stock solution of the NHS ester in anhydrous DMF or DMSO. Do not prepare large stock solutions for long-term storage as NHS esters are moisture-sensitive and can hydrolyze.[6][7]

  • Coupling Reaction:

    • In a reaction vessel, add the desired amount of the this compound stock solution.

    • Slowly add 1 to 3 molar equivalents of the NHS ester stock solution to the amine solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the resulting Boc-Aminooxy-PEG4-Amide-Molecule conjugate by RP-HPLC.

    • Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for the conjugated molecule.

    • Collect the fractions containing the purified product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Boc Deprotection of the Aminooxy-PEG Conjugate

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.

Materials:

  • Boc-Aminooxy-PEG4-Amide-Molecule (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the conjugated molecule is sensitive to acid-catalyzed side reactions, a scavenger such as TIS (2.5-5% v/v) can be added.[8]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8][9]

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[9]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.[9]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Aminooxy-PEG4-Amide-Molecule.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Applications in Signaling Pathways and Drug Development

The resulting Aminooxy-PEG4-Amide-Molecule is a valuable intermediate for the construction of various bioconjugates. The terminal aminooxy group can be chemoselectively ligated to molecules containing an aldehyde or ketone to form a stable oxime bond.[10][11][12][13] This ligation is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.

G cluster_0 PROTAC Assembly cluster_1 Targeted Drug Delivery Aminooxy_Linker Aminooxy-PEG4-Amide-E3 Ligase Ligand PROTAC PROTAC Aminooxy_Linker->PROTAC Oxime Ligation POI_Aldehyde Protein of Interest (POI) Ligand with Aldehyde/Ketone POI_Aldehyde->PROTAC Aminooxy_Drug Aminooxy-PEG4-Amide-Drug ADC Antibody-Drug Conjugate (ADC) Aminooxy_Drug->ADC Oxime Ligation Antibody_Aldehyde Antibody with Engineered Aldehyde/Ketone Site Antibody_Aldehyde->ADC

Figure 2: Applications in PROTAC and ADC development.

Key applications include:

  • PROTACs (Proteolysis Targeting Chimeras): The linker can be used to connect a ligand for an E3 ubiquitin ligase (attached via the amine coupling) to a ligand for a target protein of interest (attached via the aminooxy ligation). This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

  • Antibody-Drug Conjugates (ADCs): A potent cytotoxic drug can be conjugated to the linker, which is then attached to an antibody that specifically targets cancer cells. The aminooxy ligation allows for site-specific conjugation to antibodies that have been engineered to contain an aldehyde or ketone group, resulting in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).[14]

  • Peptide and Oligonucleotide Modification: The aminooxy-PEG linker can be used to attach labels, imaging agents, or other functional molecules to peptides and oligonucleotides.[10][15]

  • Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with aldehyde or ketone groups for applications in biosensors and microarrays.[16]

References

Application Notes and Protocols for Bioconjugation with Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for the use of Boc-Aminooxy-PEG4-NH2, a bifunctional linker, in bioconjugation. This reagent is particularly valuable for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where controlled, stepwise conjugation is essential. The protocols outlined below cover the essential steps of Boc deprotection and subsequent oxime ligation for the conjugation to aldehyde or ketone-containing molecules.

Overview of the Bioconjugation Strategy

The use of this compound in bioconjugation involves a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine under acidic conditions. This deprotection reveals a reactive primary amine. The second step is the chemoselective reaction between the newly exposed aminooxy group and a carbonyl group (aldehyde or ketone) on the target molecule to form a stable oxime bond. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the final conjugate.

Bioconjugation_Strategy Boc_Linker This compound Deprotection Step 1: Boc Deprotection (Acidic Conditions) Boc_Linker->Deprotection Activated_Linker H2N-O-PEG4-NH2 (Aminooxy-PEG4-Amine) Deprotection->Activated_Linker Oxime_Ligation Step 2: Oxime Ligation (Aniline Catalysis) Activated_Linker->Oxime_Ligation Target_Molecule Target Molecule (with Aldehyde/Ketone) Target_Molecule->Oxime_Ligation Bioconjugate Final Bioconjugate Oxime_Ligation->Bioconjugate

Caption: Overall workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, making the aminooxy functionality available for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[1][2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[1]

  • The resulting deprotected linker (Aminooxy-PEG4-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Boc_Deprotection_Workflow cluster_procedure Boc Deprotection Protocol step1 Dissolve Boc-Linker in DCM step2 Add TFA step1->step2 step3 Stir at RT (1-2h) step2->step3 step4 Monitor Reaction (TLC/LC-MS) step3->step4 step5 Evaporate Solvent & Excess TFA step4->step5 step6 Neutralization & Work-up (Optional) step5->step6 step7 Obtain Deprotected Linker step6->step7

Caption: Step-by-step workflow for the Boc deprotection protocol.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the conjugation of the deprotected Aminooxy-PEG4-NH2 to a target molecule containing an aldehyde or ketone functional group. The reaction is catalyzed by aniline (B41778) to increase the reaction rate.[3][4]

Materials:

  • Deprotected Aminooxy-PEG4-NH2 (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Aniline

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Prepare a stock solution of the deprotected Aminooxy-PEG4-NH2 in the reaction buffer.

  • Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the reaction buffer.

  • Prepare a stock solution of aniline in the reaction buffer.

  • In a reaction vessel, combine the aldehyde- or ketone-functionalized molecule and the deprotected Aminooxy-PEG4-NH2. A typical molar excess of the aminooxy linker is used to drive the reaction to completion.

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM. The rate of oxime ligation is significantly accelerated in the presence of an aniline catalyst.[3][5]

  • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.[4]

  • Monitor the progress of the conjugation reaction by a suitable analytical method, such as LC-MS or SDS-PAGE (for protein conjugates).

  • Once the reaction is complete, purify the bioconjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC for small molecules and peptides, size-exclusion chromatography for proteins) to remove excess reagents and byproducts.

Oxime_Ligation_Workflow cluster_procedure Oxime Ligation Protocol step1 Prepare Reactant Stock Solutions step2 Combine Deprotected Linker & Target Molecule step1->step2 step3 Add Aniline Catalyst step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Monitor Reaction Progress step4->step5 step6 Purify the Bioconjugate step5->step6 step7 Characterize Final Product step6->step7

Caption: Step-by-step workflow for the oxime ligation protocol.

Quantitative Data Summary

The efficiency of the bioconjugation process depends on various factors, including reaction conditions and the nature of the reactants. The following tables provide a summary of typical quantitative data for the key experimental steps.

Table 1: Boc Deprotection Conditions and Efficiency

ParameterCondition 1Condition 2Reference
Reagent TFA in DCM4 M HCl in 1,4-dioxane[1],[2]
Concentration 50% (v/v) TFA5-10 equivalents of HCl[1],[2]
Reaction Time 1 - 2 hours30 minutes[1],[2]
Temperature Room TemperatureRoom Temperature[1],[2]
Typical Yield >95%>90%[6]

Table 2: Oxime Ligation Reaction Parameters

ParameterCondition 1Condition 2Reference
Reactants Aminooxy-peptide + BenzaldehydeAminooxy-Alexa Fluor 488 + Benzaldehyde-peptide[3]
Reactant Conc. 100 µM each10 µM peptide[3]
Catalyst 100 mM AnilineAniline[3]
pH 7.07.0[3]
Temperature Room TemperatureRoom Temperature[3]
Reaction Time Minutes to hoursNot specified[3]
Rate Constant (k₁) 8.2 ± 1.0 M⁻¹s⁻¹Not specified[3]

Applications in Drug Development

The robust and chemoselective nature of the oxime ligation makes this compound a versatile tool in drug development.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting the drug to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.[7]

  • PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved by introducing a carbonyl group into the biomolecule, followed by conjugation with the aminooxy linker.[4]

  • Surface Functionalization: Surfaces can be modified with the aminooxy linker to immobilize biomolecules or other ligands.[1]

Applications main This compound Bioconjugation app1 Antibody-Drug Conjugates (ADCs) main->app1 app2 PROTACs main->app2 app3 Peptide/Protein Modification main->app3 app4 Surface Functionalization main->app4

Caption: Key applications of this compound in drug development.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase reaction time or use a higher concentration of TFA. Monitor reaction closely by TLC/LC-MS.
Water in the reaction mixture.Use anhydrous solvents and reagents.
Low Oxime Ligation Yield Incorrect pH of the reaction buffer.Optimize the pH of the reaction buffer. The optimal pH for oxime ligation is typically between 6 and 7.
Absence or low concentration of catalyst.Add or increase the concentration of aniline catalyst.
Steric hindrance at the conjugation site.Consider a longer PEG spacer or a different conjugation strategy.
Hydrolysis of the Oxime Bond Prolonged exposure to acidic conditions.Oxime bonds are generally stable, but can be cleaved under strong acidic conditions. Adjust purification and storage conditions accordingly.[9]

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize this compound for a wide range of bioconjugation applications in their research and drug development endeavors.

References

Application Notes: Boc-Aminooxy-PEG4-NH2 as a Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][3][4] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that covalently connects the two.[5][6]

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy.[6][] It influences crucial physicochemical properties such as solubility and cell permeability, and plays a vital role in the formation and stability of the key POI-PROTAC-E3 ligase ternary complex.[][8] PEG (polyethylene glycol) linkers are frequently used in PROTAC design due to their ability to enhance water solubility and improve pharmacokinetic properties.[8][9]

Boc-Aminooxy-PEG4-NH2 is a versatile, PEG-based linker used in the synthesis of PROTACs.[10][11] It features a tetraethylene glycol chain that provides flexibility and hydrophilicity. The terminal Boc-protected aminooxy group and the free amine group allow for sequential, directional conjugation to the POI and E3 ligase ligands, making it a valuable tool for constructing PROTAC libraries for structure-activity relationship (SAR) studies.[6]

2. Role of the PEG4 Linker in PROTAC Efficacy

The linker's length and chemical properties are paramount for optimizing a PROTAC's degradation capability. Systematic studies have shown that varying the length of the PEG linker can dramatically impact the potency (DC50) and maximum degradation (Dmax) of a PROTAC. An optimal linker length is required to facilitate the productive formation of the ternary complex without introducing steric hindrance.[]

For example, studies on various targets have demonstrated that even single ethylene (B1197577) glycol unit changes can alter degradation selectivity and efficiency.[6] The PEG4 linker provides a specific length and flexibility that must be empirically tested for each new POI and E3 ligase combination to achieve optimal performance.

Quantitative Data on PEG Linker Length Optimization

The following tables summarize data from studies where the length of the PEG linker was varied to determine its effect on PROTAC performance.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation (Data derived from a study by Cyrus et al. investigating PROTACs linking an ERα ligand to a VHL E3 ligase ligand)[12]

PROTAC Linker CompositionLinker Atom LengthDC50 (nM)Dmax (%)
PEG28>1000<20
PEG311500~40
PEG4 14 100 >80
PEG517250~60
PEG620800~30

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (Data derived from a study by Zorba, A. et al. investigating PROTACs linking a BTK inhibitor to a Cereblon (CRBN) E3 ligase ligand)[13]

PROTAC Linker CompositionLinker Atom LengthTernary Complex Formation (Relative)DC50 (nM)
PEG2 (Short Linker)9Low>500
PEG4 (Longer Linker) 14 High 25
PEG5 (Longer Linker)17High30
PEG6 (Longer Linker)20High50

Visualizations: Signaling Pathways and Workflows

PROTAC_Mechanism

PROTAC_Synthesis_Workflow start Start Materials poi_ligand POI Ligand (with reactive handle) start->poi_ligand linker This compound start->linker e3_ligand E3 Ligase Ligand (with reactive handle) start->e3_ligand step1 Step 1: Couple POI Ligand to Linker (e.g., Amide bond formation with NH2) poi_ligand->step1 linker->step1 step3 Step 3: Couple E3 Ligase Ligand (e.g., Oxime ligation with Aminooxy) e3_ligand->step3 step1_prod POI-Linker-Boc Intermediate step1->step1_prod step2 Step 2: Deprotection (Remove Boc group with acid, e.g., TFA) step1_prod->step2 step2_prod POI-Linker-ONH2 Intermediate step2->step2_prod step2_prod->step3 final_protac Final PROTAC Molecule step3->final_protac

Western_Blot_Workflow A 1. Cell Culture & Seeding Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat with varying concentrations and timepoints. A->B C 3. Cell Lysis Wash with PBS, add lysis buffer with inhibitors. B->C D 4. Protein Quantification Use BCA or Bradford assay to normalize samples. C->D E 5. Sample Preparation Add Laemmli buffer and boil to denature. D->E F 6. SDS-PAGE Separate proteins by molecular weight. E->F G 7. Protein Transfer Transfer proteins from gel to PVDF membrane. F->G H 8. Immunoblotting Block, incubate with primary then secondary Ab. G->H I 9. Detection & Analysis Image chemiluminescence and quantify bands. H->I J 10. Determine DC50 / Dmax I->J

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells after treatment with a PROTAC.[1][14]

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere and grow overnight at 37°C.[1]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).[1]

  • Cell Lysis:

    • After treatment, place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.[1]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.[14]

    • Boil the samples at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[14]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.[14]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[14]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[1]

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the cytotoxicity of the PROTAC molecule.[15]

Materials:

  • Cells and culture medium

  • PROTAC stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[15]

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include wells with medium only (blank) and vehicle-treated cells (negative control).

  • Incubation: Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 24, 48, or 72 hours) at 37°C.

  • Add Reagent:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well. Incubate for 1-4 hours at 37°C.[15]

  • Measure Absorbance:

    • For MTT Assay: After leaving the plate at room temperature in the dark for 2 hours, measure the absorbance at 570 nm.

    • For MTS Assay: Measure the absorbance at 490 nm.[15]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Ternary Complex Formation and Binding Assay (General)

Binding assays are crucial to confirm that the PROTAC can engage the POI and the E3 ligase simultaneously. Techniques like Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), or Fluorescence Polarization (FP) can be used.[][17] This is a generalized protocol concept.

Materials:

  • Purified recombinant POI protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC molecule

  • Assay-specific buffer

  • Assay-specific instrumentation (e.g., SPR or FP plate reader)

  • (For FP) A fluorescently labeled tracer that binds to either the POI or the E3 ligase.[17]

Methodology (Fluorescence Polarization Example):

  • Assay Setup: Design an assay where the PROTAC displaces a fluorescent probe from either the POI or the E3 ligase, or an assay that directly measures the formation of the larger ternary complex.

  • Binary Affinity Measurement:

    • First, determine the binary binding affinity (Kd) of the PROTAC for the POI and the E3 ligase independently.

    • Titrate the PROTAC against a constant concentration of the target protein and the fluorescent tracer.

  • Ternary Complex Cooperativity:

    • To measure cooperativity (alpha), pre-saturate the PROTAC with one of the proteins (e.g., the E3 ligase) at a concentration well above its Kd.[17]

    • Titrate this PROTAC-E3 ligase complex against the second protein (the POI) and the fluorescent tracer.

    • A significant increase in binding affinity compared to the binary interaction indicates positive cooperativity, which is a strong predictor of a potent PROTAC.[17]

  • Data Analysis: Fit the binding curves to appropriate models to calculate Kd values and the cooperativity factor (α). An α > 1 signifies positive cooperativity.

References

Application Notes and Protocols for the PEGylation of Peptides and Oligonucleotides with Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as peptides and oligonucleotides.[1] This modification can enhance solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[2][3][] One highly specific and efficient method for PEGylation is oxime ligation, which forms a stable covalent bond between an aminooxy-functionalized PEG and an aldehyde or ketone group on the target molecule.[5][6]

Boc-Aminooxy-PEG4-NH2 is a heterobifunctional linker designed for this purpose. It contains a Boc-protected aminooxy group for conjugation to a carbonyl-modified peptide or oligonucleotide and a protected primary amine at the other terminus, which can be used for further modifications if desired. The use of oxime ligation provides a robust and bioorthogonal method for site-specific PEGylation under mild conditions.[6][7]

These application notes provide detailed protocols for the PEGylation of peptides and oligonucleotides using this compound, including methods for purification and characterization of the conjugates.

Chemistry of Oxime Ligation

The core of this PEGylation strategy is the reaction between the aminooxy group of the PEG linker and a carbonyl group (aldehyde or ketone) on the target biomolecule. The reaction proceeds in two main stages: deprotection of the Boc group followed by the condensation reaction to form a stable oxime linkage.

  • Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is acid-labile and must be removed prior to the conjugation reaction. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).

  • Oxime Ligation: The deprotected aminooxy-PEG reacts with an aldehyde or ketone on the peptide or oligonucleotide. This reaction is most efficient at a slightly acidic pH (4.5-5.5) but can also be performed effectively at neutral pH with the use of a nucleophilic catalyst, such as aniline (B41778) or the more efficient m-phenylenediamine (B132917) (mPDA).[5][7] The resulting oxime bond is highly stable under physiological conditions.[6]

G cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation Boc_PEG Boc-NH-O-PEG-R Deprotected_PEG H2N-O-PEG-R (Aminooxy-PEG) Boc_PEG->Deprotected_PEG  Acidic Cleavage TFA TFA (Trifluoroacetic acid) Deprotected_PEG2 H2N-O-PEG-R (Aminooxy-PEG) Biomolecule Biomolecule-CHO (Aldehyde-modified Peptide/Oligonucleotide) Conjugate Biomolecule-CH=N-O-PEG-R (PEGylated Conjugate with Stable Oxime Bond) Biomolecule->Conjugate  Condensation Catalyst Catalyst (e.g., Aniline, mPDA) pH 4.5 - 7.0

Caption: Chemical workflow for Boc deprotection and oxime ligation.

Application Note 1: Site-Specific PEGylation of Peptides

This protocol outlines the PEGylation of a peptide that has been pre-functionalized with an aldehyde or ketone group. This can be achieved through various methods, such as the oxidation of an N-terminal serine residue to a glyoxylyl group or the incorporation of an unnatural amino acid containing a ketone (e.g., p-acetylphenylalanine) during solid-phase peptide synthesis (SPPS).[7][8]

Experimental Protocol

1. Materials and Reagents:

  • Aldehyde or ketone-modified peptide

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Conjugation Buffer: 100 mM Sodium acetate (B1210297) buffer, pH 4.7

  • Catalyst (optional): 100 mM m-phenylenediamine (mPDA) in conjugation buffer

  • Quenching Solution: 1 M Hydroxylamine hydrochloride

  • Solvents for HPLC: Acetonitrile (ACN), Water, 0.1% TFA

2. Deprotection of this compound:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA to a final concentration of 50% (v/v).

  • Incubate at room temperature for 30 minutes.

  • Remove the solvent and TFA under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

  • The resulting deprotected aminooxy-PEG should be used immediately.

3. PEGylation Reaction:

  • Dissolve the aldehyde/ketone-modified peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the freshly deprotected aminooxy-PEG in the conjugation buffer.

  • Add the aminooxy-PEG solution to the peptide solution at a 5 to 10-fold molar excess.

  • (Optional) For reactions at or near neutral pH, add the mPDA catalyst to a final concentration of 10-20 mM.[7]

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by RP-HPLC or LC-MS.

4. Purification of PEGylated Peptide:

  • Once the reaction is complete (as determined by monitoring), quench any unreacted aldehyde groups by adding the quenching solution.

  • Purify the PEGylated peptide from excess PEG reagent and unreacted peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient appropriate for the specific peptide (e.g., 5-65% B over 30 minutes). The PEGylated peptide will typically have a longer retention time than the unmodified peptide.

  • Collect fractions containing the purified product and lyophilize.

5. Characterization:

  • Confirm the identity and purity of the final product by analytical RP-HPLC.

  • Verify the molecular weight of the PEGylated peptide using Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm successful conjugation.[2][10]

Workflow and Data

G Peptide Aldehyde/Ketone Modified Peptide Reaction Oxime Ligation Reaction (pH 4.7, 2-4h) Peptide->Reaction PEG_reagent This compound Deprotection Boc Deprotection (TFA/DCM) PEG_reagent->Deprotection Aminooxy_PEG Aminooxy-PEG4-NH2 Deprotection->Aminooxy_PEG Aminooxy_PEG->Reaction Mixture Crude Reaction Mixture Reaction->Mixture Purification RP-HPLC Purification Mixture->Purification Product Purified PEGylated Peptide Purification->Product Characterization LC-MS / MALDI-TOF Characterization Product->Characterization

Caption: Workflow for the site-specific PEGylation of a peptide.

Table 1: Representative Data for Peptide PEGylation

ParameterValueMethod
Peptide Concentration2 mg/mL-
Molar Ratio (PEG:Peptide)10:1-
Reaction Time3 hoursRP-HPLC Monitoring
Conversion Efficiency>90%Integration of HPLC peaks
Final Purity>98%Analytical RP-HPLC
Expected Mass (Da)[Calculated Mass]ESI-MS
Observed Mass (Da)[Calculated Mass ± 1]ESI-MS

Application Note 2: Site-Specific PEGylation of Oligonucleotides

This protocol describes the PEGylation of an oligonucleotide functionalized with a terminal aldehyde group. This modification is typically introduced during automated solid-phase synthesis using a specialized phosphoramidite (B1245037) or solid support.[11][12]

Experimental Protocol

1. Materials and Reagents:

  • 5'- or 3'-Aldehyde modified oligonucleotide

  • This compound

  • Deprotection reagents (as described in peptide protocol)

  • Conjugation Buffer: 100 mM Sodium acetate buffer, pH 5.0

  • Purification Buffers for IEX-HPLC:

    • Buffer A: 20 mM Sodium Phosphate, pH 8.5

    • Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5

  • Desalting columns or RP-HPLC for final cleanup

2. Deprotection of this compound:

  • Follow the same deprotection procedure as outlined in the peptide PEGylation protocol.

3. PEGylation Reaction:

  • Dissolve the aldehyde-modified oligonucleotide in the conjugation buffer to a suitable concentration (e.g., 100-500 µM).

  • Dissolve the freshly deprotected aminooxy-PEG in the conjugation buffer.

  • Add the aminooxy-PEG solution to the oligonucleotide solution at a 20 to 50-fold molar excess to drive the reaction to completion.

  • Incubate the reaction at 37°C for 4-6 hours or at room temperature overnight.

  • Monitor the reaction progress by Ion-Exchange (IEX) HPLC. The PEGylated oligonucleotide, being less charged due to the neutral PEG chain, will elute earlier than the unmodified oligonucleotide.[13]

4. Purification of PEGylated Oligonucleotide:

  • Purify the crude reaction mixture using preparative Anion-Exchange (IEX) HPLC to separate the PEGylated product from the unreacted oligonucleotide.[12][14]

    • Column: Suitable anion-exchange column (e.g., DNAPac)

    • Gradient: A salt gradient (e.g., 0-100% Buffer B over 40 minutes) to elute the oligonucleotides based on charge.

  • Collect the fractions corresponding to the PEGylated oligonucleotide.

  • Desalt the collected fractions using a suitable method such as a desalting column, ultrafiltration, or RP-HPLC.

5. Characterization:

  • Assess purity by analytical IEX-HPLC and/or RP-HPLC.[15]

  • Confirm the molecular weight using LC-MS (ESI-MS) or MALDI-TOF MS.

Workflow and Data

G Oligo Aldehyde-Modified Oligonucleotide Reaction Oxime Ligation Reaction (pH 5.0, 4-6h) Oligo->Reaction PEG_reagent This compound Deprotection Boc Deprotection (TFA/DCM) PEG_reagent->Deprotection Aminooxy_PEG Aminooxy-PEG4-NH2 Deprotection->Aminooxy_PEG Aminooxy_PEG->Reaction Mixture Crude Reaction Mixture Reaction->Mixture Purification IEX-HPLC Purification Mixture->Purification Desalting Desalting Step Purification->Desalting Product Purified PEGylated Oligonucleotide Desalting->Product

Caption: Workflow for the site-specific PEGylation of an oligonucleotide.

Table 2: Representative Data for Oligonucleotide PEGylation

ParameterValueMethod
Oligonucleotide Concentration250 µM-
Molar Ratio (PEG:Oligo)40:1-
Reaction Time5 hoursIEX-HPLC Monitoring
Conversion Efficiency>85%Integration of HPLC peaks
Final Purity>95%Analytical IEX-HPLC
Expected Mass (Da)[Calculated Mass]ESI-MS
Observed Mass (Da)[Calculated Mass ± 1]ESI-MS

References

Application Notes and Protocols for Orthogonal Chemistry Strategies with Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal chemistry provides a powerful toolkit for the precise construction of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). A key principle of this strategy is the use of protecting groups that can be removed under distinct, non-interfering conditions, allowing for the sequential modification of a molecule.[1] The heterobifunctional linker, Boc-Aminooxy-PEG4-NH2 , is an exemplary reagent for such strategies.

This linker possesses two key functionalities separated by a hydrophilic tetraethylene glycol (PEG4) spacer: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected aminooxy (-ONH-Boc) group.[2][3] The PEG4 spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[4] The primary amine is available for immediate conjugation, typically through amide bond formation with a carboxylic acid. The Boc group, stable under basic and nucleophilic conditions, masks the aminooxy functionality.[5] This protecting group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive aminooxy group.[5][6][7] The deprotected aminooxy group can then participate in a highly chemoselective oxime ligation with an aldehyde or ketone to form a stable oxime bond.[8][9] This sequential and selective reactivity makes this compound a versatile tool for building well-defined bioconjugates.

Core Applications

The unique structure of this compound allows for a modular approach in several cutting-edge areas of drug development:

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][10][11] this compound can serve as the central linker, connecting the target-binding ligand and the E3 ligase ligand.[1][4][10]

  • Antibody-Drug Conjugate (ADC) Development: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[8] This linker can be used to attach the cytotoxic payload to the antibody in a controlled manner.

  • Bioconjugation and Probe Development: This linker is ideal for creating multifunctional probes and labeling biomolecules for imaging or diagnostic applications, where precise control over the conjugation steps is crucial.[3]

Experimental Protocols and Data

This section provides detailed protocols for the key chemical transformations involving this compound.

Protocol 1: Amide Coupling of a Carboxylic Acid to the Primary Amine of this compound

This protocol describes the formation of a stable amide bond between a molecule containing a carboxylic acid (Molecule A-COOH) and the primary amine of the linker. This is often the first step in a sequential conjugation strategy.

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling Molecule_A_COOH Molecule A-COOH EDC_NHS EDC, NHS Molecule_A_COOH->EDC_NHS Activated_Ester Molecule A-COO-NHS (Activated Ester) EDC_NHS->Activated_Ester Linker This compound Activated_Ester->Linker Conjugate Molecule A-NH-PEG4-O-NH-Boc Linker->Conjugate G Start Molecule A-NH-PEG4-O-NH-Boc Reagent TFA in DCM Start->Reagent Product Molecule A-NH-PEG4-O-NH2 (Deprotected Linker) Reagent->Product G Deprotected_Linker Molecule A-NH-PEG4-O-NH2 Carbonyl_Molecule Molecule B-CHO/CO Deprotected_Linker->Carbonyl_Molecule Final_Conjugate Molecule A-NH-PEG4-O-N=CH/C-Molecule B Carbonyl_Molecule->Final_Conjugate

References

Application Notes and Protocols for Preparing Stock Solutions of Boc-Aminooxy-PEG4-NH2 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG4-NH2 is a heterobifunctional linker molecule widely employed in bioconjugation and the development of novel therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2] Its structure incorporates a Boc-protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a primary amine. This configuration allows for the sequential and controlled conjugation of different molecules. The aminooxy group can react with aldehydes or ketones to form stable oxime linkages, while the primary amine can form amide bonds with carboxylic acids.[][2] The PEG4 spacer enhances solubility and provides spatial separation between the conjugated moieties.[2]

Accurate and consistent preparation of stock solutions is a critical first step in any experiment involving this linker. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to the compound's high solubility in it.[3][4] This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 324.37 g/mol [3]
Formula C13H28N2O7[3]
Appearance Colorless to light yellow liquid[3][4]
Purity ≥95%[]
Solubility in DMSO ≥ 100 mg/mL (308.29 mM)[3][4]
Storage (neat) 4°C, sealed, away from moisture[3]

Experimental Protocols

Materials Required
  • This compound

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or syringes

  • Vortex mixer

  • Optional: Sonication bath

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.

  • Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.[5] It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[3][4]

  • Weighing: Accurately weigh out 32.44 mg of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Cap the tube securely and vortex thoroughly until the liquid is a clear, homogeneous solution. If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[3]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the tubes are tightly sealed to prevent moisture absorption and are protected from light.

Preparation of Stock Solutions at Various Concentrations

The following table provides the required mass of this compound to prepare 1 mL of stock solution at different molar concentrations.

Desired Concentration (mM)Mass of this compound for 1 mL of DMSO (mg)
10.32
51.62
103.24
5016.22
10032.44

Workflow for Stock Solution Preparation

Workflow cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate Prevent Condensation weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate Until Dissolved add_dmso->mix Ensure Homogeneity aliquot Aliquot into Single-Use Volumes mix->aliquot Avoid Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store end End store->end

References

Troubleshooting & Optimization

improving solubility of Boc-Aminooxy-PEG4-NH2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG4-NH2. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of this reagent in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and related fields.

Troubleshooting Guide

This section addresses specific issues you may encounter when trying to dissolve this compound for your experiments.

Q1: My this compound is not dissolving or is forming an oily suspension in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the first step I should take?

A: The limited solubility of this compound in neutral aqueous buffers is common due to the hydrophobic nature of the tert-Butyloxycarbonyl (Boc) protecting group.[1][2] The most effective first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then add it to your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended co-solvent.[3][4][5]

Recommended Action: Prepare a stock solution in fresh, anhydrous DMSO.[3] See Protocol 1 for detailed steps. Subsequently, add this stock solution dropwise to your buffer while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible, typically below 5% for most bioconjugation reactions and below 1% for cell-based assays, to avoid interfering with the experiment.[4][6]

Q2: I prepared a DMSO stock solution and added it to my buffer, but I still see precipitation or cloudiness. What should I do next?

A: This indicates that the compound's solubility limit has been exceeded in the final buffer conditions. You have two primary strategies to address this: adjusting the pH or using mechanical assistance.

  • Strategy 1: Adjust Buffer pH The solubility of this molecule is highly dependent on pH because it contains two basic amine groups.[7][8] At neutral or basic pH, these groups are largely uncharged, reducing their interaction with water. By lowering the pH of the buffer, the amine groups become protonated (e.g., R-NH₃⁺), which significantly increases aqueous solubility.[9][10]

    • Recommendation: Try dissolving the compound in a more acidic buffer, such as MES or acetate, with a pH between 5.0 and 6.5. Alternatively, adjust the pH of your current buffer by adding small amounts of dilute HCl.

  • Strategy 2: Use Mechanical Assistance Physical methods can help overcome the energy barrier for dissolution.

    • Recommendation: After adding the DMSO stock to your buffer, try gentle warming (e.g., to 30-40°C) for a short period, vortexing, or sonicating the solution in a bath sonicator.[3] These methods can help break up aggregates and promote solvation. Caution: Avoid excessive heat, as it may risk degrading the compound.

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_start cluster_steps cluster_check cluster_solutions cluster_final start Solubility Issue: This compound Precipitates in Buffer prep_stock 1. Prepare Stock Solution in Anhydrous DMSO start->prep_stock Initial Strategy add_to_buffer 2. Add Stock to Buffer Dropwise with Vortexing prep_stock->add_to_buffer check_sol Is the Solution Clear? add_to_buffer->check_sol adjust_ph Troubleshoot Option A: Lower Buffer pH (5.0-6.5) to Protonate Amines check_sol->adjust_ph No, Precipitation Occurs mech_assist Troubleshoot Option B: Apply Gentle Heat or Sonication check_sol->mech_assist No, Precipitation Occurs success Solution is Ready for Experiment check_sol->success Yes adjust_ph->success mech_assist->success G cluster_boc Hydrophobic cluster_peg Hydrophilic cluster_amines Hydrophilic (pH-Dependent) mol This compound Structure boc Boc Group peg PEG4 Linker boc->peg limits aqueous solubility amines Aminooxy & Amine Groups peg->amines promote aqueous solubility G cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 9) low_ph_node R-NH₃⁺ (Protonated/Charged) high_ph_node R-NH₂ (Neutral/Uncharged) low_ph_node->high_ph_node Increase pH sol_high High Solubility in Water low_ph_node->sol_high sol_low Low Solubility in Water high_ph_node->sol_low

References

Technical Support Center: Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Issue 1: Incomplete Boc Deprotection

Q: My reaction is showing incomplete removal of the Boc group. What should I do?

A: Incomplete deprotection is a common issue that can be addressed by optimizing reaction conditions. Here are several factors to consider:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, often showing a second-order dependence.[1][2] A slight decrease in acid strength can significantly slow down the reaction.

    • Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid.[3]

  • Inadequate Reaction Time: The time required for complete deprotection can vary depending on the substrate.

    • Solution: Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS to determine the optimal reaction time.[1][3]

  • Steric Hindrance: Increased steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the cleavage.[1]

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or elevate the reaction temperature.

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In SPPS, inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all the peptide chains.[1]

    • Solution: Ensure the resin is properly swelled before deprotection. In some cases, a solvent mixture like 55% TFA in DCM can lead to better resin swelling and higher purity compared to 100% TFA.[1]

Issue 2: Formation of Side Products (Alkylation)

Q: I am observing unexpected peaks in my HPLC/LC-MS analysis, suggesting the formation of side products. What is the cause and how can I prevent it?

A: The primary cause of side product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation.[2][4] This carbocation can then alkylate nucleophilic residues in your substrate, a side reaction known as t-butylation.[2][4]

Amino Acid Residues Susceptible to t-Butylation:

Amino AcidNucleophilic Site
Tryptophan (Trp)Indole ring[4]
Methionine (Met)Thioether side chain[4][5]
Cysteine (Cys)Thiol group[4]
Tyrosine (Tyr)Phenolic ring[4]

Solution: Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[4][6]

Common Scavengers and Their Applications:

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES)General, Trp[4][6]5-10% (v/v)[6]
Triisopropylsilane (TIS)General, Trp[4]2.5-5% (v/v)
ThioanisoleMet, general[4][6]5-10% (v/v)[6]
Ethanedithiol (EDT)Cys[4]2.5% (v/v)
WaterGeneral~5% (v/v)[6]

Scavenger Cocktails for Broad Protection:

For substrates containing multiple sensitive residues, a scavenger cocktail is often more effective.

Cocktail NameComposition (v/v/v)
TFA/TIS/H₂O 95:2.5:2.5[4]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A: The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent release of carbon dioxide to yield the free amine.[7][8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc-NHR R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-NHR->Protonated_Boc + H+ Hplus H+ Protonated_Boc2 R-NH-Boc(H+) Carbocation t-Bu+ Protonated_Boc2->Carbocation -> Carbamic_acid R-NH-COOH Protonated_Boc2->Carbamic_acid -> Carbamic_acid2 R-NH-COOH Amine R-NH2 Carbamic_acid2->Amine -> CO2 CO2 Carbamic_acid2->CO2 ->

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: How do I choose the right acidic conditions for my substrate?

A: The choice of acid depends on the sensitivity of your substrate to acidic conditions.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid and the most common reagent for Boc deprotection.[4][9] It is typically used in concentrations ranging from 20% to 100% in a solvent like dichloromethane (B109758) (DCM).[10][11]

  • Hydrochloric Acid (HCl): HCl in an organic solvent (e.g., 4M HCl in dioxane) is another effective reagent.[10][12] It can sometimes offer better selectivity for Boc deprotection in the presence of other acid-sensitive groups.[12]

  • Milder Acids: For highly acid-sensitive substrates, milder acids like phosphoric acid or p-toluenesulfonic acid can be used, often requiring higher temperatures or longer reaction times.[8]

Q3: How can I monitor the progress of my Boc deprotection reaction?

A: The progress of the reaction should be monitored to ensure complete deprotection and to avoid unnecessary exposure to strong acid, which can lead to side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to confirm the mass of the desired product and identify any side products that may have formed.[1]

Q4: What is the proper work-up procedure after Boc deprotection?

A: The work-up procedure aims to remove the excess acid and scavengers to isolate the deprotected product.

  • Removal of Volatiles: The solvent and excess acid (especially TFA) are typically removed under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

  • Precipitation: The crude product can often be precipitated by adding the concentrated reaction mixture to a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1] The precipitated product is then collected by filtration or centrifugation.[1]

  • Aqueous Work-up: If the deprotected amine is soluble in an organic solvent, you can perform an aqueous work-up. This involves diluting the reaction mixture with an organic solvent and washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried and concentrated.

  • Purification: The crude product is often purified by techniques such as recrystallization or chromatography (e.g., RP-HPLC).[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • If necessary, add the appropriate scavenger or scavenger cocktail (see table above).

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[4]

  • Proceed with the appropriate work-up and purification procedure.

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM).

  • Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

Logical Decision Making

Troubleshooting_Workflow start Start Boc Deprotection monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up and Purify complete->workup Yes incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? workup->side_products end End optimize Optimize Conditions: - Increase acid concentration - Prolong reaction time - Increase temperature incomplete->optimize optimize->start side_products->end No add_scavengers Add Scavengers side_products->add_scavengers Yes add_scavengers->start

References

how to prevent side reactions during oxime bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxime Ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for oxime bond formation.

Troubleshooting Guide: Minimizing Side Reactions

Oxime bond formation, a robust method for bioconjugation and chemical synthesis, can sometimes be accompanied by side reactions that lower yield and complicate purification. This guide provides solutions to common issues encountered during oxime ligation experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The reaction is highly pH-dependent. At low pH, the hydroxylamine (B1172632) is protonated and non-nucleophilic. At high pH, the carbonyl is less electrophilic.[1][2][3]Maintain a weakly acidic pH, typically around 4.5.[1] Use a buffer system (e.g., acetate (B1210297) buffer) to ensure stable pH throughout the reaction.
Impure Starting Materials: Aldehydes can oxidize to carboxylic acids, and other impurities can inhibit the reaction.[1]Use high-purity, freshly opened, or purified aldehydes/ketones. Check for and remove any acidic impurities.
Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can slow down the reaction.[1]Increase reaction time and/or temperature moderately. Consider using a catalyst to accelerate the reaction.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS.[1][4] Extend the reaction time if necessary.
Formation of Amide or Nitrile Byproducts Beckmann Rearrangement: This is a common acid-catalyzed side reaction of oximes, especially at elevated temperatures.[5][6]- Avoid strongly acidic conditions; maintain a pH of 4-5. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - If using an acid catalyst, choose a mild one and use it in catalytic amounts.
Multiple Products Observed Geometric (E/Z) Isomers: Asymmetric aldoximes and ketoximes can form stable E/Z isomers.[6][7]This is an inherent property of some oximes. Isomers can often be separated by chromatography. Characterize both isomers to confirm their identity.
Dimerization or Other Side Reactions: Using catalysts with multiple reactive groups (e.g., p-phenylenediamine) at high temperatures can sometimes lead to side reactions like dimerization.[8]If dimerization is observed, consider switching to a catalyst with a single catalytic group, such as aniline (B41778).[8]
Degradation of Starting Material or Product Instability of Aminooxy Group: The aminooxy group is highly reactive and can degrade, especially in the presence of trace aldehydes or ketones (e.g., acetone (B3395972) from labware).[8][9]Use high-purity solvents and clean glassware.[10] For sensitive substrates like peptides, consider using a protected aminooxy group (e.g., Fmoc-Aoa) that can be deprotected immediately before the ligation step.[11][12]
Hydrolysis of Oxime Bond: While generally stable, the oxime bond can hydrolyze under strongly acidic conditions.[6]Maintain a pH between 4 and 7 for the final product.

Quantitative Data Summary

The efficiency of oxime ligation can be significantly influenced by the choice of catalyst and reaction pH. The following tables summarize kinetic data for aniline-catalyzed oxime formation.

Table 1: Effect of Aniline Catalyst on Oxime Ligation Kinetics

ReactantsCatalyst (100 mM)pHRate Constant (k₁) (M⁻¹s⁻¹)Fold Increase in Rate
Benzaldehyde + Aminooxyacetyl-peptideNone7--
Benzaldehyde + Aminooxyacetyl-peptideAniline78.2 ± 1.040x (at neutral pH)
Benzaldehyde + Aminooxyacetyl-peptideAnilineAcidic-400x (under acidic conditions)

Data sourced from multiple studies highlighting the catalytic effect of aniline.[10][13]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

Catalyst (10 mM)Relative Reaction Rate
None1
Aniline~6
p-Phenylenediamine (B122844)~120

This table illustrates the superior catalytic activity of p-phenylenediamine compared to aniline for protein PEGylation at pH 7.[14]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol is suitable for the ligation of small molecules and peptides in an aqueous buffer.

  • Preparation of Solutions:

    • Prepare a stock solution of the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.3 M sodium phosphate, pH 7).

    • Prepare a stock solution of the aminooxy-containing molecule in the same buffer.

    • Prepare a stock solution of aniline catalyst (e.g., 1 M in a compatible organic solvent or as a buffered aqueous solution).

  • Reaction Setup:

    • In a clean reaction vessel, combine the aldehyde/ketone and aminooxy solutions to the desired final concentrations (e.g., 100 µM each).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by RP-HPLC or LC-MS until the starting materials are consumed and the desired oxime product is formed.[13][15]

  • Workup and Purification:

    • Once the reaction is complete, the product can be purified by standard chromatographic techniques such as RP-HPLC.

Protocol 2: One-Pot Fmoc-Deprotection and Oxime Ligation for Peptides

This protocol is designed for time-sensitive applications, such as radiolabeling, using an Fmoc-protected aminooxy-containing peptide.[8][11]

  • Fmoc-Deprotection:

    • Dissolve the Fmoc-aminooxy peptide (e.g., OTK⁸[Fmoc-Aoa]) in pre-heated (75 °C) 30% piperidine (B6355638) in anhydrous DMF (20 mM) for 1 minute.

    • Quench the reaction with neat trifluoroacetic acid (TFA) (~30% v/v).

  • Oxime Ligation:

    • Immediately add the aniline catalyst (2 equivalents) and the aldehyde/ketone-containing molecule (e.g., D-glucose, 100 equivalents) dissolved in anhydrous DMF.

    • Allow the ligation to proceed for 5 minutes at 75 °C.

  • Quenching and Purification:

    • Quench the reaction with acetone (10% v/v).

    • The resulting oxime-linked peptide can be purified by RP-HPLC.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime formation and why?

A1: The optimal pH for oxime formation is typically weakly acidic, around pH 4.5.[1] This is because the reaction requires a delicate balance: the carbonyl group needs to be protonated to become more electrophilic, but the nitrogen of the hydroxylamine must remain unprotonated to be an effective nucleophile.[3] At very low pH, the hydroxylamine is fully protonated and non-reactive, while at high pH, the rate of dehydration of the hemiaminal intermediate decreases.

Q2: My reaction is very slow. How can I increase the rate?

A2: To increase the reaction rate, you can:

  • Use a catalyst: Aniline and its derivatives, such as p-phenylenediamine or m-phenylenediamine, are effective nucleophilic catalysts that can significantly accelerate the reaction, especially at neutral pH.[14][16][17]

  • Increase reactant concentration: The reaction rate is dependent on the concentration of the reactants.

  • Gently increase the temperature: Increasing the temperature can improve reaction rates, but be cautious as excessive heat can promote side reactions like the Beckmann rearrangement.[4]

Q3: How can I prevent the Beckmann rearrangement?

A3: The Beckmann rearrangement is an acid-catalyzed isomerization of oximes to amides or nitriles.[5] To minimize this side reaction:

  • Maintain the pH in the optimal range of 4-5 and avoid strong acids.

  • Keep the reaction temperature as low as feasible.

  • If an acid promoter is needed, use it in catalytic amounts.

Q4: I am working with a sensitive peptide containing an aminooxy group. How can I prevent its degradation?

A4: The aminooxy group is highly nucleophilic and can react with trace aldehydes and ketones. To protect it during peptide synthesis and storage, you can use an Fmoc-protected aminooxy derivative, such as Fmoc-Aoa (Fmoc-aminooxyacetic acid).[11][12] The Fmoc group is stable during peptide synthesis and can be removed immediately before the oxime ligation step, which is particularly useful for "on-demand" bioconjugation.[11]

Q5: How do I monitor the progress of my oxime ligation reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][4] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis and for complex mixtures, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[13][15]

Visualizations

OximeFormationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start reactants Select High-Purity Aldehyde/Ketone & Hydroxylamine start->reactants buffer Prepare Buffer (pH 4-5) reactants->buffer catalyst Prepare Catalyst (e.g., Aniline) buffer->catalyst mix Mix Reactants, Buffer, and Catalyst catalyst->mix monitor Monitor Reaction (TLC/LC-MS) mix->monitor complete Reaction Complete? monitor->complete check_pH Check & Adjust pH check_pH->mix check_temp Adjust Temperature check_temp->mix check_cat Optimize Catalyst check_cat->mix complete->check_pH No purify Purify Product (Chromatography) complete->purify Yes end End purify->end

Caption: A generalized workflow for performing and troubleshooting oxime ligation experiments.

SideReactionPathways Start Aldehyde/Ketone + Hydroxylamine DesiredPath Oxime Formation (pH 4-5, Catalyst) Start->DesiredPath SidePath Side Reactions Start->SidePath Product Desired Oxime Product DesiredPath->Product Beckmann Beckmann Rearrangement (Amide/Nitrile) SidePath->Beckmann Strong Acid, High Temp Degradation Starting Material Degradation SidePath->Degradation Impure Reagents

Caption: Key reaction pathways in oxime formation, highlighting desired and side reactions.

References

optimizing reaction times for Boc-Aminooxy-PEG4-NH2 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG4-NH2. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize conjugation reactions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this compound conjugation?

A1: this compound conjugates to molecules containing an aldehyde or ketone via an oxime ligation.[1][2] After deprotection of the Boc group, the exposed aminooxy group (R-ONH₂) acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[3] This is followed by a dehydration step to form a stable oxime bond (R-O-N=C).[3][4] This reaction is highly chemoselective and can be performed under mild aqueous conditions.[1]

Q2: What is the optimal pH for achieving the fastest reaction time?

A2: The optimal pH for oxime ligation is typically around 4.5.[4] The reaction is acid-catalyzed, specifically the dehydration of the tetrahedral intermediate is the rate-determining step in the pH range of 3 to 7.[4] While the reaction can proceed at neutral pH, the rate is significantly slower.[4][5][6]

Q3: Why is my conjugation reaction slow at neutral pH (pH 7.0-7.4)?

A3: The reaction rate is slow at neutral pH because the acid-catalyzed dehydration step is less efficient.[4] Many biological applications require physiological conditions, which makes the slow kinetics a challenge.[4] To overcome this, the use of nucleophilic catalysts is highly recommended.[4][7]

Q4: Do I need to use a catalyst? If so, which one is most effective?

A4: Yes, using a catalyst is highly recommended to accelerate the reaction, especially at neutral pH. Aniline (B41778) is the classic catalyst for this reaction.[4][7] However, substituted anilines with electron-donating groups have been shown to be superior.[5] Studies have found that p-phenylenediamine (B122844) is a highly effective catalyst, demonstrating a 19-fold faster reaction rate than aniline at neutral pH.[5][6]

Q5: How do I remove the Boc (tert-Butoxycarbonyl) protecting group before the reaction?

A5: The Boc protecting group must be removed to free the aminooxy group for conjugation. This is typically achieved by treating the molecule with a mild acid.[8][9] A common method is using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Q6: My aminooxy-PEG reagent seems to be unreactive. What could be the cause?

A6: The high reactivity of the aminooxy group makes it susceptible to reacting with stray aldehydes or ketones from sources like laboratory solvents (e.g., acetone) or plasticware.[10][11] This can consume the reagent before it is used in the intended reaction. It is crucial to use high-purity solvents and clean glassware, and to handle and store the deprotected aminooxy-PEG reagent carefully.[11]

Troubleshooting Guide

Problem: Low or No Conjugate Yield

Possible CauseRecommended Solution
Incomplete Boc Deprotection The aminooxy group is not available for reaction if the Boc group is still attached. Confirm deprotection using a relevant analytical method like mass spectrometry. If incomplete, repeat the deprotection step, ensuring sufficient reaction time and fresh acidic reagent.
Incorrect Reaction pH The reaction is significantly slower outside the optimal pH range of 4.5-5.5.[4][10] Prepare your reaction buffer carefully and verify the final pH of the reaction mixture. Use a non-nucleophilic buffer such as sodium acetate.
Absence of a Catalyst At neutral pH, the uncatalyzed reaction is very slow.[4][5] Add a nucleophilic catalyst to the reaction mixture. For reactions at pH 7, p-phenylenediamine (2-10 mM) is more effective than aniline.[5][6] For acidic conditions (pH 4.5), aniline (10-100 mM) is a standard choice.[4]
Low Reactant Concentration Ligation kinetics are driven by the concentration of the reactants.[3] If possible, increase the concentration of one or both reactants to accelerate the reaction.
Degraded Reagents The aldehyde/ketone-containing substrate may have degraded, or the deprotected aminooxy-PEG may have been consumed by contaminants. Use fresh, high-quality reagents and purified substrates. Avoid using solvents like acetone (B3395972) during workup.[11]
Steric Hindrance The carbonyl group on your target molecule may be sterically hindered, preventing efficient attack by the aminooxy-PEG. While difficult to change, prolonged reaction times or a slight increase in temperature may help improve yields.

Data on Reaction Rate Enhancement

Catalysts can dramatically improve the rate of oxime ligation, especially under physiological conditions.

CatalystpHConcentrationFold Rate Increase (vs. Uncatalyzed)Fold Rate Increase (vs. Aniline)Citation(s)
Aniline7.0High (e.g., 100 mM)Up to 40x-[4][7]
p-Phenylenediamine7.0Low (e.g., 2 mM)120x19x[5][6]
Aniline4.5High (e.g., 100 mM)Up to 400x-[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or mass spectrometry to confirm the removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure. The resulting deprotected aminooxy-PEG4-NH2 should be used immediately or stored under inert gas.

Protocol 2: General Oxime Ligation Protocol
  • Dissolve your aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).

  • Add the freshly deprotected Aminooxy-PEG4-NH2 (from Protocol 1) to the reaction mixture, typically at a 1.1 to 1.5 molar excess.

  • Add the catalyst. For reactions at pH 4.5, use aniline to a final concentration of 10-100 mM. For reactions at pH 7.0, use p-phenylenediamine to a final concentration of 2-10 mM.

  • Allow the reaction to proceed at room temperature for 2-24 hours. Reaction time will depend on the reactivity of the carbonyl substrate and the catalyst used.[3]

  • Monitor the reaction progress using an appropriate technique (e.g., HPLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis reagent This compound deprotection Boc Deprotection (TFA in DCM) reagent->deprotection active_peg Deprotected Aminooxy-PEG mix Mix in Buffer (pH 4.5-7.0) + Catalyst (Aniline/pPDA) active_peg->mix carbonyl_mol Aldehyde/Ketone Substrate carbonyl_mol->mix conjugation Incubate (2-24h) Room Temperature mix->conjugation purify Purify Conjugate (e.g., RP-HPLC) conjugation->purify analyze Characterize Product (e.g., LC-MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Problem: Low/No Product Yield check_ph Is pH optimal (4.5-5.5)? start->check_ph check_catalyst Was a catalyst used? check_ph->check_catalyst Yes adjust_ph Adjust pH to 4.5-5.5 using appropriate buffer check_ph->adjust_ph No check_deprotection Was Boc group fully removed? check_catalyst->check_deprotection Yes add_catalyst Add p-phenylenediamine (pH 7) or Aniline (pH 4.5) check_catalyst->add_catalyst No check_reagents Are reagents fresh & pure? check_deprotection->check_reagents Yes repeat_deprotection Repeat deprotection step & confirm with MS check_deprotection->repeat_deprotection No use_fresh_reagents Use fresh reagents; Avoid carbonyl contaminants check_reagents->use_fresh_reagents No

Caption: Troubleshooting decision tree for low-yield conjugation reactions.

catalysis_mechanism Simplified Aniline Catalysis Pathway carbonyl Aldehyde / Ketone (R-CHO) schiff_base Protonated Schiff Base (More Reactive Intermediate) carbonyl->schiff_base + Aniline - H₂O aniline Aniline Catalyst oxime_product Stable Oxime Product schiff_base->oxime_product + Aminooxy-PEG - Aniline aminooxy Aminooxy-PEG (R'-ONH₂)

Caption: Role of aniline as a nucleophilic catalyst in oxime ligation.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of ADCs, with a particular focus on those utilizing Polyethylene Glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you navigate and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis is a multifaceted issue that can arise from several factors throughout the conjugation and purification process. The primary culprits include:

  • Aggregation: The conjugation of hydrophobic payloads and linkers onto the antibody surface can lead to the formation of soluble and insoluble aggregates.[1] This is a major contributor to product loss as aggregates are typically removed during purification.[2]

  • Inefficient Conjugation Chemistry: The chosen conjugation strategy may not be optimal for the specific antibody, linker, and payload combination. This can result in a low Drug-to-Antibody Ratio (DAR), meaning fewer drug molecules are attached to each antibody than intended.[3]

  • Linker-Payload Instability: The chemical bond connecting the drug to the linker or the linker to the antibody may be unstable under the reaction or purification conditions, leading to premature cleavage of the payload.[3]

  • Poor Solubility of Linker-Payload: Highly hydrophobic linker-payload constructs may have limited solubility in the aqueous buffers used for conjugation, leading to an incomplete reaction.[3]

  • Inefficient Purification: The purification process itself can be a significant source of product loss.[3] Aggressive purification methods aimed at achieving high purity can often result in a lower overall yield.[3] The heterogeneous nature of the crude reaction mixture, which contains unconjugated antibody, various DAR species, and free payload, makes separation challenging.[3]

Q2: How does the length of the PEG linker impact ADC synthesis yield?

The length of the PEG linker is a critical parameter that can have a complex and sometimes contradictory effect on the synthesis yield. It involves a trade-off between increasing hydrophilicity and potential steric hindrance.[3][4]

  • Increased Solubility and Reduced Aggregation: Longer PEG chains increase the overall hydrophilicity of the linker-payload construct.[3][5] This improved solubility in aqueous buffers can lead to more efficient conjugation and reduces the propensity of the final ADC to aggregate.[3][5] By "shielding" the hydrophobic payload, longer PEG linkers can minimize intermolecular hydrophobic interactions that cause aggregation.[3][5]

  • Steric Hindrance: Conversely, a very long PEG chain can create steric hindrance, physically blocking the reactive group on the linker from efficiently accessing the conjugation site on the antibody.[3][6] This can lead to a lower conjugation efficiency and a reduced DAR.[4]

The optimal PEG length is highly dependent on the specific antibody, payload, and conjugation chemistry. Therefore, it is often necessary to screen a variety of linkers with different PEG lengths to identify the best balance for a particular ADC.[4]

Q3: Can the reaction buffer conditions affect the conjugation yield?

Yes, the reaction buffer conditions, particularly pH, play a crucial role in the efficiency of the conjugation reaction.

  • pH for Lysine (B10760008) Conjugation: For conjugation to lysine residues, the pH of the reaction buffer is critical. The ε-amino group of lysine has a pKa of approximately 10.5.[7][] The conjugation reaction, typically involving an N-hydroxysuccinimide (NHS) ester, requires the lysine amine to be in its deprotonated, nucleophilic state.[7][] Therefore, performing the reaction at a pH between 7.5 and 9.0 is generally recommended to ensure a sufficient concentration of deprotonated lysines for efficient conjugation.[7][][9]

  • pH and Antibody Stability: It is also important to consider the stability of the antibody at the chosen pH. Exposing the antibody to a pH far from its isoelectric point (pI) can lead to denaturation and aggregation.[1]

Q4: What is the role of organic co-solvents in ADC synthesis and how do they impact yield?

Organic co-solvents are often necessary to solubilize highly hydrophobic linker-payloads in the aqueous conjugation buffer.[1] However, their use can have a dual effect on the reaction yield.

  • Improved Reactant Solubility: By increasing the solubility of the linker-payload, co-solvents can enhance the overall reaction efficiency and lead to a higher DAR.

  • Potential for Aggregation: On the other hand, some organic solvents can promote protein denaturation and aggregation, which would lead to a decrease in the yield of soluble, monomeric ADC.[1] The choice of co-solvent and its concentration must be carefully optimized to maximize linker-payload solubility while minimizing antibody aggregation.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptom:

  • Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) reveals a lower average DAR than expected.[3]

  • The HIC profile is dominated by peaks corresponding to unconjugated antibody or low-DAR species.[3]

Possible CauseRecommended Solution
Suboptimal Reaction pH For lysine conjugation, ensure the reaction buffer pH is in the optimal range of 7.5-9.0 to facilitate deprotonation of lysine residues.[7][][9] Perform small-scale pH screening experiments to identify the optimal pH for your specific antibody and linker-payload system.
Inefficient Linker-Payload Activation/Solubility Ensure the linker-payload is fully dissolved and stable in the reaction buffer. If using a co-solvent, optimize its concentration to maximize solubility without causing antibody aggregation.[1] Consider pre-activating the linker-payload if the chemistry allows.
Steric Hindrance from PEG Linker If using a long PEG linker, consider screening shorter PEG chain lengths to reduce potential steric hindrance at the conjugation site.[3][4]
Insufficient Molar Excess of Linker-Payload Increase the molar ratio of the linker-payload to the antibody in the reaction mixture. Titrate the molar excess to find the optimal ratio that achieves the target DAR without leading to excessive aggregation.
Incomplete Antibody Reduction (for Cysteine Conjugation) For cysteine-based conjugation, ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient molar excess of the reducing agent (e.g., TCEP, DTT) and optimize the reduction time and temperature.
Issue 2: High Levels of Aggregation

Symptom:

  • Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (HMWS).[10]

  • Visible precipitation is observed during the conjugation reaction or purification process.

Possible CauseRecommended Solution
Hydrophobicity of Payload and Linker Utilize a PEG linker with a longer chain length to increase the hydrophilicity of the ADC and shield the hydrophobic payload.[3] Consider alternative, more hydrophilic linker chemistries if possible.
High Drug-to-Antibody Ratio (DAR) A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[10] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[10]
Suboptimal Buffer Conditions (pH, Ionic Strength) Avoid buffer pH values close to the antibody's isoelectric point (pI), as this can minimize solubility. Optimize the ionic strength of the buffer; a typical starting point is 150 mM NaCl.[10]
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents to the lowest level necessary to solubilize the linker-payload. Screen different co-solvents to find one that is less denaturing to the antibody.
Physical Stress (Temperature, Agitation) Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. Minimize vigorous stirring or agitation, which can cause shear stress and protein denaturation.[9]
Inefficient Purification Use purification methods that are gentle on the ADC. Size exclusion chromatography (SEC) is often used to remove aggregates.[11] Hydrophobic interaction chromatography (HIC) can also be employed, but conditions must be optimized to prevent irreversible binding of highly hydrophobic, high-DAR species.[12]

Quantitative Data Summary

Table 1: Illustrative Impact of PEG Linker Length on ADC Synthesis Outcomes

PEG Linker LengthAverage DARAggregation (%)Overall Yield (%)Steric HindranceReference
PEG42.55.265Low[4]
PEG84.83.178Moderate[4]
PEG123.72.572Moderate-High[4]
PEG243.01.860High[4]

Note: The data presented in this table is illustrative and compiled from literature examples.[4] Actual results will vary depending on the specific antibody, payload, and reaction conditions.

Key Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.[13][14]

Methodology:

  • System Preparation:

    • HPLC System: An inert HPLC system is recommended to prevent metal-leaching and interactions with the biomolecule.[14]

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[13]

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to reduce hydrophobic interactions with the column stationary phase.[13]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the isocratic method for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (eluting first), the monomer, and any low molecular weight species.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species in an ADC mixture to determine the average DAR.[15][16]

Methodology:

  • System Preparation:

    • HPLC System: A bio-inert HPLC system is crucial due to the high salt concentrations used in the mobile phases.[15]

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[17]

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[17]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[17]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the column with Mobile Phase A.

    • Inject 10-50 µL of the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes to elute the different DAR species. Species with higher DARs are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all DAR species)

Visualizations

ADC_Synthesis_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Antibody Reaction Conjugation Reaction Antibody->Reaction Linker_Payload Linker_Payload Linker_Payload->Reaction Crude_ADC Crude ADC Mixture Reaction->Crude_ADC Purification_Step Purification (e.g., SEC, HIC) Crude_ADC->Purification_Step Purified_ADC Purified ADC Purification_Step->Purified_ADC Impurities Aggregates, Free Payload Purification_Step->Impurities Analysis_Step Characterization Purified_ADC->Analysis_Step SEC SEC (Aggregation) Analysis_Step->SEC HIC HIC (DAR) Analysis_Step->HIC RP_HPLC RP-HPLC (Stability) Analysis_Step->RP_HPLC

Caption: General workflow for ADC synthesis, purification, and analysis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Low_Yield Low ADC Yield Aggregation Aggregation Low_Yield->Aggregation Low_DAR Low DAR Low_Yield->Low_DAR Linker_Instability Linker Instability Low_Yield->Linker_Instability Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_PEG Optimize PEG Linker Length Aggregation->Optimize_PEG Optimize_pH Optimize Reaction pH & Buffer Aggregation->Optimize_pH Low_DAR->Optimize_PEG Low_DAR->Optimize_pH Optimize_Molar_Ratio Adjust Molar Ratio Low_DAR->Optimize_Molar_Ratio Gentle_Purification Use Gentle Purification Methods Purification_Loss->Gentle_Purification

References

storage and handling recommendations for Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides storage and handling recommendations, troubleshooting guides, and frequently asked questions for Boc-Aminooxy-PEG4-NH2 to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on whether it is in solid form or dissolved in a solvent.

Q2: How should I handle this compound during my experiments?

A2: It is recommended to use anhydrous solvents such as DMF or DMSO to avoid premature hydrolysis or removal of the Boc protecting group[1]. Ensure the compound is stored away from moisture[2][3].

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (308.29 mM)[2][3]. Note that hygroscopic DMSO can significantly impact the solubility of the product, so it is advisable to use newly opened DMSO[2].

Q4: What are the main applications of this compound?

A4: this compound is a heterobifunctional PEG linker. It is commonly used in bioconjugation to link molecules containing carbonyl groups (aldehydes and ketones) with those containing amine-reactive groups[1]. It also serves as a versatile intermediate in organic synthesis and in the development of PROTACs (Proteolysis Targeting Chimeras)[2][3]. The PEG4 spacer enhances solubility and provides a flexible linker of medium length[1].

Storage Conditions

FormStorage TemperatureDurationAdditional Notes
Solid 4°C-Sealed storage, away from moisture[2][3].
-5°C-Keep in a dry place and avoid sunlight[4][5].
–20°C-Store in a sealed, light- and moisture-protected container[1].
In Solvent (e.g., DMSO) -20°C1 monthSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles[2][3].
-80°C6 monthsSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles[2][3].

Troubleshooting Guide

Issue 1: Poor or No Reactivity of the Amine Group

  • Possible Cause: The primary amine group may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Ensure the compound has been stored under the recommended anhydrous conditions.

    • Verify the integrity of the amine group using a small-scale test reaction with a known amine-reactive reagent.

    • If degradation is suspected, use a fresh vial of the compound.

Issue 2: Premature Cleavage of the Boc Protecting Group

  • Possible Cause: Exposure to acidic conditions can lead to the removal of the Boc protecting group.

  • Troubleshooting Steps:

    • Review all reagents and solvents in your protocol to ensure they are not acidic.

    • Avoid prolonged exposure to even mildly acidic conditions.

    • If cleavage is confirmed, purify the material to isolate the Boc-protected compound before proceeding.

Issue 3: Low Yield in Oxime Ligation

  • Possible Cause: The aminooxy group may not be efficiently reacting with the aldehyde or ketone.

  • Troubleshooting Steps:

    • Confirm the successful removal of the Boc protecting group to generate the free aminooxy group.

    • Optimize the pH of the reaction buffer; oxime ligation is typically most efficient at a slightly acidic pH (around 4.5-5.5).

    • Increase the reaction time or temperature, monitoring for any potential side reactions.

Issue 4: Product Precipitation During Reaction or Purification

  • Possible Cause: The PEG4 linker may not be sufficient to solubilize the final conjugate in the chosen solvent system.

  • Troubleshooting Steps:

    • Try different solvent systems or add a co-solvent to improve solubility.

    • For in vivo applications, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[6].

    • During purification, adjust the mobile phase composition to maintain the solubility of the product.

TroubleshootingWorkflow cluster_start Start: Experiment Fails cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Identify Issue reactivity Poor Reactivity? start->reactivity boc_cleavage Premature Boc Cleavage? reactivity->boc_cleavage No check_storage Verify Storage Conditions reactivity->check_storage Yes ligation_yield Low Ligation Yield? boc_cleavage->ligation_yield No check_reagents Check Reagent pH & Purity boc_cleavage->check_reagents Yes precipitation Precipitation? ligation_yield->precipitation No optimize_reaction Optimize Reaction pH/Time ligation_yield->optimize_reaction Yes adjust_solvent Adjust Solvent System precipitation->adjust_solvent Yes success Experiment Successful precipitation->success No, consult further check_storage->success check_reagents->success optimize_reaction->success adjust_solvent->success

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocols

General Protocol for Conjugation to a Protein via Amide Bond Formation

This protocol outlines a general procedure for conjugating the primary amine of this compound to a carboxyl group on a protein using EDC/NHS chemistry.

  • Protein Preparation:

    • Dissolve the protein containing accessible carboxyl groups in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of N-Hydroxysuccinimide (NHS) to the protein solution.

    • Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.

    • Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine).

    • Remove the excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Note: This is a general protocol and may require optimization for your specific protein and application.

References

Technical Support Center: Purification of Boc-Aminooxy-PEG4-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Boc-Aminooxy-PEG4-NH2 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and why are both ends protected differently?

This compound is a heterobifunctional linker. It contains a polyethylene (B3416737) glycol (PEG) spacer (n=4 units) to enhance solubility and provide flexibility.[1] One terminus has a primary amine (-NH2) available for conjugation, while the other has an aminooxy group (-ONH2) that is protected by a tert-butyloxycarbonyl (Boc) group.[][3] This differential protection allows for sequential conjugation reactions. The free amine can be reacted first, and after purification, the Boc group can be removed under acidic conditions to reveal the aminooxy group for a subsequent reaction.[4][5]

Q2: Which chromatographic method is most suitable for purifying my crude this compound conjugate?

The optimal method depends on the properties of the molecule it is conjugated to (e.g., small molecule, peptide, protein).

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and high-resolution method for purifying conjugates with small molecules or peptides.[6] Separation is based on hydrophobicity.

  • Flash Chromatography: Suitable for larger scale purifications where high resolution is not strictly necessary. Method development often starts with Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[7][8] For polar conjugates, aqueous normal-phase or HILIC may be effective.[9]

  • Size Exclusion Chromatography (SEC): Ideal for separating larger conjugates, such as those with proteins, from smaller unreacted PEG linkers and reagents.[6][10]

  • Ion Exchange Chromatography (IEX): Used as a polishing step, particularly for protein conjugates, to separate species based on charge (e.g., mono-PEGylated vs. multi-PEGylated proteins).[6]

Q3: How do I remove the Boc protecting group after purification of the initial conjugate?

The Boc group is reliably removed under acidic conditions.[11] The most common reagent is trifluoroacetic acid (TFA), typically in a 20-50% solution with dichloromethane (B109758) (DCM).[12][13] The reaction is usually fast, often completing within 1-2 hours at room temperature.[12] For substrates sensitive to strong acid, 4M HCl in dioxane is an alternative.[12][14]

Q4: How can I monitor the progress of the Boc deprotection reaction?

Several methods can be used:

  • TLC: A quick, qualitative check to see the starting material spot disappear and a new, more polar product spot appear.[13]

  • LC-MS: Provides accurate confirmation of the conversion by showing the disappearance of the mass corresponding to the Boc-protected compound and the appearance of the new, smaller mass of the deprotected product.[12][13]

  • ¹H NMR: Disappearance of the characteristic sharp singlet peak for the nine protons of the Boc group's tert-butyl moiety (around 1.4-1.5 ppm) is a definitive indicator of reaction completion.[1]

Q5: My purified conjugate is an oil/waxy solid. How can I obtain a stable, easy-to-handle powder?

Lyophilization (freeze-drying) is the preferred method for obtaining a stable powder from purified PEG-containing compounds that are often difficult to handle.[15][16] The compound is first dissolved in a suitable solvent (often water or a water/acetonitrile (B52724) mixture), frozen, and then dried under vacuum. Using a bulking agent like PEG 8000 can sometimes help in forming a solid, acceptable cake.[15][17]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After RP-HPLC Inadequate Resolution: The gradient may be too steep, or the column chemistry is not optimal.Optimize the elution gradient; make it shallower to increase separation between peaks.[6] Test a different column (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).
Co-eluting Impurities: Synthesis byproducts or excess reagents have similar retention times to the product.Consider a secondary purification step using an orthogonal method (e.g., IEX or HIC if the conjugate has appropriate properties).[6]
Incomplete Boc Deprotection Insufficient Acid/Time: The concentration of acid (e.g., TFA) is too low, or the reaction time is too short.[12]Increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time.[12] Monitor closely with LC-MS. For stubborn cases, consider 4M HCl in dioxane.[12]
Poor Solubility: The Boc-protected conjugate is not fully dissolved in the reaction solvent.Ensure the chosen solvent (e.g., DCM) provides good solubility for your specific conjugate.[12]
Low Yield After Purification Product Precipitation: The compound is precipitating on the column during the run.Decrease the sample concentration loaded onto the column.[6] Modify the mobile phase to improve solubility throughout the gradient.
Irreversible Binding: The product is binding too strongly to the stationary phase.For RP-HPLC, adjust the gradient to elute with a higher percentage of organic solvent.[6] For IEX, increase the salt concentration in the elution buffer.[6]
Product Loss During Workup: The deprotected amine salt is lost during aqueous washes.After deprotection, remove TFA by co-evaporation with a solvent like toluene (B28343).[12] Avoid aqueous bicarbonate washes if the final product has high water solubility; proceed directly to purification or use precipitation with a non-polar solvent like diethyl ether.[12]
Product Appears as Multiple Peaks on LC-MS PEG Polydispersity: The starting PEG material was not monodisperse.This is an issue with the raw material. Ensure you are using a high-purity, monodisperse PEG linker for synthesis.
Isomers or Degradation: Positional isomers were formed during conjugation, or the product is degrading on the column.For protein conjugates, pegylation can occur at multiple sites.[18] Use a milder mobile phase (e.g., formic acid instead of TFA) if the conjugate is acid-labile.

Experimental Protocols

Protocol 1: General Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general starting point for the purification of a small molecule-PEG conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • System Preparation: Equilibrate a suitable C18 column with your starting conditions (e.g., 95% A, 5% B) until the baseline on the UV detector is stable.[6]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, water/acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove particulates.[6]

  • Injection and Elution: Inject the filtered sample onto the column. Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes.[6]

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by UV absorbance and confirmed by LC-MS analysis of the fractions.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile under reduced pressure (rotary evaporation). Lyophilize the remaining aqueous solution to obtain the purified product as a powder.

Protocol 2: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group.

  • Dissolution: Dissolve the purified Boc-protected conjugate in anhydrous dichloromethane (DCM) (e.g., at a concentration of 0.1 M) in a round-bottom flask.[12]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[12][13]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[12]

  • Monitoring: Monitor the reaction's progress every 30-60 minutes by taking a small aliquot, quenching it (e.g., by diluting in mobile phase), and analyzing by LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[12]

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[12]

    • The resulting TFA salt of the deprotected amine can often be used directly or purified further by RP-HPLC if necessary.

Visual Guides

G cluster_synthesis Synthesis & Crude Prep cluster_purification Purification cluster_isolation Final Product Isolation crude Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate hplc RP-HPLC System filtrate->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Organic Solvent pool->evap lyo Lyophilize evap->lyo final Purified Conjugate (Powder) lyo->final

Caption: General experimental workflow for conjugate purification.

G start Start: Crude Conjugate q_size What is the conjugate's molecular weight? start->q_size protein Large (>10 kDa) e.g., Protein q_size->protein Large small_mol Small (<2 kDa) e.g., Small Molecule, Peptide q_size->small_mol Small sec Use Size Exclusion Chromatography (SEC) for bulk removal of linker protein->sec rphplc Use Reverse-Phase HPLC (RP-HPLC) small_mol->rphplc flash Use Flash Chromatography (for large scale) small_mol->flash q_polish Is higher purity needed? sec->q_polish iex Use Ion Exchange (IEX) or HIC for polishing q_polish->iex Yes end Purified Product q_polish->end No iex->end rphplc->end flash->end

Caption: Decision tree for selecting a primary purification method.

G start Problem: Incomplete Boc Deprotection check_cond Review Reaction Conditions: - Acid Concentration - Reaction Time - Solvent start->check_cond q_acid Was TFA concentration 20-50% in DCM? check_cond->q_acid increase_tfa Solution: Increase TFA concentration to 50% and re-run. q_acid->increase_tfa No q_time Was reaction time > 2 hours? q_acid->q_time Yes increase_tfa->q_time increase_time Solution: Extend reaction time. Monitor by LC-MS hourly. q_time->increase_time No q_final Is reaction still incomplete? q_time->q_final Yes increase_time->q_final stronger_acid Solution: Use stronger conditions, e.g., 4M HCl in Dioxane. q_final->stronger_acid Yes end Success: Complete Deprotection q_final->end No stronger_acid->end

Caption: Troubleshooting flowchart for incomplete Boc deprotection.

References

challenges in conjugating Boc-Aminooxy-PEG4-NH2 to complex proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the conjugation of Boc-Aminooxy-PEG4-NH2 to complex proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group is designed to react with aldehyde or ketone groups on a target molecule (like a protein) to form a stable oxime bond.[][][3] The Boc (tert-butyloxycarbonyl) group is a protecting group that prevents the aminooxy moiety from reacting prematurely and can be removed under acidic conditions.[4][5] The PEG chain enhances solubility and biocompatibility.[6][7]

Q2: What is oxime ligation? A2: Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C-).[3][8][9] This reaction is highly specific and can be performed in aqueous media under mild conditions, making it ideal for bioconjugation.[8][10]

Q3: Why is the aminooxy group protected with a Boc group? A3: The Boc group protects the highly reactive aminooxy moiety, preventing it from participating in unwanted side reactions during synthesis or modification of the other end of the linker.[4][8] It allows for controlled, sequential conjugation by ensuring the aminooxy group is only revealed immediately before the intended ligation step.[5]

Q4: How do I introduce an aldehyde or ketone group onto my protein? A4: Carbonyl groups are typically not naturally present on proteins.[11] They can be introduced through several methods:

  • Oxidation of Glycans: For glycoproteins, the sugar moieties can be oxidized using sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[12][13]

  • Enzymatic Modification: Specific enzymes can be used to generate carbonyls. For example, galactose oxidase can oxidize terminal galactose residues.[12]

  • Genetic Encoding: Unnatural amino acids containing ketone groups, such as p-acetylphenylalanine, can be genetically incorporated into the protein sequence.[11]

Q5: What is the optimal pH for oxime ligation? A5: Oxime ligation is most efficient under slightly acidic conditions, typically in the pH range of 4.0 to 5.5.[8][14][15] However, the reaction can proceed at neutral pH (6.5-7.5), especially with the use of nucleophilic catalysts like aniline (B41778) or its derivatives (e.g., p-phenylenediamine), which can significantly accelerate the reaction rate.[8][12][15][16]

Experimental Workflow for Protein Conjugation

The overall process involves preparing the protein and the PEG linker, followed by the conjugation reaction, and finally, purification and analysis of the product.

G cluster_prep Phase 1: Reactant Preparation cluster_reaction Phase 2: Conjugation cluster_downstream Phase 3: Downstream Processing Prot_Prep Protein Preparation (Generate Carbonyl Groups) Conjugation Oxime Ligation (Protein-CHO + H2N-O-PEG) Prot_Prep->Conjugation PEG_Prep PEG Linker Preparation (Boc Deprotection) PEG_Prep->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Analysis Analysis and Characterization (e.g., SDS-PAGE, HPLC, MS) Purification->Analysis

Caption: General experimental workflow for conjugating this compound to a protein.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation process.

1. Problem: Low or No Conjugation Yield

  • Question: I am observing very little or no formation of my desired PEGylated protein after the reaction. What could be the cause?

  • Answer: Low conjugation efficiency is a common issue that can stem from several factors related to the reactants or the reaction conditions.

    • Possible Cause 1: Incomplete Boc Deprotection. The Boc protecting group must be completely removed to expose the reactive aminooxy group. Incomplete deprotection is a primary cause of reaction failure.[17]

      • Solution: Confirm complete deprotection using LC-MS to check for the mass of the deprotected PEG linker. If deprotection is incomplete, increase the reaction time with the acidic reagent (e.g., TFA) or use a slightly stronger acid concentration.[17] Ensure all acid is removed before conjugation, as residual acid can lower the pH of the ligation buffer and affect the protein.[17]

    • Possible Cause 2: Insufficient Carbonyl Groups on the Protein. The reaction stoichiometry depends on the number of available aldehyde/ketone sites on the protein. If these sites are absent or too few, the yield will be low.

      • Solution: Verify the presence of carbonyl groups after the oxidation step. This can be done using carbonyl-reactive probes. Optimize the oxidation reaction; for periodate oxidation, adjust the concentration of NaIO₄ and the reaction time. Be aware that over-oxidation can damage the protein.

    • Possible Cause 3: Suboptimal Reaction pH. Oxime ligation is pH-dependent. If the pH is too high or too low, the reaction rate will decrease significantly.[16] The optimal pH is typically between 4.0 and 5.5.[8][14]

      • Solution: Carefully prepare and check the pH of your reaction buffer. Perform small-scale pilot reactions across a pH range (e.g., 4.0, 4.5, 5.0, 5.5) to determine the optimal condition for your specific protein.

    • Possible Cause 4: Ineffective Catalyst or No Catalyst. While the reaction can proceed without a catalyst, the rate at neutral pH or with low reactant concentrations can be very slow.[15][16]

      • Solution: Introduce a nucleophilic catalyst like aniline or its derivatives (e.g., p-phenylenediamine) to the reaction mixture.[12][15] These catalysts are particularly effective at accelerating the reaction at neutral pH.[15]

2. Problem: Protein Precipitation or Aggregation During Conjugation

  • Question: My protein is precipitating out of solution during the conjugation reaction. Why is this happening and how can I prevent it?

  • Answer: Protein precipitation can be caused by buffer incompatibility, excessive concentrations of reagents, or protein instability under the required reaction conditions.

    • Possible Cause 1: Protein Instability at Acidic pH. Many proteins are less stable and prone to aggregation at the acidic pH required for optimal oxime ligation.

      • Solution: If your protein is unstable at pH 4-5.5, perform the conjugation at a neutral pH (6.5-7.0) and compensate for the slower kinetics by using a catalyst (e.g., p-phenylenediamine) and increasing the reaction time.[15]

    • Possible Cause 2: High Reagent Concentration. High concentrations of the PEG linker or other reagents can sometimes reduce the solubility of the protein.

      • Solution: Optimize the molar ratio of the PEG linker to the protein. While a molar excess of the PEG reagent is often needed, an excessively high concentration should be avoided. Try titrating the PEG linker concentration in small-scale reactions to find the optimal balance between yield and protein stability.

    • Possible Cause 3: Organic Co-solvents. If the PEG linker is first dissolved in an organic solvent like DMSO, adding a large volume of this stock to the aqueous protein solution can cause precipitation.

      • Solution: Minimize the volume of the organic co-solvent. Prepare a more concentrated stock of the PEG linker if possible. Add the linker stock to the protein solution slowly while gently stirring.

3. Problem: Difficulty Purifying the Final Conjugate

  • Question: I am struggling to separate the PEGylated protein from the unreacted protein and excess PEG reagent. What purification methods are most effective?

  • Answer: Purifying PEGylated proteins can be challenging because of the heterogeneity of the reaction mixture.[18][19] The choice of method depends on the differences in physicochemical properties between the desired product and the contaminants.

    • Possible Cause 1: Similar Size of Reactants and Products. If the unreacted protein and the mono-PEGylated product have similar hydrodynamic radii, separation by Size Exclusion Chromatography (SEC) can be difficult, especially with smaller PEG chains.[20][21]

      • Solution: Use a high-resolution SEC column.[22] Alternatively, use a different separation technique. Ion Exchange Chromatography (IEX) is often very effective, as PEGylation shields surface charges on the protein, altering its elution profile compared to the unmodified protein.[19][][24]

    • Possible Cause 2: Heterogeneous PEGylation. The reaction may produce a mixture of mono-, di-, and multi-PEGylated species, in addition to unreacted protein.

      • Solution: Ion Exchange Chromatography (IEX) is excellent for separating species based on the degree of PEGylation, as each attached PEG chain further masks the protein's charge.[19][24] Hydrophobic Interaction Chromatography (HIC) can also be used as a supplementary or alternative method.[18][][25]

Purification Technique Principle of Separation Effectiveness for PEGylated Proteins Reference
Size Exclusion (SEC) Hydrodynamic radius (size)Good for removing excess low MW PEG reagent and separating from native protein if the size increase is significant. Resolution can be poor for small PEGs.[19][21][][24]
Ion Exchange (IEX) Surface chargeHighly effective for separating based on the degree of PEGylation (0, 1, 2... PEGs attached) as the PEG chain shields protein charges.[18][19][][24]
Hydrophobic Interaction (HIC) Surface hydrophobicityCan be a useful orthogonal method to IEX, but may have lower capacity and resolution.[18][]
Reversed Phase (RP-HPLC) Polarity / HydrophobicityPrimarily used for analytical-scale separation of isomers or for smaller peptides and proteins.[][24]

Troubleshooting Decision Tree

G Start Problem: Low Conjugation Yield Cause1 Is Boc deprotection complete? Start->Cause1 Cause2 Are carbonyl groups present on protein? Start->Cause2 Cause3 Is reaction pH optimal (4.0-5.5)? Start->Cause3 Cause4 Is a catalyst being used (especially at pH > 6)? Start->Cause4 Sol1 Action: - Verify deprotection by MS. - Increase TFA time/conc. - Ensure TFA is removed. Cause1->Sol1 No Sol2 Action: - Verify carbonyls with probe. - Optimize periodate oxidation (conc. and time). Cause2->Sol2 No Sol3 Action: - Check buffer pH. - Perform pH screening (e.g., pH 4.0-5.5). Cause3->Sol3 No Sol4 Action: - Add aniline or p-phenylenediamine (B122844) catalyst to reaction. Cause4->Sol4 No

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reaction and minimize potential side reactions.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[17] The optimal concentration may vary depending on the substrate.

  • Reaction: Stir the reaction mixture at 0°C to room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.[17][26]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[17]

  • Final Product: The resulting product is the TFA salt of the deprotected aminooxy-PEG linker, which can often be used directly in the next conjugation step after thorough drying under vacuum.

Protocol 2: General Oxime Ligation Procedure

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a protein containing carbonyl groups.

  • Protein Preparation: Prepare the protein with carbonyl groups (e.g., via periodate oxidation) in a suitable buffer. The optimal buffer is typically 100 mM sodium acetate, pH 4.5-5.5. If the protein is unstable at this pH, use a buffer like PBS at pH 6.5-7.0.

  • Reagent Preparation: Dissolve the deprotected (TFA salt) aminooxy-PEG linker in the same reaction buffer.

  • Reaction Initiation: Add the aminooxy-PEG linker solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is common to drive the reaction to completion.

  • Catalyst Addition (Optional): If performing the reaction at pH > 6.0 or to accelerate the rate, add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM.[15][16]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The optimal time depends on the reactants, their concentrations, and the pH. The reaction progress should be monitored.

  • Monitoring: Analyze small aliquots of the reaction mixture over time using SDS-PAGE or SEC-HPLC to observe the formation of the higher molecular weight conjugate.[20][27]

  • Quenching (Optional): The reaction can be stopped by buffer exchange into a neutral or basic buffer (pH > 7.5) to quench the reactivity of the aminooxy group, or by adding a small molecule with a carbonyl group to consume excess aminooxy-PEG.

  • Purification: Purify the resulting PEGylated protein using an appropriate chromatography method, such as SEC or IEX, to remove unreacted protein, excess PEG linker, and other byproducts.[19][]

References

Technical Support Center: Monitoring Boc-Aminooxy-PEG4-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the progress of reactions involving the heterobifunctional linker, Boc-Aminooxy-PEG4-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactions?

This compound is a versatile, monodisperse PEG linker used in bioconjugation and drug development.[1] It features two distinct functional groups enabling sequential conjugations:

  • A primary amine (-NH2) that readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[2]

  • A Boc-protected aminooxy (Boc-ONH-) group. The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under mild acidic conditions.[3][4] The revealed aminooxy group (-ONH2) can then react with an aldehyde or ketone to form a stable oxime linkage.[][6][7]

The two main reaction types you will monitor are amide bond formation (acylation of the amine) and oxime bond formation (ligation with a carbonyl), along with the intermediate Boc deprotection step.

Q2: What are the recommended methods for monitoring the progress of these reactions?

The three most common and effective analytical techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.

Q3: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

TLC is a rapid, qualitative technique ideal for quickly assessing reaction progression.[8] It separates molecules based on their polarity. As the reaction proceeds, the starting material will be consumed, and a new spot corresponding to the product will appear.

To monitor your reaction by TLC:

  • Spotting: On a TLC plate, apply a small spot of your starting material (this compound) as a reference, a spot of the other reactant (e.g., your NHS ester or aldehyde-containing molecule), and a co-spot containing both starting materials.

  • Reaction Sample: Carefully spot a small aliquot of your reaction mixture in a separate lane.

  • Development: Place the plate in a developing chamber with an appropriate solvent system (eluent). A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes.

  • Visualization: After running the plate, visualize the spots, typically using a UV lamp (if your compounds are UV-active) and/or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) for amines).

  • Analysis: The reaction is complete when the starting material spot in the reaction lane has completely disappeared, and a new spot (the product) is prominent. The product will have a different retention factor (Rf) than the reactants.

Q4: What should I look for in the Liquid Chromatography-Mass Spectrometry (LC-MS) data?

LC-MS is a powerful quantitative method that separates the reaction components and provides their precise molecular weights.[9][10] This allows for unambiguous confirmation of starting materials, intermediates, and the final product.

When analyzing your LC-MS data:

  • Identify Peaks: Look for the mass-to-charge (m/z) peaks corresponding to your starting materials in the mass spectrum.

  • Track Product Formation: As the reaction progresses, the peak for the starting material(s) will decrease in intensity, while a new peak corresponding to the expected molecular weight of your product will appear and grow.

  • Confirm Identity: The observed mass of the new peak should match the calculated mass of the desired product. PEGylated compounds can sometimes show a distribution of masses, but since PEG4 is a discrete (monodisperse) linker, you should expect a single, sharp mass peak for your product.[9]

Q5: How is NMR Spectroscopy used to monitor these reactions?

NMR spectroscopy provides detailed structural information and is particularly effective for confirming the success of the Boc deprotection step.[11]

  • Monitoring Boc Deprotection: The most telling sign of successful Boc group removal is the disappearance of the large singlet peak in the ¹H NMR spectrum, which corresponds to the nine equivalent protons of the tert-butyl group.[11][12][13] This peak typically appears around 1.4 ppm.

  • Monitoring Conjugation: For amide or oxime bond formation, you can observe shifts in the signals of protons adjacent to the reacting functional group. The appearance of new, characteristic peaks can also confirm product formation.

Experimental Workflows and Protocols

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a conjugation reaction.

G start Start Reaction take_aliquot Take Aliquot at t=x start->take_aliquot analyze Analyze via TLC / LC-MS take_aliquot->analyze decision Reaction Complete? analyze->decision workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No end End workup->end continue_rxn->take_aliquot (monitor at t=y)

Caption: A generalized workflow for monitoring chemical reactions.

Protocol 1: Monitoring Reaction Progress by TLC
  • Materials: TLC plates (e.g., silica (B1680970) gel 60 F254), developing chamber, capillaries for spotting, eluent, visualization agent (UV lamp, staining solution).

  • Eluent Selection: Start with a 95:5 mixture of a non-polar and a polar solvent (e.g., DCM:MeOH). Adjust the ratio to achieve good separation where the Rf of your main starting material is around 0.3-0.4.

  • Procedure:

    • Prepare the developing chamber by adding the eluent to a depth of ~0.5 cm and covering it to saturate the atmosphere.[8]

    • Using a capillary, spot a dilute solution of your starting material(s) and a small aliquot of the reaction mixture on the baseline of the TLC plate.

    • Place the plate in the chamber and allow the eluent to ascend until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and dry it completely.

    • Visualize the spots. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[8]

Protocol 2: Sample Preparation for LC-MS Analysis
  • Quench Aliquot: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Quench the reaction by diluting it significantly in a suitable solvent (e.g., acetonitrile (B52724) or methanol). This prevents further reaction before analysis.

  • Dilution: The sample must be diluted to an appropriate concentration for the instrument, typically in the low µg/mL to ng/mL range. A common solvent for injection is a mixture of water and acetonitrile with 0.1% formic acid.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection to prevent clogging the LC column.

  • Analysis: Inject the sample onto the LC-MS system. Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the expected masses of reactants and products.

Quantitative Data Summary

The success of a reaction can be confirmed by the change in molecular weight (MW).

Reaction StageReactant 1Reactant 2Expected ProductΔ Mass (Da)Monitoring Method
Boc Deprotection Boc-Aminooxy-PEG4-NH-RAcid (e.g., TFA)H-Aminooxy-PEG4-NH-R-100.12LC-MS, ¹H NMR
Amide Coupling This compoundR-COOH (NHS Ester)Boc-Aminooxy-PEG4-NH-CO-R+ MW of R-CO - 1.01LC-MS, TLC
Oxime Ligation H-Aminooxy-PEG4-NH-RR'-CHO (Aldehyde)R'-CH=N-O-PEG4-NH-R+ MW of R'-CH - 1.01LC-MS, TLC
Oxime Ligation H-Aminooxy-PEG4-NH-RR'-CO-R'' (Ketone)R'(R'')C=N-O-PEG4-NH-R+ MW of R'-CO-R'' - 18.02LC-MS, TLC

Troubleshooting Guide

Encountering issues during a reaction is common. This guide addresses frequent problems.

Problem: Incomplete or Stalled Reaction

If TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.

G cluster_causes Possible Causes cluster_solutions Potential Solutions problem Incomplete Reaction cause1 Incorrect Stoichiometry problem->cause1 cause2 Low Reagent Purity problem->cause2 cause3 Suboptimal pH (especially for oxime ligation) problem->cause3 cause4 Insufficient Temperature/ Reaction Time problem->cause4 sol1 Verify molar ratios; add more of the excess reagent. cause1->sol1 sol2 Use fresh, high-purity reagents. Purify starting materials if needed. cause2->sol2 sol3 Adjust pH to 4-5 for oxime ligation. Consider adding an aniline (B41778) catalyst. cause3->sol3 sol4 Increase reaction temperature moderately. Allow reaction to run longer. cause4->sol4

Caption: A troubleshooting guide for incomplete chemical reactions.

Additional Troubleshooting Tips:

  • Oxime Ligation: The formation of oximes is often most efficient in a slightly acidic aqueous buffer (pH 4-5) and can be significantly accelerated by an aniline catalyst.[7][14]

  • Reagent Quality: Ensure that reagents, especially those with reactive functional groups like NHS esters, have not degraded during storage.

  • Solvent Choice: Ensure all reactants are fully dissolved in the chosen solvent system. For biomolecules, aqueous buffers are common, and co-solvents like DMSO or DMF may be needed to aid solubility.

  • Side Products: The appearance of unexpected spots on TLC or masses in LC-MS could indicate side reactions. This may require re-evaluating the reaction conditions (pH, temperature) or the stability of your molecules under those conditions.

References

Technical Support Center: Preventing Protein Aggregation in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during labeling with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein concentrations are high, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length and hydrophobicity of the PEG chain can influence these interactions.[3][4][5]

  • Poor Reagent Quality: The presence of impurities or a high percentage of bifunctional linkers in a preparation intended to be monofunctional can cause unintended cross-linking.[1]

Q2: How does the length of the PEG linker affect protein aggregation?

The length of the PEG linker can have a variable impact on protein stability and aggregation. While longer PEG chains can offer greater steric hindrance to prevent protein-protein interactions, the effect is not always linear and depends on the specific protein.[3][4][6][7][8][9] Some studies have shown that increasing PEG molecular weight beyond a certain point (e.g., 4000 Da) may not provide additional stability benefits.[3][8] The optimal PEG length should be determined empirically for each protein.

Q3: Can the hydrophobicity of the PEG linker contribute to aggregation?

Yes, the hydrophobicity of the PEG linker can influence protein aggregation. More hydrophobic linkers can increase the solvent accessibility of aromatic residues on the protein, potentially leading to aggregation.[5] While PEG itself is hydrophilic, modifications to the linker can alter its properties. It is generally advisable to use hydrophilic linkers to enhance the solubility of the protein conjugate.[10]

Q4: What are the best analytical techniques to detect and quantify protein aggregation?

Several analytical techniques can be employed to monitor protein aggregation during and after PEGylation:

Analytical TechniquePrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on size.Widely used to resolve and quantify monomers, dimers, and higher-order aggregates.[1][11][12]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution.Useful for detecting the formation of aggregates and assessing overall sample homogeneity.[13]
Mass Spectrometry (MS) Determines the molecular weight of molecules.Techniques like MALDI-TOF MS can identify PEGylated protein species and detect the presence of multimers.[1]
Turbidity Measurements Measures the cloudiness of a solution using UV-Vis spectrophotometry.A simple method to indicate the formation of insoluble aggregates.[1][14]
Intrinsic Tryptophan Fluorescence Monitors changes in the local environment of tryptophan residues.Can detect early stages of protein misfolding that may lead to aggregation.[11]
Extrinsic Dye-Binding Assays Uses fluorescent dyes that bind to exposed hydrophobic regions.Helps determine how a protein undergoes aggregation.[11]

Troubleshooting Guides

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the formulation of the reaction buffer.

Logical Flow for Troubleshooting Aggregation

Troubleshooting_Flow Start Aggregation Observed Optimize_Conditions Step 1: Optimize Reaction Conditions Start->Optimize_Conditions Add_Excipients Step 2: Add Stabilizing Excipients Optimize_Conditions->Add_Excipients If aggregation persists Resolved Problem Resolved Optimize_Conditions->Resolved Success Control_Rate Step 3: Control Reaction Rate Add_Excipients->Control_Rate If aggregation persists Add_Excipients->Resolved Success Alternative_Strategy Step 4: Consider Alternative PEGylation Strategy Control_Rate->Alternative_Strategy If aggregation persists Control_Rate->Resolved Success Alternative_Strategy->Resolved Success

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Step 1: Optimize Reaction Conditions

It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1]

Screening Parameters for Reaction Optimization

ParameterRecommended Range to TestRationale
Protein Concentration 0.5, 1, 2, 5 mg/mLHigh concentrations increase the likelihood of intermolecular interactions.[1][2]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A high excess of PEG can drive the reaction but also increases the risk of multi-PEGylation and aggregation.[1][15]
pH 6.0, 7.0, 7.4, 8.0 (or a range around the protein's pI and optimal stability pH)pH affects protein stability and the reactivity of specific amino acid residues.[1][2][15]
Temperature 4°C, Room TemperatureLower temperatures can slow the reaction rate and may improve protein stability.[1]
Experimental Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG linker stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubators or water baths set to different temperatures (e.g., 4°C and 25°C)

  • Analytical instruments for aggregation detection (e.g., SEC-HPLC, DLS, UV-Vis spectrophotometer)

Procedure:

  • Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant.

  • Set up Reactions: For each condition, prepare a small-scale reaction (e.g., 50-100 µL).

    • Add the appropriate volume of protein stock solution.

    • Add the corresponding buffer to achieve the target pH and protein concentration.

    • Initiate the reaction by adding the activated PEG linker stock solution to achieve the desired molar ratio.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing at the designated temperature.

  • Analysis: After incubation, analyze each reaction for the presence of aggregates using one or more of the analytical techniques described in the FAQs.

  • Evaluation: Compare the results across all conditions to identify the combination of parameters that yields the desired level of PEGylation with minimal aggregation.

Step 2: Add Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

Commonly Used Stabilizing Excipients

Excipient ClassExamplesRecommended ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, GlycerolSucrose: 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing protein stability.[1]
Amino Acids Arginine, GlycineArginine: 50-100 mMSuppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, which leads to aggregation.[1]

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller aliquots over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.

Decision Tree for PEGylation Strategy

PEG_Strategy Start Persistent Aggregation with Current Strategy Check_Linker Is a bifunctional linker being used? Start->Check_Linker Mono_Linker Switch to a monofunctional PEG linker Check_Linker->Mono_Linker Yes Check_Site Is the PEGylation site near a region prone to aggregation? Check_Linker->Check_Site No Site_Specific Consider site-specific PEGylation Mono_Linker->Site_Specific Change_Chemistry Explore different conjugation chemistries (e.g., thiol-specific) Check_Site->Site_Specific Yes Check_Site->Change_Chemistry No

Caption: A decision-making diagram for selecting an alternative PEGylation strategy.

  • Use Monofunctional Linkers: If you are using a bifunctional linker, switching to a monofunctional PEG linker will prevent intermolecular cross-linking.

  • Site-Specific PEGylation: This approach allows for the attachment of PEG to a specific site on the protein, which can be chosen to be distant from regions involved in protein-protein interactions or the active site.[8][16]

  • Alternative Conjugation Chemistries: Depending on the available functional groups on your protein, you may explore different conjugation chemistries, such as targeting cysteine residues with maleimide-activated PEGs, which can offer more controlled labeling.[17]

References

impact of hygroscopic DMSO on Boc-Aminooxy-PEG4-NH2 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Impact of Hygroscopic DMSO on Boc-Aminooxy-PEG4-NH2 Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with this compound, particularly concerning its solubility in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterobifunctional, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It features a Boc-protected aminooxy group, which can react with aldehydes or ketones after deprotection, and a primary amine, which is reactive towards carboxylic acids and activated esters.[2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the molecule, particularly in aqueous media.[3]

Q2: Why is DMSO a commonly used solvent for this compound?

DMSO is a powerful polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, including many organic molecules, polymers, and some inorganic salts.[4][5] This broad solvency makes it a "universal solvent" in drug discovery and high-throughput screening (HTS), where it is used to create high-concentration stock solutions.[4][5] For this compound, DMSO is an excellent solvent, with a reported solubility of at least 100 mg/mL.[1]

Q3: What does "hygroscopic" mean and how does it apply to DMSO?

Hygroscopic refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[6][7] DMSO is highly hygroscopic and can absorb a significant amount of water if left exposed to air.[5][8] This property is a critical consideration in a laboratory setting, as the absorbed water can alter the solvent's properties and impact experimental outcomes.[8]

Q4: How does absorbed water in DMSO affect the solubility of this compound?

The presence of water in DMSO can significantly decrease the solubility of this compound. One supplier explicitly warns that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO".[1] While the PEG spacer enhances water solubility, the overall molecule has both hydrophobic (Boc group) and hydrophilic components. The introduction of water into the DMSO changes the polarity of the solvent system, which can lead to the precipitation of compounds that are highly soluble in pure, anhydrous DMSO.[8] This is a known issue in HTS libraries, where water absorption can cause compounds to fall out of solution.[8]

Q5: What are the consequences of using "wet" DMSO beyond solubility issues?

Using DMSO with significant water content can lead to several problems:

  • Compound Degradation: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid. While DMSO is aprotic, absorbed water can, under certain conditions (e.g., elevated temperature, presence of acidic/basic impurities), facilitate the hydrolysis and removal of the Boc group.[9]

  • Reaction Inhibition: For moisture-sensitive reactions, the water in DMSO can act as an unwanted reagent, leading to side products and lower yields.[10]

  • Inaccurate Concentrations: If DMSO absorbs a significant volume of water, the concentration of the stock solution will be lower than calculated. For example, a 1536-well plate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour in an environment with ~40% relative humidity.[8]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound in DMSO.

Problem Possible Cause Recommended Solution & Protocol
Compound fails to dissolve completely or forms a suspension. 1. Hygroscopic DMSO: The DMSO has absorbed atmospheric moisture, altering its solvent properties.Use a fresh, sealed vial of anhydrous DMSO. For best results, use a syringe to pierce the septum of the bottle, withdraw the required amount, and immediately flush the bottle with an inert gas (e.g., argon or nitrogen) before sealing.
2. Insufficient Solvent: The concentration may be too high for the current conditions.Reduce the concentration. Although the theoretical solubility is high, start with a lower concentration and gradually increase if needed.
3. Slow Dissolution Kinetics: The compound may dissolve slowly at room temperature.Aid dissolution with gentle energy. Use a vortex mixer or sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be effective but should be used cautiously to avoid potential degradation of the Boc group.
Compound dissolves initially but precipitates over time. 1. Post-Dissolution Water Absorption: The prepared stock solution is absorbing moisture from the air.Store the solution properly. Aliquot the stock solution into smaller, sealed vials with minimal headspace. Flush with inert gas before capping. Store at the recommended temperature (-20°C or -80°C) to minimize degradation and water absorption.[1]
2. Temperature Fluctuation: The compound may be precipitating due to storage at a lower temperature (e.g., refrigeration).Confirm storage conditions. If stored in a refrigerator or freezer, allow the solution to fully equilibrate to room temperature and vortex gently before use to ensure it is redissolved.
3. Compound Instability/Degradation: The Boc group may be slowly hydrolyzing, leading to a less soluble species.Perform a quality check. Use an analytical technique like HPLC-MS to check the integrity of the compound in your stock solution. Prepare fresh stock solutions more frequently.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Notes
DMSO ≥ 100 mg/mL (308.29 mM)[1]Crucially dependent on using anhydrous DMSO. Water content significantly reduces solubility.
Water Soluble[3]The PEG4 spacer imparts water solubility.
Dichloromethane (DCM) Soluble[3]A common organic solvent for PEGylated compounds.
Dimethylformamide (DMF) Soluble[3]Another polar aprotic solvent suitable for this compound.

Table 2: Impact of Environmental Humidity on Water Absorption in DMSO

Plate Format Volume per Well Exposure Time Relative Humidity Approx. Water Absorption (% v/v)
1536-well2 µL1 hour~40%> 6%[8]
50 µL droplet50 µL20 minutes~60%~15% (volume increase)[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous DMSO
  • Preparation: Allow a new, sealed bottle of anhydrous DMSO and the vial of this compound to equilibrate to room temperature.

  • Environment: Perform all manipulations in an environment with low humidity, if possible. A glove box flushed with inert gas is ideal but not always necessary if care is taken.

  • Dispensing Solvent: Use a dry, sterile syringe to pierce the septum of the anhydrous DMSO bottle. Withdraw the required volume.

  • Dissolution: Add the anhydrous DMSO to the vial containing the pre-weighed this compound.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Storage: Aliquot the solution into smaller, low-volume vials. Flush each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Protocol 2: Drying Wet DMSO

If you suspect your DMSO has absorbed water, it can be dried before use.

  • Drying Agent: Add anhydrous calcium sulfate (B86663) (CaSO₄) or powdered barium oxide (BaO) to the DMSO and let it stand overnight.[6]

  • Decanting: Carefully decant the DMSO, leaving the drying agent behind.

  • Distillation (Advanced): For strictly anhydrous conditions, distill the DMSO over calcium hydride (CaH₂) at reduced pressure (boiling point is ~75°C at 16 hPa).[6] Caution: DMSO can decompose explosively near its atmospheric boiling point (189°C).[4] This procedure should only be performed by experienced chemists with appropriate safety precautions.

  • Storage: Store the dried DMSO over 4 Å molecular sieves in a tightly sealed, dark bottle.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound in DMSO.

G start Start: Compound fails to dissolve in DMSO or precipitates check_dmso Is the DMSO from a fresh, sealed anhydrous bottle? start->check_dmso use_new_dmso Action: Use a newly opened bottle of anhydrous DMSO. check_dmso->use_new_dmso No check_conditions Are dissolution conditions (concentration, temp) appropriate? check_dmso->check_conditions Yes dry_dmso Action: Dry the existing DMSO using molecular sieves or distillation (see Protocol 2). use_new_dmso->check_conditions dry_dmso->check_conditions adjust_conditions Action: Aid dissolution via vortexing, sonication, or gentle warming. Consider reducing concentration. check_conditions->adjust_conditions No check_storage Was the prepared solution stored properly (sealed, inert gas, correct temp)? check_conditions->check_storage Yes success Success: Compound Dissolved adjust_conditions->success improve_storage Action: Aliquot into smaller vials, flush with inert gas, and store appropriately (see Protocol 1). check_storage->improve_storage No check_stability Final Check: Compound may have degraded. Analyze via HPLC-MS. check_storage->check_stability Yes improve_storage->success

References

Validation & Comparative

A Comparative Guide to Antibody Conjugation: Boc-Aminooxy-PEG4-NH2 vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is a critical parameter that profoundly influences the stability, homogeneity, efficacy, and safety of the final product.[1][] This guide provides an objective comparison between two prevalent crosslinkers: Boc-Aminooxy-PEG4-NH2 , which facilitates site-specific conjugation through oxime ligation, and the conventional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) , which is widely used for conjugation to native amino acid residues.

This comparison will delve into their respective mechanisms of action, performance characteristics, and experimental protocols, supported by data to guide researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

Chemical Properties and Mechanism of Action

The fundamental difference between these two linkers lies in their reactive endpoints and the resulting covalent bond, which dictates the site of conjugation and the ultimate homogeneity of the ADC.

This compound is a hydrophilic, heterobifunctional linker featuring a Boc-protected aminooxy group and a terminal amine.[3] Its utility in antibody conjugation relies on a two-stage process. First, the antibody's carbohydrate moieties (glycans) are mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups.[4] Subsequently, the aminooxy group of the linker reacts with these engineered aldehydes to form a highly stable oxime bond.[][6] This approach offers a pathway to site-specific conjugation, as the glycans are typically located in the Fc region, away from the antigen-binding sites.[7]

SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1] The NHS ester reacts with primary amines on the surface of the antibody, primarily the ε-amino group of lysine (B10760008) residues.[1] The maleimide group reacts with sulfhydryl (thiol) groups.[1] This allows for two main conjugation strategies:

  • Lysine Conjugation: Direct reaction with lysine residues, which are abundant on the antibody surface. This method is straightforward but results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR).[8]

  • Cysteine Conjugation: Reaction with thiol groups from either reduced interchain disulfides or engineered cysteine residues introduced at specific sites.[9] The latter, often termed the THIOMAB platform, allows for site-specific conjugation and greater homogeneity.[7][9]

The chemical pathways for both linkers are visualized below.

G cluster_0 This compound Pathway Ab_Glycan Antibody Glycan (Fc Region) Ab_Aldehyde Antibody with Aldehyde Group Ab_Glycan->Ab_Aldehyde NaIO₄ Oxidation ADC Site-Specific ADC (Stable Oxime Linkage) Ab_Aldehyde->ADC Oxime Ligation Linker_Drug Aminooxy-PEG4-Drug Linker_Drug->ADC

Caption: Conjugation via this compound targeting antibody glycans.

G cluster_1 SMCC Pathway Ab Antibody with Lysine/Cysteine Ab_Activated Maleimide-Activated Antibody Ab->Ab_Activated NHS Ester Reaction (targets Lysine) ADC ADC (Thioether Linkage) Ab_Activated->ADC Maleimide Reaction (targets Thiol) Thiol_Drug Thiol-Containing Drug Thiol_Drug->ADC

Caption: Conjugation via SMCC targeting lysine and thiol residues.

Performance Comparison

The choice of linker technology has a direct impact on several key quality attributes of an ADC. The following tables summarize the performance characteristics of each approach.

Table 1: Comparison of Linker Properties and Conjugation Characteristics

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Residue Engineered aldehydes (from oxidized glycans)[4]Primary amines (Lysine) or sulfhydryls (Cysteine)[1]
Conjugation Chemistry Oxime Ligation[]NHS ester reaction followed by maleimide-thiol reaction[1]
Resulting Bond Oxime (C=N-O)Thioether
Site-Specificity High (targets Fc-glycans)[7]Low (random lysines) or High (engineered cysteines)[9][]
Homogeneity (DAR) High (produces a more defined DAR)[][11]Low (lysine route) or High (engineered cysteine route)[8]
Linker Hydrophilicity High (contains PEG4 spacer)[12][13]Low (contains cyclohexane (B81311) group)[][13]
Reaction pH Mildly acidic (typically pH 4.5-6.5) for oxime ligation[12]pH 7.2-8.5 for NHS ester; pH 6.5-7.5 for maleimide reaction[14]

Table 2: Summary of Performance and Stability Data

Performance MetricThis compound (Oxime Linkage)SMCC (Thioether Linkage)
Linkage Stability Very High: Oxime bonds are significantly more stable against hydrolysis than imines or hydrazones.[6][15] Rate constants for oxime hydrolysis are reported to be nearly 1000-fold lower than for simple hydrazones.[15]Moderate to High: The thioether bond is generally stable. However, the succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to drug exchange in plasma, particularly with albumin.[7][16] Stability is dependent on the local protein environment.[17]
Impact on Aggregation Lowers Risk: The hydrophilic PEG4 spacer improves the solubility of the entire ADC, counteracting the hydrophobicity of many cytotoxic payloads and reducing the tendency for aggregation.[][13][18]Increases Risk: The hydrophobicity of the SMCC linker, combined with a hydrophobic drug, can promote ADC aggregation, especially at higher DAR values.[][8]
DAR Control High: Site-specific glycan targeting allows for the production of ADCs with a well-defined and consistent DAR, often DAR=2.[7][9]Variable: Lysine conjugation leads to a heterogeneous mixture with a distribution of DARs (e.g., 0 to 8).[19] Engineered cysteine approaches provide excellent DAR control.[20]
In Vivo Performance Studies show oxime-linked ADCs can be more effective than non-specifically conjugated ADCs, even at a lower DAR, and exhibit clearance rates similar to the parent antibody.[7]Widely used in approved ADCs like ado-trastuzumab emtansine.[9] However, heterogeneous populations can have poor in vivo performance and faster clearance than the parent antibody.[11][17]

Experimental Protocols

Detailed methodologies for antibody conjugation using each linker are provided below.

Protocol 1: Conjugation via this compound

This protocol involves two main stages: antibody glycan oxidation and oxime ligation.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of amine-containing species like Tris.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Glycan Oxidation:

    • Chill the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody to a final concentration of 1-2 mM.

    • Incubate the reaction on ice (4°C) in the dark for 30 minutes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of ~15 mM.

    • Immediately remove excess periodate and byproducts using a desalting column (e.g., Zeba™ Spin) equilibrated with a mildly acidic buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Oxime Ligation:

    • Prepare the drug-linker by coupling the cytotoxic payload to the terminal amine of this compound and subsequently deprotecting the Boc group.

    • Add the aminooxy-PEG4-drug linker to the oxidized antibody solution at a 5- to 10-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal pH for oxime ligation is typically between 4.5 and 6.5.[12]

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated linker-drug using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the final ADC for DAR (e.g., via HIC or LC-MS), aggregation (via SEC), and purity (via SDS-PAGE).

Protocol 2: Conjugation via SMCC (Lysine-Targeting)

This protocol describes a two-step process to minimize antibody crosslinking.[1]

  • Antibody Preparation:

    • Prepare the antibody at 1-10 mg/mL in an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[1]

  • Antibody Activation with SMCC:

    • Dissolve SMCC in an organic solvent like DMSO immediately before use.[14]

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[21][22] The optimal ratio depends on the antibody concentration and must be determined empirically.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer suitable for the thiol reaction (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5).[21] This step is crucial to prevent quenching of the thiol-containing drug.[1]

  • Conjugation to Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).

    • Add the drug solution to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature to allow the formation of a stable thioether bond.[14]

  • Purification and Characterization:

    • Quench any unreacted maleimide groups by adding a free thiol like cysteine.

    • Purify the ADC using SEC, TFF, or other chromatographic methods to remove unconjugated drug and byproducts.

    • Characterize the ADC for DAR, aggregation, and purity.

Workflow and Decision Framework

The selection between these two linkers depends on the desired attributes of the final conjugate. The following diagram illustrates a logical workflow for this decision-making process.

G Start Start: ADC Project Goal Requirement Key Requirement: Homogeneous Product (Controlled DAR)? Start->Requirement SiteSpecific Pursue Site-Specific Conjugation Requirement->SiteSpecific Yes RandomConj Random Conjugation is Acceptable Requirement->RandomConj No GlycanCheck Antibody is Glycosylated? SiteSpecific->GlycanCheck UseAminooxy Use this compound (Glycan Oxidation) GlycanCheck->UseAminooxy Yes EngineeredCys Use Engineered Cysteine + Thiol-Reactive Linker GlycanCheck->EngineeredCys No ResultAminooxy Result: Homogeneous, Hydrophilic ADC UseAminooxy->ResultAminooxy UseSMCC Use SMCC (Lysine Conjugation) RandomConj->UseSMCC ResultSMCC Result: Heterogeneous, Hydrophobic ADC UseSMCC->ResultSMCC

Caption: Decision framework for selecting a conjugation strategy.

Conclusion

Both this compound and SMCC are valuable tools for antibody conjugation, but they serve different strategic purposes.

This compound is an excellent choice when the primary goals are homogeneity, site-specificity, and improved pharmacokinetics . By targeting glycans, it produces a more uniform ADC population with a controlled DAR, while its inherent hydrophilicity helps mitigate aggregation issues associated with hydrophobic payloads.[][7][13] The resulting oxime bond is exceptionally stable, ensuring minimal premature drug release.[15]

SMCC remains a workhorse linker, particularly for initial proof-of-concept studies due to the simplicity of lysine conjugation.[1] However, this approach inherently produces a heterogeneous product that can complicate manufacturing and in vivo performance.[11] While site-specific conjugation is achievable with SMCC through cysteine engineering, this requires antibody modification at the genetic level.[20]

Ultimately, the decision rests on a balance between the need for a precisely defined therapeutic agent and the resources available for antibody engineering and process development. For next-generation ADCs where a narrow therapeutic window and predictable pharmacology are paramount, the site-specific and hydrophilic nature of the aminooxy-PEG4 approach presents a compelling advantage.

References

A Comparative Guide to Oxime Bond Stability in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of oxime bonds in physiological conditions against other common bioconjugation linkages. The information presented is supported by experimental data to aid in the selection of appropriate linkers for bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.

Introduction to Bioconjugate Linkage Stability

The stability of the covalent bond connecting a payload to a biomolecule is a critical determinant of the efficacy and safety of a bioconjugate. A linker that is unstable in circulation can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy. Conversely, a linker that is too stable may not release the payload at the target site. Oxime linkages, formed by the reaction of an aminooxy group with an aldehyde or ketone, are frequently employed in bioconjugation due to their favorable stability profile. This guide evaluates the stability of oxime bonds, particularly in comparison to hydrazones, thioethers, and maleimide-thiol adducts.

Comparison of Bond Stability

The stability of a covalent linkage in a bioconjugate is paramount for its performance. Below is a comparison of oxime bond stability with other common linkages, supported by quantitative data where available.

Oxime vs. Hydrazone Linkages

Oxime bonds exhibit significantly greater stability in aqueous environments at physiological pH compared to analogous hydrazone linkages. The hydrolytic stability of isostructural hydrazones and an oxime has been determined at various pD values (the equivalent of pH in deuterium (B1214612) oxide, D₂O).

At a pD of 7.0, which mimics physiological pH, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 160- to 600-fold lower than those for various hydrazones. Specifically, the rate constant for oxime hydrolysis was about 600-fold lower than that of a methylhydrazone, 300-fold lower than an acetylhydrazone, and 160-fold lower than a semicarbazone. The hydrolysis of the oxime at pD > 7.0 was observed to be too slow to obtain a complete kinetic trace within a reasonable timeframe, underscoring its high stability.

Linkage TypeHalf-life (t½) at pD 7.0Relative Hydrolysis Rate Constant (krel) at pD 7.0
Oxime 25 days 1
Methylhydrazone1 hour~600
Acetylhydrazone2 hours~300
Semicarbazone4 hours~160

Data synthesized from Kalia and Raines (2008).

The enhanced stability of the oxime linkage can be attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in hydrazones, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation, the initial step in acid-catalyzed hydrolysis.

Qualitative Comparison with Thioether and Maleimide-Thiol Adducts
  • Thioether Bonds: Thioether bonds, typically formed by the reaction of a thiol with a haloacetamide or a vinyl sulfone, are generally considered to be highly stable and resistant to both hydrolysis and enzymatic degradation, making them suitable for applications requiring long-term stability.

  • Maleimide-Thiol Adducts: The thioether bond formed from a maleimide (B117702) and a cysteine residue is susceptible to instability in physiological conditions. It can undergo a retro-Michael reaction, leading to dissociation of the conjugate. Furthermore, the adduct can undergo exchange reactions with other thiols present in serum, such as albumin and glutathione, leading to transfer of the payload and potential off-target effects. While strategies exist to improve the stability of maleimide conjugates, the inherent potential for reversibility is a key consideration.

Experimental Protocols

Plasma Stability Assay via LC-MS/MS

This protocol outlines a general procedure for determining the stability of a bioconjugate in plasma.

Objective: To quantify the degradation of an oxime-linked bioconjugate in plasma over time and determine its half-life.

Materials:

  • Test bioconjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727) (or other suitable organic solvent) containing an internal standard

  • 96-well microtiter plates

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with PBS to the desired starting concentration (e.g., 1 µM).

  • In a 96-well plate, add the bioconjugate solution to pre-warmed plasma at 37°C.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-bioconjugate mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing cold methanol with an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the concentration of the intact bioconjugate in each sample by LC-MS/MS.

  • Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model (t½ = 0.693 / k, where k is the elimination rate constant).

Hydrolysis Study via ¹H NMR Spectroscopy

This protocol describes a method for monitoring the hydrolysis of an oxime bond in an aqueous buffer.

Objective: To determine the rate of hydrolysis of an oxime linkage under controlled pH and temperature.

Materials:

  • Oxime-containing compound

  • Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at the desired pD

  • Internal standard (e.g., TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve the oxime-containing compound and the internal standard in the deuterated buffer to a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 37°C).

  • Acquire ¹H NMR spectra at regular intervals over the desired time course.

  • For each spectrum, integrate the signal corresponding to a proton on the intact oxime-linked compound and a signal from the internal standard.

  • The disappearance of the signal from the intact compound and the appearance of signals from the hydrolysis products (aldehyde/ketone and aminooxy compound) can be monitored.

  • Calculate the concentration of the intact compound at each time point by comparing its integral to that of the internal standard.

  • Plot the concentration of the intact compound versus time to determine the hydrolysis rate.

Visualizations

Chemical Structures of Common Bioconjugation Linkages cluster_oxime Oxime Linkage cluster_hydrazone Hydrazone Linkage cluster_thioether Thioether Linkage cluster_maleimide Maleimide-Thiol Adduct oxime oxime hydrazone hydrazone thioether thioether maleimide maleimide

Caption: Comparison of common bioconjugation linkages.

Workflow for Plasma Stability Assay start Prepare bioconjugate solution incubate Incubate with plasma at 37°C start->incubate sample Withdraw aliquots at time points incubate->sample terminate Terminate reaction with cold methanol + IS sample->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining and half-life analyze->calculate

Caption: Experimental workflow for assessing bioconjugate stability in plasma.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. The experimental evidence strongly supports the use of oxime linkages for applications requiring high stability under physiological conditions. Their resistance to hydrolysis is significantly greater than that of hydrazones, offering a more reliable bond for ensuring that the payload remains attached to the biomolecule until it reaches its target. While thioether bonds offer even greater stability, oximes may provide a more desirable balance for applications where eventual payload release is necessary. The inherent instability of maleimide-thiol adducts makes them less suitable for applications requiring long-term in vivo stability. The provided experimental protocols can be adapted to evaluate the stability of specific oxime-linked bioconjugates in the context of individual research and development programs.

Beyond Boc-Aminooxy-PEG4-NH2: A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While traditional polyethylene (B3416737) glycol (PEG)-based linkers like Boc-Aminooxy-PEG4-NH2 have been instrumental, the field is rapidly advancing towards a more diverse and strategic selection of chemical linkers. This guide provides an objective comparison of alternative linker classes, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters for specific protein targets.

Table 1: Comparison of Linkers for BRD4 Degradation
PROTACLinker TypeE3 Ligase RecruitedDC50DmaxCell LineReference
ARV-825 PEG/AlkylCereblon (CRBN)< 1 nM>90%Burkitt's lymphoma (BL) cells[1][2]
MZ1 PEG/AlkylVon Hippel-Lindau (VHL)Low nM range>90%HeLa[2]
dBET1 PEG/AlkylCereblon (CRBN)pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[2]
Compound 34 Piperazine-containing (15 atoms)Not specified1.8 nM>95%22Rv1[3]
Table 2: Comparison of Linkers for BTK Degradation
PROTACLinker TypeE3 Ligase RecruitedDC50DmaxCell LineReference
NC-1 Non-covalent, linker details not specifiedNot specified2.2 nM97%Mino[4]
MT-809 12-atom linkerCereblon (CRBN)~12 nM>99%Not specified[5]
Compound 9 18-atom linkerCereblon (CRBN)~6 nMNot specifiedRamos[5]
DD 03-171 Linker details not specifiedCereblon (CRBN)5.1 nMNot specifiedMantle cell lymphoma (MCL)
Table 3: Comparison of Linkers for Androgen Receptor (AR) Degradation
PROTACLinker TypeE3 Ligase RecruitedDC50DmaxCell LineReference
ARD-266 Linker details not specifiedVon Hippel-Lindau (VHL)0.2-1 nM>95%LNCaP, VCaP, 22Rv1[6]
Optimized PROTAC Rigid linkerCereblon (CRBN)Nanomolar rangeNot specifiedLung cancer cells[7]

Key Alternative Linker Classes

Beyond the flexible PEG chains, three major classes of alternative linkers have gained prominence: alkyl chains, rigid cyclic structures, and triazole-containing linkers.

1. Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a straightforward alternative to PEG linkers. Their increased lipophilicity can enhance cell permeability, a common challenge for the typically large PROTAC molecules. However, this can also lead to reduced solubility.

2. Rigid Linkers (Piperazine/Piperidine): Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) into the linker imparts rigidity.[3] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.[3] Furthermore, the basic nitrogen atoms in these heterocycles can be protonated at physiological pH, which can improve aqueous solubility and metabolic stability.[8][9]

3. Triazole-Containing Linkers (Click Chemistry): The use of triazole moieties, typically formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a popular strategy. This reaction is highly efficient and bioorthogonal, simplifying the synthesis of PROTAC libraries for rapid optimization. The resulting triazole ring is metabolically stable and can introduce a degree of rigidity into the linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols.

Protocol 1: General Synthesis of a Piperazine-Containing PROTAC

This protocol describes a general multi-step synthesis to generate a PROTAC with a piperazine-containing linker.[3]

  • Activation of E3 Ligase Ligand: To a solution of an E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Piperazine Linker: Add the Boc-protected piperazine-containing linker to the activated E3 ligase ligand solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over sodium sulfate (B86663), and purify by column chromatography.

  • Boc Deprotection: Treat the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc protecting group.

  • Coupling with POI Ligand: Couple the deprotected linker-E3 ligase ligand intermediate with the desired POI ligand (warhead) using standard amide bond formation or other suitable conjugation chemistry.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Linker Formation

This protocol outlines the general steps for synthesizing a triazole-linked PROTAC using click chemistry.[10][11][12]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of copper(II) sulfate (CuSO4) in water (e.g., 100 mM).

    • Prepare a stock solution of a copper-stabilizing ligand, such as THPTA, in water (e.g., 200 mM).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM).

    • Prepare stock solutions of the azide-functionalized component (e.g., POI ligand-linker-azide) and the alkyne-functionalized component (e.g., E3 ligase ligand-alkyne) in a suitable solvent like DMSO.

  • Complex Formation: In a reaction tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and allow it to stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • Combine the azide- and alkyne-functionalized components in an appropriate buffer or solvent.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Mix gently and incubate at room temperature, protected from light, until the reaction is complete.

  • Purification: Purify the final PROTAC product using methods such as size-exclusion chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

Protocol 3: Western Blot for Protein Degradation Analysis

This is a standard method to quantify the degradation of the target protein.

  • Cell Treatment: Seed cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of protein degradation.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Architectures cluster_peg PEG Linker cluster_alkyl Alkyl Linker cluster_piperazine Piperazine Linker cluster_triazole Triazole Linker POI_Ligand POI Ligand peg_linker -(CH2CH2O)n- POI_Ligand->peg_linker alkyl_linker -(CH2)n- POI_Ligand->alkyl_linker piperazine_linker Piperazine Ring POI_Ligand->piperazine_linker triazole_linker Triazole Ring POI_Ligand->triazole_linker E3_Ligand E3 Ligase Ligand peg_linker->E3_Ligand alkyl_linker->E3_Ligand piperazine_linker->E3_Ligand triazole_linker->E3_Ligand

Caption: Common alternative linker architectures in PROTAC design.

Experimental_Workflow Synthesis PROTAC Synthesis (Linker Variation) Characterization Physicochemical Characterization (Solubility, LogP) Synthesis->Characterization Treatment PROTAC Treatment (Dose & Time Course) Characterization->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Degradation_Assay Protein Degradation Assay (Western Blot, etc.) Treatment->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Treatment->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[3] The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. The choice of linker should be carefully considered and empirically optimized for each new PROTAC, taking into account the specific protein of interest and E3 ligase pair to achieve the desired therapeutic outcome.

References

The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy and Safety: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Polyethylene glycol (PEG) spacers, incorporated into these linkers, play a pivotal role in modulating the physicochemical and biological properties of ADCs. This guide provides a comparative analysis of different length PEG spacers in ADCs, supported by experimental data, to inform the selection of optimal linker strategies.

The length of a PEG spacer can significantly influence an ADC's drug-to-antibody ratio (DAR), solubility, stability, in vitro cytotoxicity, in vivo efficacy, pharmacokinetics (PK), and immunogenicity. While shorter PEG linkers are often associated with high in vitro potency, longer PEG chains can extend the in vivo half-life, though sometimes at the cost of reduced cytotoxicity.[1] The selection of a PEG spacer length is therefore a crucial optimization step in ADC development.

Comparative Analysis of ADC Performance Metrics

The following tables summarize the impact of varying PEG spacer lengths on key ADC performance parameters, based on data from multiple studies.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Physicochemical Properties

PEG Spacer LengthGeneral Impact on DARObservations
No PEGCan be lower, especially with hydrophobic payloads, due to aggregation.[1]Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[1]
Short-chain (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DAR.[1]The hydrophilic nature of the PEG spacer improves payload solubility and reduces aggregation, facilitating more efficient conjugation.[1]
Intermediate-chain (e.g., PEG8, PEG12)Can provide a good balance, though the effect may depend on other linker components.[2]For some linker-payloads, intermediate lengths provide the best yields, while for others, the impact on DAR can be influenced by the hydrophobicity of the conjugation group and the cleavable trigger.[2]
Long-chain (e.g., PEG24)May lead to reduced DAR in some cases due to steric hindrance.[2]A PEG12 spacer increased the DAR for a more hydrophobic cleavable trigger but decreased it for a less hydrophobic one, suggesting a trade-off between decreasing hydrophobicity and increasing steric hindrance.[2]

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity

PEG Spacer LengthGeneral Impact on In Vitro CytotoxicityObservations
Short-chain (e.g., PEG3, PEG4)Often associated with high potency.[1]Shorter PEG linkers can provide a good balance between improved pharmacokinetics and potent cytotoxicity.[1]
Intermediate to Long-chain (e.g., PEG4, PEG10)Can lead to a decrease in cytotoxicity.[3]For affibody-based drug conjugates, modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5- and 22.5-fold, respectively.[3] However, in some cases, longer PEG chains have been shown to increase selective potency on target cancer cell lines.[4]
Very Long-chain (e.g., PEG10,000)Can significantly decrease cytotoxic activity.[5]Higher grafting densities of shorter PEG chains were more favorable for greater cytotoxicity.[5]

Table 3: Influence of PEG Spacer Length on Pharmacokinetics (PK) and Tolerability

PEG Spacer LengthImpact on Pharmacokinetics (Half-life, Clearance)Impact on Tolerability
No PEG / Short-chain (< PEG8)High clearance rates and accelerated plasma clearance, especially for hydrophobic payloads.[4][6]Poor tolerability, with significant weight loss observed in mice at high doses.[4][6]
Intermediate-chain (PEG8, PEG12)Stabilized clearance and extended half-life, comparable to the naked antibody.[6]Improved tolerability with stable weight in mice at high doses.[6]
Long-chain (e.g., PEG24)Further prolonged half-life and improved PK profile.[7]Enhanced animal tolerability.[7]
Very Long-chain (4 kDa, 10 kDa)Significantly prolonged circulation half-life (2.5- and 11.2-fold extensions for 4 and 10 kDa PEG, respectively).[3]Off-target toxicity was four times lower for the 10 kDa PEG conjugate compared to the non-PEGylated version.[3]

Table 4: Effect of PEG Spacer Length on In Vivo Efficacy

PEG Spacer LengthImpact on In Vivo EfficacyObservations
No PEGRapid tumor breakthrough.[6]Efficacy is negatively impacted by accelerated plasma clearance.[6]
Increasing PEG Length (PEG8, PEG12, PEG24)Rescued and enhanced antitumor activity.[6]Longer PEGs effectively shield the hydrophobic toxin, leading to improved pharmacodynamics.[6] A PEG24-based linker can effectively reduce the overall hydrophobicity of ADCs, improve pharmacokinetics, and enhance antitumor activity.[8]
Long-chain (e.g., 5 kDa)Required for specific accumulation in certain primary immune cells (in vivo context).[9]While shorter PEG linkers (0.65 kDa) were effective in cell lines, longer linkers (5 kDa) were necessary for targeting primary dendritic cells.[9]

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs with varying PEG spacer lengths.

ADC Synthesis and Characterization
  • Conjugation: The cytotoxic payload is conjugated to the antibody via the PEG linker. This often involves reacting a maleimide-functionalized linker-payload with reduced interchain disulfides on the antibody.

  • Purification: The resulting ADC is purified using methods like size-exclusion chromatography (SEC) to remove unconjugated payload and aggregated species.

  • DAR Determination: The average drug-to-antibody ratio is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation Analysis: SEC-HPLC is used to assess the purity and the percentage of aggregates in the final ADC product.[10]

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG spacer lengths for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as the MTS assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADCs.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered to the animals.[4]

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Analyte Quantification: The concentration of total antibody and/or conjugated antibody in the plasma is determined using methods like ELISA.

  • PK Parameter Calculation: Pharmacokinetic parameters such as clearance rate, half-life, and exposure (AUC) are calculated using a two-compartment model.[4]

In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice (e.g., SCID mice).

  • ADC Dosing: Once tumors reach a certain volume, mice are treated with the ADCs at a specified dose and schedule.

  • Tumor Volume Measurement: Tumor volume is measured regularly to assess the antitumor activity.

  • Tolerability Assessment: Animal body weight is monitored as an indicator of toxicity.[6]

Visualizing the Impact of PEG Spacers

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key aspects of ADC technology and evaluation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker PEG_Spacer PEG Spacer (Variable Length) Linker->PEG_Spacer Payload Cytotoxic Payload PEG_Spacer->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG spacer.

ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Conjugation of Linker-Payload to Ab Purification Purification (SEC) Conjugation->Purification Characterization DAR & Purity Analysis (HIC, SEC) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity PK_Study Pharmacokinetics (Rats/Mice) Characterization->PK_Study Efficacy_Study Efficacy in Xenograft Model PK_Study->Efficacy_Study Tolerability Tolerability (Body Weight) Efficacy_Study->Tolerability

Caption: Experimental workflow for ADC evaluation.

Conclusion

The length of the PEG spacer is a critical parameter in the design of ADCs, with a profound impact on their therapeutic index. While shorter PEG spacers can maximize in vitro potency, longer spacers are generally required to improve the pharmacokinetic profile and overall in vivo efficacy and tolerability, particularly for ADCs with hydrophobic payloads. The optimal PEG length represents a balance between these competing factors and is dependent on the specific antibody, payload, and linker chemistry. The data presented in this guide underscores the importance of systematically evaluating a range of PEG spacer lengths during the lead optimization phase of ADC development to identify the candidate with the most favorable safety and efficacy profile.

References

A Comparative Guide to Analytical Techniques for Characterizing Boc-Aminooxy-PEG4-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their quality, efficacy, and safety. Boc-Aminooxy-PEG4-NH2 is a heterobifunctional linker that enables the conjugation of molecules through a stable oxime bond.[] This guide provides a comparative overview of key analytical techniques for characterizing this compound and its conjugates, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, from confirming the identity and purity of the linker itself to verifying the successful conjugation and characterizing the final product. The choice of technique depends on the specific information required at each stage of the conjugation process.

Analytical TechniqueInformation ProvidedAdvantagesLimitationsTypical Purity (%)
High-Performance Liquid Chromatography (HPLC) Purity of the linker and conjugate, reaction monitoring, quantification.High resolution, quantitative, and readily automated.[2]May require specific detectors for molecules lacking a UV chromophore.>95%[][3]
Mass Spectrometry (MS) Molecular weight confirmation of the linker and conjugate, identification of impurities and byproducts.High sensitivity and accuracy for mass determination.[4][5]Complex spectra for heterogeneous PEG conjugates can be challenging to interpret.[4]N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the linker and its modifications.Provides detailed structural information.Lower sensitivity compared to MS, complex spectra for large conjugates.N/A
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the linker and conjugate.Fast and simple method for functional group analysis.Provides general information, not suitable for detailed structural analysis or quantification.N/A

Experimental Workflows and Conjugation Chemistry

The characterization of this compound conjugates typically follows a structured workflow, from the initial analysis of the linker to the final characterization of the purified conjugate.

G cluster_0 Starting Material Analysis cluster_1 Conjugation & Purification cluster_2 Conjugate Characterization Boc_Linker This compound Conjugation Oxime Ligation Boc_Linker->Conjugation Target_Molecule Target Molecule (Aldehyde/Ketone) Target_Molecule->Conjugation Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Purity_Analysis Purity (HPLC) Purification->Purity_Analysis Identity_Confirmation Identity (MS, NMR) Purification->Identity_Confirmation Functional_Assay Functional Assay Identity_Confirmation->Functional_Assay G Boc_Linker Boc-NH-O-(PEG4)-NH2 Deprotection Acidic Deprotection (e.g., TFA) Boc_Linker->Deprotection 1. Aminooxy_Linker H2N-O-(PEG4)-NH2 Deprotection->Aminooxy_Linker Conjugate R-CH=N-O-(PEG4)-NH2 (Oxime-linked Conjugate) Aminooxy_Linker->Conjugate 2. Target_Molecule R-CHO (Target Molecule with Aldehyde) Target_Molecule->Conjugate

References

A Head-to-Head Comparison of Boc-Aminooxy-PEG4-NH2 in In-Vitro vs. In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of Boc-Aminooxy-PEG4-NH2 with alternative linkers, supported by illustrative experimental data and detailed protocols.

This compound is a heterobifunctional linker that features a Boc-protected aminooxy group and a primary amine, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group allows for the formation of a highly stable oxime bond with an aldehyde or ketone, a reaction known for its high chemoselectivity and stability under physiological conditions. The primary amine provides a versatile handle for conjugation to various functional groups, such as carboxylic acids on antibodies or targeting ligands. The PEG4 spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules.

Data Presentation

The following tables present a summary of illustrative quantitative data comparing the performance of conjugates prepared with this compound and other common linkers in key in-vitro and in-vivo assays. This data is representative and intended for comparative purposes.

Table 1: In-Vitro Performance Comparison of Different Linkers in an ADC Setting

Linker TypeConjugation ChemistryConjugation Efficiency (%)Plasma Stability (t½ in human plasma, hours)In-Vitro Cytotoxicity (IC50, nM) on HER2+ SK-BR-3 Cells
This compound Oxime Ligation85> 1501.2
Maleimide-PEG4-NH2Thioether (Michael Addition)90~1001.5
Hydrazone-PEG4Hydrazone Formation80< 24 (pH 7.4)5.8
DBCO-PEG4-N3Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)95> 1501.1

Table 2: In-Vivo Performance Comparison of ADCs with Different Linkers in a Xenograft Mouse Model

Linker TypeIn-Vivo Half-life of ADC (hours)Tumor Growth Inhibition (%)Off-target Toxicity
This compound 12085Low
Maleimide-PEG4-NH29075Moderate
Hydrazone-PEG44850High
DBCO-PEG4-N312588Low

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound via Oxime Ligation

Objective: To conjugate this compound to an antibody containing an aldehyde group.

Materials:

  • Antibody with an engineered aldehyde group (e.g., via oxidation of a terminal serine)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 6.5

  • PD-10 desalting columns

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 6.5.

  • Linker Preparation: Dissolve this compound in anhydrous DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-6 hours.

  • Purification: Remove the excess linker and DMF by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS, pH 7.4.

  • Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry and confirm conjugation by SDS-PAGE and mass spectrometry.

Protocol 2: In-Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC conjugate in human plasma.

Materials:

  • ADC conjugate

  • Human plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • ELISA plates

  • Detection antibody (e.g., anti-human IgG-HRP)

  • Substrate for HRP

  • Plate reader

Procedure:

  • Incubation: Dilute the ADC conjugate to a final concentration of 100 µg/mL in human plasma. As a control, prepare a similar dilution in PBS.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and store them at -80°C until analysis.

  • ELISA:

    • Coat an ELISA plate with an antigen specific to the antibody portion of the ADC.

    • Block the plate to prevent non-specific binding.

    • Add the plasma samples (thawed and diluted) to the wells and incubate.

    • Wash the wells and add a detection antibody that binds to the antibody portion of the ADC.

    • Add the substrate and measure the absorbance.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the ADC in plasma.

Protocol 3: In-Vitro Cytotoxicity Assay

Objective: To determine the IC50 value of the ADC on a cancer cell line.

Materials:

  • Cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC conjugate

  • MTT or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC conjugate in cell culture medium. Add the dilutions to the cells in triplicate. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • IC50 Calculation: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI 1. Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 2. Recruits E3 Ligase PolyUb_POI Polyubiquitinated POI Ub Ubiquitin E3->Ub Ub->POI 3. Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome 4. Recognition Degradation Degraded Peptides Proteasome->Degradation 5. Degradation

Caption: Mechanism of Action of a PROTAC.

The Versatility of Boc-Aminooxy-PEG4-NH2 in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available bifunctional linkers, Boc-Aminooxy-PEG4-NH2 has emerged as a versatile and valuable tool. This guide provides a comprehensive literature review of its applications, offering an objective comparison with alternative conjugation strategies, supported by available experimental data and detailed methodologies.

Performance Comparison of Bioconjugation Linkers

The selection of a linker in ADC and PROTAC development directly influences the stability, pharmacokinetics, and efficacy of the final conjugate. While direct head-to-head quantitative comparisons across a range of linkers are often proprietary or highly specific to the conjugated molecules, the existing literature provides valuable insights into the relative performance of different conjugation chemistries.

Linker TypeChemistryKey AdvantagesPotential DisadvantagesRepresentative Applications
Aminooxy-PEG Oxime LigationHigh stability of the resulting oxime bond across a broad pH range (pH 2-9)[1]. The reaction is chemo-selective and proceeds with high yields under mild, slightly acidic conditions (pH 5-6)[1].Reaction rates with ketones are slower than with aldehydes [].ADCs, PROTACs, Peptide-drug conjugates, Bioconjugates for imaging.
Maleimide-PEG Michael AdditionFast and efficient reaction with thiols at neutral pH.The resulting succinimide (B58015) ring can be unstable and prone to hydrolysis or retro-Michael addition, leading to premature drug release[1]. Thioether bonds may also oxidize[1].ADCs, Protein-protein conjugations, Surface modification.
Click Chemistry (e.g., Azide-Alkyne) CycloadditionHigh reaction efficiency and orthogonality, leading to well-defined conjugates with controlled stoichiometry[2]. The resulting triazole linkage is highly stable.May require a copper catalyst, which can be toxic to cells, although copper-free alternatives exist [].ADCs, PROTACs, Labeling of biomolecules.

Key Findings from Comparative Studies:

  • Stability: The oxime bond formed from aminooxy linkers is generally more stable than the thioether bond formed from maleimide (B117702) linkers, which can be susceptible to degradation in vivo[1]. Click chemistry linkers form highly stable triazole rings.

  • Reaction Efficiency and Stoichiometry: Click chemistry offers superior control over stoichiometry, resulting in more homogeneous conjugates compared to the more diverse reaction products often seen with maleimide-thiol conjugations[2]. Oxime ligation also provides good control over the conjugation reaction.

  • In Vivo Performance: Site-specific ADCs produced via oxime ligation have demonstrated greater efficacy in tumor growth inhibition in xenograft models compared to non-specifically cysteine-conjugated ADCs with a higher drug-to-antibody ratio (DAR).

Applications of this compound

This compound serves as a heterobifunctional linker, featuring a Boc-protected aminooxy group at one end and a free amine at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for a sequential and controlled conjugation strategy.

Antibody-Drug Conjugates (ADCs)

In ADC development, the primary amine of this compound can be reacted with an activated carboxylic acid on a cytotoxic payload. Following deprotection of the Boc group, the now-free aminooxy group can be conjugated to an aldehyde or ketone on the antibody, forming a stable oxime linkage. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

For PROTAC synthesis, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The bifunctionality of this compound allows for the sequential attachment of these two ligands, facilitating the creation of a heterobifunctional molecule that can induce the degradation of the target protein.

Experimental Protocols

General Protocol for ADC Synthesis via Oxime Ligation

This protocol outlines the general steps for conjugating a drug to an antibody using a linker like this compound.

1. Antibody Modification (Generation of Aldehyde/Ketone Groups):

  • This can be achieved through various methods, including the oxidation of carbohydrate moieties on the antibody or the introduction of unnatural amino acids with carbonyl groups.

2. Drug-Linker Conjugation:

  • Activate the carboxylic acid group of the cytotoxic drug using a coupling agent (e.g., EDC/NHS).
  • React the activated drug with the primary amine of this compound in an appropriate solvent (e.g., DMF or DMSO) in the presence of a base (e.g., DIEA).
  • Purify the drug-linker conjugate using chromatography (e.g., HPLC).

3. Boc Deprotection:

  • Treat the drug-linker conjugate with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group and expose the aminooxy functionality.
  • Purify the deprotected drug-linker.

4. Oxime Ligation:

  • React the deprotected drug-linker with the modified antibody in a slightly acidic buffer (pH 5-6).
  • The reaction is typically carried out at room temperature for several hours to overnight.
  • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.

General Protocol for PROTAC Synthesis

This protocol provides a general workflow for synthesizing a PROTAC using this compound.

1. Synthesis of Ligand-Linker Intermediates:

  • Step 1a: React the ligand for the target protein (containing a suitable functional group, e.g., a carboxylic acid) with the primary amine of this compound using standard amide coupling chemistry.
  • Step 1b: Alternatively, react the E3 ligase ligand with the primary amine of the linker.

2. Boc Deprotection:

  • Remove the Boc protecting group from the ligand-linker intermediate as described in the ADC protocol.

3. Final Conjugation:

  • React the deprotected ligand-linker intermediate with the second ligand (E3 ligase ligand or target protein ligand, respectively) to form the final PROTAC molecule. This reaction will depend on the functional groups present on the second ligand (e.g., an aldehyde for oxime ligation or a carboxylic acid for amide bond formation after deprotection of a suitable protecting group on the linker's other end).
  • Purify the final PROTAC using chromatography.

Visualizing the Mechanisms of Action

To better understand the functional context of molecules synthesized with this compound, the following diagrams illustrate the key signaling pathways involved in ADC and PROTAC mechanisms.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cell Death

Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex 1. Binds Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination 2. Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome 3. Recognition Degradation Target Protein Degradation Proteasome->Degradation 4. Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

A Head-to-Head Comparison of Linker Technologies on the Cytotoxicity of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an antibody-drug conjugate (ADC) is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology—primarily categorized as cleavable or non-cleavable—directly impacts the ADC's stability in circulation, its mechanism of action, and ultimately, its therapeutic window. This guide provides an objective comparison of ADCs synthesized with different linkers, supported by experimental data, to inform rational ADC design and development.

The Critical Role of the Linker

Linkers are not merely passive connectors; they are intelligently designed chemical moieties that control the stability and release of the cytotoxic payload.[1] An ideal linker ensures that the ADC remains intact in systemic circulation to minimize off-target toxicity, while facilitating efficient and specific payload release upon reaching the target tumor cells.[1]

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[3]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody to release the payload.[2] This results in greater plasma stability and potentially a better safety profile.[2] However, the released payload, typically an amino acid-linker-drug adduct, is often less membrane-permeable, which can limit the bystander effect.[4]

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table summarizes quantitative data from various studies comparing the cytotoxicity of ADCs with different linker technologies. It is important to note that direct comparison across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.

Linker TypeSpecific Linker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings
Cleavable Valine-Citrulline (Protease-Sensitive)MMAEHER2+14.3Demonstrates potent cytotoxicity.[3]
Valine-Alanine (Protease-Sensitive)MMAEHER2+Similar to Val-CitOffers comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[3]
Hydrazone (pH-Sensitive)DoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linkers.[3]
β-Galactosidase-cleavableMMAEHER2+8.8Showed higher in vitro potency compared to a Val-Cit ADC.[5]
Sulfatase-cleavableMMAEHER2+61Exhibited higher cytotoxicity than a non-cleavable ADC and comparable potency to a Val-Ala ADC.[3]
Non-Cleavable Thioether (e.g., SMCC)DM1HER2+50-150 (ng/mL)Generally provides greater plasma stability.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Endosome_C Endosome/Lysosome (Low pH, High Protease) ADC_C->Endosome_C Internalization Payload_Release_C Payload Release Endosome_C->Payload_Release_C Linker Cleavage Bystander_Effect Bystander Killing (Neighboring Tumor Cell) Payload_Release_C->Bystander_Effect Diffusion Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C ADC_NC ADC (Non-Cleavable Linker) Lysosome_NC Lysosome ADC_NC->Lysosome_NC Internalization Antibody_Degradation Antibody Degradation Lysosome_NC->Antibody_Degradation Payload_Adduct_Release Payload-Adduct Release Antibody_Degradation->Payload_Adduct_Release Target_Cell_Death_NC Target Cell Death Payload_Adduct_Release->Target_Cell_Death_NC

Mechanisms of Action for ADCs with Cleavable vs. Non-Cleavable Linkers.

Cytotoxicity_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 2. Incubate Overnight (Cell Adherence) cell_seeding->incubation1 adc_treatment 3. Treat with Serial Dilutions of ADC incubation1->adc_treatment incubation2 4. Incubate for 72-120 hours adc_treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours mtt_addition->incubation3 solubilization 7. Add Solubilization Buffer (e.g., DMSO) incubation3->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

General Workflow for an In Vitro ADC Cytotoxicity Assay (MTT).

Experimental Protocols

A detailed methodology is crucial for the accurate assessment and comparison of ADCs. Below is a standard protocol for an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile, flat-bottom 96-well cell culture plates

  • Antibody-Drug Conjugates (ADCs) with different linkers

  • Control articles (unconjugated antibody, free payload)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cancer cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control articles in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

    • Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Conclusion

The choice of linker is a pivotal decision in the design of an ADC, with significant consequences for its therapeutic index. Cleavable linkers can offer enhanced potency, in part due to the bystander effect, which is particularly beneficial for treating heterogeneous tumors. Non-cleavable linkers generally provide superior plasma stability, potentially leading to an improved safety profile. The experimental data, while varied across studies, suggests that newer generations of cleavable linkers, such as enzyme-cleavable and sulfatase-cleavable linkers, can achieve high in vitro potency. Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific target antigen, the nature of the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic application. Rigorous in vitro cytotoxicity testing, as detailed in the provided protocol, is an indispensable step in the evaluation and selection of the most promising ADC candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-Aminooxy-PEG4-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Boc-Aminooxy-PEG4-NH2 is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all materials contaminated with this compound must be treated as hazardous waste.

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

  • In situations where dust may be generated, a respirator is recommended[2].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, collection, and final disposal through an approved channel.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste[2].

  • Segregate Waste Streams: It is crucial to keep different waste types separate. Do not mix this compound waste with incompatible materials or other waste streams unless explicitly permitted by your institution's guidelines[2][5]. Solid waste should be kept separate from liquid waste[2].

2. Waste Collection and Containment:

  • Containers: Use designated, leak-proof, and chemically compatible containers for collecting waste. The original container may be suitable for this purpose[5]. Containers must be kept tightly sealed when not in use to prevent spills or the release of vapors[1][6].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[5].

3. Decontamination of Labware and Work Surfaces:

  • Contaminated Labware: Disposable items such as pipette tips, vials, and flasks that have come into direct contact with this compound are considered hazardous waste and should be placed in the designated solid waste container[7].

  • Reusable Labware: For reusable labware, the first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste[5][6]. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS office.

  • Work Surfaces: In the event of a spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Collect the contaminated absorbent material and dispose of it as hazardous solid waste. Decontaminate the affected surface with a suitable solvent, collecting the cleaning materials as hazardous waste[3].

4. Disposal of Empty Containers:

Before disposing of the original this compound container, it must be thoroughly decontaminated. The first rinse of the empty container should be collected as hazardous waste. After thorough rinsing and drying, the label on the container should be defaced or removed before it can be disposed of as regular solid waste or recycled, in accordance with institutional policies[5][6].

Quantitative Data Summary: Hazard Classification

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet.[1]

Experimental Protocol: Spill Decontamination

In the event of a spill of this compound, follow this detailed protocol:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Surface Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol). Collect all cleaning materials (wipes, absorbents) and place them in the hazardous waste container[5].

  • Final Cleaning: Wash the area with soap and water.

  • Waste Disposal: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS office.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste Streams (Solid vs. Liquid) PPE->Segregate CollectSolid Collect Solid Waste (e.g., contaminated labware) Segregate->CollectSolid CollectLiquid Collect Liquid Waste (e.g., solutions, first rinsate) Segregate->CollectLiquid LabelWaste Properly Label All Hazardous Waste Containers CollectSolid->LabelWaste CollectLiquid->LabelWaste DecontaminateSurfaces Decontaminate Work Surfaces and Reusable Labware CollectDeconWaste Collect Decontamination Waste DecontaminateSurfaces->CollectDeconWaste CollectDeconWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste ContactEHS Contact Institutional EHS for Pickup and Disposal StoreWaste->ContactEHS

Caption: Workflow for the safe disposal of this compound.

Final Recommendation:

The final and most crucial step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. They will provide specific guidance based on local, state, and federal regulations to ensure compliant and safe disposal[1]. Never dispose of this compound or its containers in the regular trash or down the drain[5].

References

Essential Safety and Logistical Information for Handling Boc-Aminooxy-PEG4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Boc-Aminooxy-PEG4-NH2, including operational and disposal plans, to ensure laboratory safety and proper management of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 324.37 g/mol [1]
Chemical Formula C₁₃H₂₈N₂O₇[1]
CAS Number 2062663-66-3[1]
Appearance Colorless to light yellow liquid[1]
Density 1.114 g/cm³[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage (Neat) 4°C, sealed from moisture[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected before each use. Dispose of contaminated gloves properly.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. If engineering controls are not sufficient, a respirator may be required.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Inspection

Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and CAS number on the label match the order.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Follow the specific temperature guidelines for neat and in-solvent storage to ensure stability.

Preparation and Use
  • Engineering Controls : All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation risks.

  • Preventing Contamination : Use dedicated spatulas and glassware.

  • Solution Preparation : When preparing solutions, add the solvent to the reagent slowly to avoid splashing. If using a vortex or sonicator to aid dissolution, ensure the container is securely capped.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the institution's environmental health and safety (EHS) office. For small spills, if you are trained to do so, use an absorbent material to contain the liquid, then clean the area with an appropriate solvent. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should also be disposed of as hazardous waste.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Consult Local Regulations : Always consult your institution's EHS office and local regulations for chemical waste disposal, as requirements can vary. While some non-hazardous polyethylene (B3416737) glycol (PEG) compounds can be disposed of as regular waste, the hazardous nature of this particular compound necessitates its disposal as chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

A Receiving and Inspection B Proper Storage (Cool, Dry, Ventilated) A->B C Preparation in Fume Hood (Wear Full PPE) B->C D Experimental Use (Follow Protocol) C->D E Decontamination (Glassware & Surfaces) D->E G Spill Management (Evacuate, Alert, Clean-up if Trained) D->G If Spill Occurs F Waste Collection (Labeled, Sealed Container) E->F H Hazardous Waste Disposal (Contact EHS) F->H G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Aminooxy-PEG4-NH2
Reactant of Route 2
Reactant of Route 2
Boc-Aminooxy-PEG4-NH2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。